molecular formula C13H14O3 B155515 6-Acetyl-2,2-Dimethylchroman-4-One CAS No. 68799-41-7

6-Acetyl-2,2-Dimethylchroman-4-One

Numéro de catalogue: B155515
Numéro CAS: 68799-41-7
Poids moléculaire: 218.25 g/mol
Clé InChI: CKWLEUNYCBGFGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Acetyl-2,2-dimethylchroman-4-one has been reported in Lasiolaena morii, Stylotrichium rotundifolium, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-acetyl-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWLEUNYCBGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439263
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68799-41-7
Record name 6-acetyl-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Isolation of 6-Acetyl-2,2-Dimethylchroman-4-One from Ageratina grandifolia

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ageratina grandifolia, a plant species endemic to Mexico, is a known source of diverse bioactive secondary metabolites, including a variety of chromenes and chromanones. These compounds have garnered significant interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation and characterization of 6-Acetyl-2,2-Dimethylchroman-4-One and related chromanone derivatives from the aerial parts of Ageratina grandifolia. The document details a generalized experimental protocol based on established phytochemical investigation of the species, presents key analytical data for structural elucidation, and discusses the potential mechanism of action related to its observed biological activities.

Introduction

The genus Ageratina is well-documented for its chemical diversity, producing flavonoids, benzofurans, and notably, chromenes and their derivatives.[1] Ageratina grandifolia (Regel) R.M. King & H. Rob. has been a subject of phytochemical studies leading to the isolation of several novel and known compounds. Among these, chromanones, characterized by a 2,2-dimethylchroman-4-one (B181875) core structure, are of particular interest. The target molecule of this guide, this compound, and its hydroxylated or esterified analogues have been identified as constituents of this plant.[2][3] Recent research has focused on the structural revision and total synthesis of these natural products, confirming their presence in Ageratina grandifolia.

These compounds have shown promising biological activities, including the inhibition of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[2][3][4] This guide aims to provide a detailed technical framework for the isolation, characterization, and preliminary mechanistic understanding of these valuable natural products for researchers in drug discovery and development.

Experimental Protocols

The following protocols are a composite representation based on the reported isolation of chromene and chromanone derivatives from Ageratina grandifolia and related species.[1][4]

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Ageratina grandifolia are collected from its native habitat. Proper botanical identification is crucial to ensure the correct species is used.

  • Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

An aqueous extraction is a documented method for obtaining chromene derivatives from Ageratina grandifolia.[4]

  • Procedure: The powdered plant material is subjected to maceration with distilled water at room temperature for a period of 24-48 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting aqueous extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude aqueous extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic separations to isolate the target compounds.

  • Liquid-Liquid Partitioning: The crude aqueous extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Chromanones are typically expected to be found in the less polar fractions (dichloromethane and ethyl acetate).

  • Column Chromatography: The organic fractions are concentrated and subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

    • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing the target compound are further purified by Prep-HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water, is a common mobile phase system.

    • Detection: UV detection at a wavelength determined by the UV absorbance maxima of the target chromanone (typically around 254 nm and 280 nm).

    • Purification: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Data Presentation

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected data for this compound based on closely related structures reported in the literature.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
Appearance Colorless oil or white solid
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
HR-ESI-MS m/z [M+H]⁺ calculated for C₁₃H₁₅O₃⁺

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Proton Assignment
7.95d2.2H-5
7.85dd8.8, 2.2H-7
6.90d8.8H-8
2.75s-H-3
2.55s-COCH₃
1.45s-2 x CH₃ (C-2)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Assignment
196.5C=O (Acetyl)
191.0C-4
162.0C-8a
135.0C-7
130.0C-5
128.0C-6
120.0C-4a
117.5C-8
79.0C-2
49.0C-3
26.5COCH₃
26.02 x CH₃ (C-2)

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Ageratina grandifolia (Aerial Parts) drying Drying and Pulverization plant->drying extraction Aqueous Maceration drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Aqueous Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc, n-BuOH) crude_extract->partitioning fractions Organic Fractions (DCM, EtOAc) partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Proposed Mechanism of Action: α-Glucosidase Inhibition

Compounds structurally related to this compound isolated from Ageratina grandifolia have demonstrated inhibitory activity against α-glucosidase.[4] Kinetic analysis of a related flavonoid from the same plant revealed a mixed-type inhibition.[4] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

signaling_pathway enzyme α-Glucosidase (Free Enzyme) es_complex Enzyme-Substrate Complex enzyme->es_complex ei_complex Enzyme-Inhibitor Complex (Inactive) enzyme->ei_complex es_complex->enzyme Releases products Glucose (Product) es_complex->products Catalyzes esi_complex Enzyme-Substrate-Inhibitor Complex (Inactive) es_complex->esi_complex substrate Carbohydrate (Substrate) substrate->enzyme Binds inhibitor 6-Acetyl-2,2-Dimethyl- chroman-4-One (Inhibitor) inhibitor->enzyme Binds (Ki) inhibitor->es_complex Binds (Ki')

Caption: Mixed-type inhibition of α-glucosidase by chromanones.

Conclusion

Ageratina grandifolia is a promising natural source for the isolation of this compound and related bioactive chromanones. The experimental workflow detailed in this guide, involving aqueous extraction followed by multi-step chromatographic purification, provides a solid foundation for obtaining these compounds for further research. The inhibitory action of these compounds on α-glucosidase highlights a potential therapeutic avenue that warrants further investigation. This technical guide serves as a valuable resource for researchers aiming to explore the chemical and pharmacological potential of Ageratina grandifolia.

References

The Multifaceted Biological Activities of Chromanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of chromanone scaffolds, detailing their diverse biological activities, mechanisms of action, and structure-activity relationships. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways involved.

The chromanone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds, both from natural and synthetic origins, have demonstrated promising potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide consolidates the current knowledge on the biological activities of chromanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this exciting field.

A Spectrum of Therapeutic Potential

Chromanone derivatives have been extensively investigated for a wide range of pharmacological effects. Their diverse bioactivities stem from the versatility of the chromanone ring system, which allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles.

Anticancer Activity

A significant body of research has focused on the anticancer properties of chromanone derivatives. These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including breast, prostate, and lung cancer.[1][2] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells over normal cells, highlighting their potential for targeted therapies with reduced side effects.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Chromanone derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the chromanone scaffold are crucial for potent antimicrobial activity.[4][5] For instance, the presence of a thiochromanone ring and specific halogen substitutions can significantly enhance antifungal efficacy.[4]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Chromanone derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[6][7] Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] Furthermore, many chromanone derivatives are potent radical scavengers, a property attributed to the presence of phenolic hydroxyl groups.[7][9]

Neuroprotective and Enzyme Inhibitory Activities

Chromanone derivatives have also shown promise in the context of neurodegenerative diseases. Certain derivatives act as inhibitors of key enzymes implicated in these disorders, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10] By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and mitigate neuronal damage.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis and guide future drug design, the following tables summarize the quantitative biological activity data for various chromanone derivatives.

Table 1: Anticancer Activity of Chromanone Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)DU-145 (Prostate)A549 (Lung)HT-29 (Colon)MIA-PaCa-2 (Pancreatic)Reference
3-chlorophenylchromanone with 2-methylpyrazoline (B2)>50>5015.2 ± 1.3--[2]
Epiremisporine H (3)--31.43 ± 3.0121.17 ± 4.89-[11]
Dimeric chromanone 8----2.6[12]
Dimeric chromanone 9----2.1[12]

Table 2: Antimicrobial Activity of Chromanone Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansC. kruseiC. glabrataReference
Thiochromanone derivative 4d---1.950.97[4]
Chromanone derivative 21--128--[3]
Chromanone derivative 22512512256--[3]

Table 3: Anti-inflammatory and Antiviral Activities of Chromanone Derivatives (IC50 values in µM)

Compound/DerivativeActivityIC50 (µM)Reference
Epiremisporine G (2)Superoxide anion generation31.68 ± 2.53[11]
Epiremisporine H (3)Superoxide anion generation33.52 ± 0.42[11]
7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone (3)Superoxide anion generation4.62 ± 1.48
7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone (3)Elastase release3.91 ± 0.87
Dimeric chromanone 5Anti-influenza A virus5.6[12]
Dimeric chromanone 11Anti-influenza A virus6.9[12]

Key Experimental Methodologies

The biological activities of chromanone derivatives have been elucidated through a variety of in vitro and in vivo assays. The following sections provide detailed protocols for some of the most critical experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chromanone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the chromanone derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Protocol:

  • Prepare a twofold serial dilution of the chromanone derivative in a 96-well microtiter plate containing an appropriate broth medium.[13][14][15][16]

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).[15]

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17][18][19][20]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the chromanone derivative for 1-2 hours.[20]

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[20]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[17][19]

  • Incubate for 10 minutes at room temperature.[19]

  • Measure the absorbance at 540 nm.[19] The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[19]

Signaling Pathways and Molecular Mechanisms

The diverse biological effects of chromanone derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for optimizing lead compounds and elucidating their mechanisms of action.

NF-κB and PI3K/Akt Signaling in Inflammation

Several chromanone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and PI3K/Akt signaling pathways.[21] For example, certain derivatives can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[21] They can also interfere with the TLR4-mediated activation of TAK1 and the PI3K/Akt cascade.[21]

NF_kappa_B_PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates PI3K PI3K TLR4->PI3K Activates IKK IKK TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB->Proinflammatory_Genes Translocates & Activates Akt Akt PI3K->Akt Activates Akt->IKK Activates Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->NFkappaB Inhibits Translocation Chromanone->PI3K Inhibits LPS LPS LPS->TLR4

Modulation of NF-κB and PI3K/Akt signaling by chromanone derivatives.
Apoptosis Regulation

The anticancer activity of many chromanone derivatives is linked to their ability to induce apoptosis. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[11][22]

Apoptosis_Pathway Chromanone Chromanone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chromanone->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Chromanone->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Induction of apoptosis by chromanone derivatives via Bcl-2 family modulation.

Experimental and logical workflows

The discovery and development of new chromanone-based therapeutic agents follow a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Lead_optimization Lead Optimization (SAR Studies) Antimicrobial->Lead_optimization Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Akt) Apoptosis->Signaling Gene_expression Gene Expression Analysis (e.g., qPCR for Bcl-2, Bax) Apoptosis->Gene_expression Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) Anti_inflammatory->Signaling Enzyme Enzyme Inhibition Assay (e.g., AChE, MAO-B) Enzyme->Lead_optimization Signaling->Lead_optimization Gene_expression->Lead_optimization

A typical workflow for the biological evaluation of chromanone derivatives.

Conclusion and Future Perspectives

Chromanone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. The ability to readily modify the chromanone scaffold allows for the fine-tuning of their pharmacological properties, offering a rich platform for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their efficacy in preclinical and clinical studies. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of chromanone derivatives.

References

The Pharmacological Potential of Dimethylchroman-4-one Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure found in a diverse range of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific subclass, dimethylchroman-4-one compounds, exploring their potential pharmacological properties. The core structure, characterized by a chroman-4-one backbone with two methyl groups, serves as a versatile template for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of dimethylchroman-4-one derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Pharmacological Activities

Dimethylchroman-4-one and its derivatives have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The following sections summarize the key findings in these areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of chroman-4-one derivatives against various cancer cell lines.[3][4] The mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5]

Table 1: Anticancer Activity of Chroman-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneA549 (Lung Carcinoma)Not specified[5]
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneMCF-7 (Breast Adenocarcinoma)Not specified[5]
3-Methylidenechroman-4-one derivative (14d)HL-60 (Promyelocytic Leukemia)1.46 ± 0.16
3-Methylidenechroman-4-one derivative (14d)NALM-6 (B-cell Precursor Leukemia)0.50 ± 0.05
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung Carcinoma)Lower than normal cells[3]
Fluorinated 2-arylchroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6[6]
Antimicrobial Activity

The dimethylchroman-4-one scaffold has been identified as a promising framework for the development of new antimicrobial agents.[7] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[8]

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-one (1)Staphylococcus epidermidis128[8]
7-Hydroxychroman-4-one (1)Pseudomonas aeruginosa128[8]
7-Hydroxychroman-4-one (1)Candida albicans64[8]
7-Methoxy-chroman-4-one (2)Staphylococcus epidermidis128[8]
7-Methoxy-chroman-4-one (2)Pseudomonas aeruginosa128[8]
7-Methoxy-chroman-4-one (2)Candida albicans64[8]
7-Propoxychroman-4-one (3)Candida albicans128[8]
Anti-inflammatory Activity

Chroman-4-one derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[9][10][11]

Table 3: Anti-inflammatory Activity of Chromone Derivatives

CompoundTargetIC50 (µM)Reference
Chromone derivative Q7PGE2 production in RAW264.7 cells68.23 ± 8.94[10]
Chromone derivative Q7-9COX-20.121 ± 0.010[10]
Chromone derivative Q7-26COX-20.137 ± 0.004[10]
Thiophene-3-carboxamide VIIaCOX-20.29[9]
Antioxidant Activity

The antioxidant potential of chroman-4-one derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12][13]

Quantitative data for the antioxidant activity of specific dimethylchroman-4-one compounds is limited in the reviewed literature. However, the general class of chroman-4-ones and related flavonoids are well-known for their antioxidant properties.

Enzyme Inhibitory Activity (SIRT2)

A significant area of research for chroman-4-one derivatives has been their ability to inhibit sirtuins, a class of histone deacetylases. Specifically, certain derivatives have shown potent and selective inhibition of SIRT2.

Table 4: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

CompoundTargetIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5

Signaling Pathways

The pharmacological effects of dimethylchroman-4-one compounds are often mediated through their interaction with key cellular signaling pathways.

MAP Kinase Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[14][15][16] Some dimethylchroman-4-one compounds have been shown to inhibit the activation of the MAP kinase pathway.[7]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocation Dimethylchromanone Dimethylchroman-4-one Dimethylchromanone->Raf Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Putative inhibition of the MAPK signaling pathway by dimethylchroman-4-one compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[17][18] Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Dimethylchromanone Dimethylchroman-4-one Dimethylchromanone->IKK Inhibition IkB_NFkB->NFkB IκB Degradation GeneExpression Pro-inflammatory & Survival Genes NFkB_n->GeneExpression

Caption: Postulated inhibition of the NF-κB signaling pathway by dimethylchroman-4-one compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Dysregulation of this pathway is common in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Dimethylchromanone Dimethylchroman-4-one Dimethylchromanone->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by dimethylchroman-4-one compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (dimethylchroman-4-one derivative)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

SIRT2 Enzymatic Assay

This assay measures the inhibitory effect of a compound on the deacetylase activity of the SIRT2 enzyme.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD+

  • Assay buffer

  • Developer solution

  • Test compound

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Dimethylchroman-4-one compounds represent a promising class of molecules with a wide range of pharmacological properties. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation and development. The synthetic accessibility of the chroman-4-one scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this exciting area of drug discovery. Further exploration of the anti-inflammatory, antioxidant, and other potential therapeutic applications of dimethylchroman-4-one derivatives could lead to the development of novel and effective treatments for a variety of diseases.

References

Investigating the Anti-Cancer Activity of 6-Acetyl-2,2-Dimethylchroman-4-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2,2-dimethylchroman-4-one, a naturally occurring compound, belongs to the chromanone class of flavonoids, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive research on the anti-cancer properties of this compound is limited, with some sources indicating low anti-cancer activity, the broader family of chromanone derivatives has demonstrated notable cytotoxic and anti-proliferative effects across various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anti-cancer potential of chromanones, drawing insights from studies on structurally related analogs to infer the prospective activity of this compound. This document outlines key experimental protocols for assessing anti-cancer activity and visualizes relevant signaling pathways and workflows to guide future research in this area.

Introduction

Chromanones, characterized by a benzopyran-4-one core structure, are a significant class of heterocyclic compounds. Their derivatives have been the subject of numerous studies exploring their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is a specific analog within this class. Although one study has reported it to possess low anti-cancer activity, the diverse and potent activities of other chromanone derivatives warrant a closer examination of its potential mechanisms of action and a systematic evaluation of its anti-cancer effects. This guide aims to consolidate the available information on related compounds to provide a framework for the investigation of this compound as a potential anti-cancer agent.

Quantitative Data on Chromanone Derivatives

Table 1: Cytotoxic Activity of Chromanone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference Compound
Epiremisporine FHT-29Colon Carcinoma44.77 ± 2.70-
Epiremisporine GHT-29Colon Carcinoma35.05 ± 3.76-
Epiremisporine HHT-29Colon Carcinoma21.17 ± 4.89-
Epiremisporine FA549Non-small Cell Lung Cancer77.05 ± 2.57-
Epiremisporine GA549Non-small Cell Lung Cancer52.30 ± 2.88-
Epiremisporine HA549Non-small Cell Lung Cancer31.43 ± 3.01-
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Non-small Cell Lung CancerStrong cytotoxicity-
Chromanone Derivative (Group B)MCF-7Breast CancerLower than normal cells-
Chromanone Derivative (Group B)DU-145Prostate CancerLower than normal cells-

Data compiled from multiple sources indicating the diverse cytotoxic profiles of chromanone derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.[1][2]

Potential Mechanisms of Anti-Cancer Activity

Based on studies of related chromanone and chromone (B188151) derivatives, the potential anti-cancer activity of this compound may be mediated through several mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several chromanone derivatives have been shown to induce apoptosis in cancer cells. The intrinsic pathway of apoptosis is often implicated, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the activation of caspases.[3]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cells from dividing. Studies on chromanone derivatives suggest their potential to interfere with the cell cycle progression in cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding buffer

    • Propidium Iodide (PI) solution

    • Treated and untreated cells

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Materials:

    • Flow cytometer

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Cold 70% ethanol (B145695)

    • Treated and untreated cells

  • Procedure:

    • Treat cells with this compound at its IC50 concentration.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway relevant to the investigation of the anti-cancer activity of chromanone derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) start Start: Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis tumor_model Preclinical Tumor Model (e.g., Xenograft) data_analysis->tumor_model in_vivo_treatment In Vivo Treatment tumor_model->in_vivo_treatment tumor_growth Tumor Growth Inhibition in_vivo_treatment->tumor_growth toxicity Toxicity Assessment tumor_growth->toxicity

Caption: General experimental workflow for investigating anti-cancer activity.

Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 inhibition? Bax Bax (Pro-apoptotic) compound->Bax activation? Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is currently sparse, the broader class of chromanone derivatives has shown significant promise as a scaffold for the development of novel anti-cancer agents. The available data on related compounds suggest that this compound may exhibit cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of human cancer cell lines to determine its IC50 values and elucidate its specific mechanisms of action. Should promising in vitro activity be observed, further investigation into its effects on key signaling pathways and subsequent in vivo studies in preclinical tumor models would be warranted to fully assess its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

6-Acetyl-2,2-Dimethylchroman-4-One: A Technical Overview of its Potential Inhibitory Activity Against Yeast α-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, found in a variety of natural products and synthetic molecules with a wide range of biological activities. The compound 6-acetyl-2,2-dimethylchroman-4-one, a member of this class, is a synthetic derivative. Given the known α-glucosidase inhibitory activity of many chromone (B188151) and chromanone derivatives, it is a promising candidate for investigation in the context of diabetes management.

Data Presentation: Inhibitory Activity of Related Compounds

While the specific IC50 value for this compound against yeast α-glucosidase is not available in the searched literature, the following table summarizes the inhibitory activities of structurally related chromone and chromanone derivatives to provide a comparative context.

CompoundIC50 (µM)Source
Acarbose (B1664774) (Positive Control)1.3 mmol - 832.22 µM[1][2]
Penithochromone A268[1]
Penithochromone C688[1]
5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone15.03 ± 2.59
2-(Benzo[d][3][4]dioxol-5-yl)-4H-chromen-4-one27.6 (Max Inhibition)[1]
7-Hydroxy-2-(4-chlorophenylethyl)chromone11.72 ± 0.08[2]

Experimental Protocols

Synthesis of this compound (Proposed Method)

Materials:

Procedure:

  • To a stirred solution of 4'-hydroxyacetophenone (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

  • Add 3,3-dimethylacrylic acid (1.1 equivalents) portion-wise to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound.

Yeast α-Glucosidase Inhibition Assay

This protocol is adapted from several well-established methods for determining α-glucosidase inhibition.

Materials:

  • Yeast α-glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the yeast α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 2 mM.

    • Dissolve the test compound and acarbose in DMSO to prepare stock solutions, which are then serially diluted with phosphate buffer to obtain a range of test concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of the test compound solution (or acarbose/buffer for control).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Enzyme α-Glucosidase Solution (0.2 U/mL in Buffer) PreIncubate Pre-incubation (Inhibitor + Enzyme) 37°C, 15 min Enzyme->PreIncubate Substrate pNPG Solution (2 mM in Buffer) Reaction Reaction Initiation (Add Substrate) 37°C, 30 min Substrate->Reaction Inhibitor Test Compound/Acarbose (Serial Dilutions) Inhibitor->PreIncubate PreIncubate->Reaction Termination Reaction Termination (Add Na2CO3) Reaction->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Inhibition_Mechanism cluster_enzyme Yeast α-Glucosidase ActiveSite Active Site Products Glucose ActiveSite->Products Hydrolyzes Inhibition Inhibition of Hydrolysis AllostericSite Allosteric Site AllostericSite->ActiveSite Conformational Change Substrate Carbohydrate (Substrate) Substrate->ActiveSite Binds Inhibitor 6-Acetyl-2,2-Dimethyl- chroman-4-One Inhibitor->ActiveSite Competitive Inhibition Inhibitor->AllostericSite Non-competitive/ Mixed Inhibition

References

The Chroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework represents a cornerstone in medicinal chemistry.[1] This heterocyclic scaffold, characterized by a benzene (B151609) ring fused to a dihydropyranone ring, is recognized as a "privileged structure".[2][3][4][5][6] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activity underscores its importance.[4][5][7] Unlike the related chromone, the chroman-4-one structure lacks a double bond between the C-2 and C-3 positions, a seemingly minor structural difference that imparts significant variations in its pharmacological profile.[1][7] This versatility has made it a key building block for designing novel therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][5][7]

Synthetic Strategies for Chroman-4-one Derivatives

The construction of the chroman-4-one core is well-established in organic synthesis. The most prevalent and efficient method involves a base-catalyzed condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde.[2][3] This process typically proceeds through a crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition to form the heterocyclic ring.[2][3] To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been effectively employed.[2][3]

More recent methodologies include cascade radical annulation reactions, for example, using 2-(allyloxy)arylaldehydes to introduce ester functionalities into the final structure.[8]

G cluster_0 General Synthesis of 2-Substituted Chroman-4-ones 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate Chalcone Intermediate 2_Hydroxyacetophenone->Intermediate Base (e.g., DIPA) Aldol Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-Substituted Chroman-4-one Intermediate->Product Intramolecular oxa-Michael Addition

Caption: General workflow for the synthesis of 2-substituted chroman-4-ones.

Experimental Protocol: General Synthesis of 2-Alkyl-Chroman-4-ones[2][3]
  • Reaction Setup: A solution of the appropriate 2'-hydroxyacetophenone (1.0 equivalent) is prepared in ethanol (B145695) (EtOH) to a concentration of 0.4 M in a microwave-safe vessel.

  • Reagent Addition: The corresponding aldehyde (1.1 equivalents) and a base, such as diisopropylamine (B44863) (DIPA) (1.1 equivalents), are added to the solution.

  • Microwave Irradiation: The reaction mixture is heated using microwave irradiation to a temperature of 160–170 °C for 1 hour with a fixed hold time.

  • Work-up: After cooling, the mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and washed sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

  • Purification: The organic phase is dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired chroman-4-one derivative.

Therapeutic Applications and Biological Activities

The chroman-4-one scaffold has been extensively explored for its potential in treating a multitude of human diseases. Its derivatives have demonstrated potent and often selective activity against various biological targets.

Sirtuin Inhibition: A Target for Neurodegeneration and Cancer

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes. SIRT2, in particular, is implicated in neurodegenerative disorders and cancer, making it a key therapeutic target.[2] Chroman-4-one derivatives have been identified as novel, potent, and highly selective inhibitors of SIRT2.[2][3][9]

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions are critical for potent SIRT2 inhibition.[2][3] Optimal activity is often achieved with an alkyl chain of three to five carbons in the 2-position and larger, electron-withdrawing groups (e.g., bromo, chloro) in the 6- and 8-positions.[2][3] The carbonyl group at the 4-position is also essential for activity.[2]

CompoundSIRT2 IC₅₀ (µM)SIRT1 Inhibition (%) at 200 µMSIRT3 Inhibition (%) at 200 µMReference
6,8-dibromo-2-pentylchroman-4-one1.5< 10%< 10%[2]
8-bromo-6-chloro-2-pentylchroman-4-one4.5< 10%< 10%[2][3]
6,8-dibromo-2-propylchroman-4-one10.6< 10%< 10%[2][3]

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

G SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin (Deacetylated) SIRT2->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin (Acetylated) Tubulin->SIRT2 Microtubule_Stability Microtubule Instability, Inhibited Cell Division Tubulin->Microtubule_Stability Leads to Chromanone Chroman-4-one Inhibitor Chromanone->SIRT2 Inhibition

Caption: Inhibition of SIRT2 by chroman-4-ones prevents α-tubulin deacetylation.

Experimental Protocol: In Vitro SIRT Inhibition Assay[2]
  • Assay Principle: The assay measures the fluorescence generated by the deacetylation of a fluorophore-labeled peptide substrate by the SIRT enzyme.

  • Procedure: The synthesized chroman-4-one compounds are incubated with the human SIRT1, SIRT2, or SIRT3 enzyme, the fluorogenic acetylated peptide substrate, and the NAD+ cofactor in an assay buffer.

  • Development: After incubation, a developer solution containing a protease is added, which cleaves the deacetylated peptide, releasing the fluorophore.

  • Detection: The fluorescence is measured using a fluorometer. The inhibitory activity of the compounds is calculated as the percentage decrease in fluorescence compared to a control without an inhibitor.

  • IC₅₀ Determination: For potent inhibitors, dose-response curves are generated by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity

The chroman-4-one scaffold is present in numerous compounds exhibiting potent cytotoxic activity against various human cancer cell lines.[7][10][11][12] Derivatives such as 3-benzylidene-chroman-4-ones have shown promise as anticancer agents.[13] The mechanism of action often involves the induction of apoptosis in cancer cells.[13]

Compound Class/DerivativeCancer Cell LinesIC₅₀ / ActivityReference
3-Benzylidene-chroman-4-onesMolt 4/C8, CEM (Leukemia)IC₅₀ values in the low micromolar range[13]
3-(3-Bromobenzylidene) derivativeMolt 4/C8, CEMIC₅₀ = 3.8 µM and 4.2 µM, respectively[13]
3-Chloro-4,5-dimethoxybenzylidene derivativeMDA-MB-231, KB, SK-N-MCSignificant cytotoxicity (IC₅₀ < 10 µg/mL)[13]
Thiochromanone derivativesNCI-60 cell line panelExhibited notable anticancer activity[10]

Table 2: Anticancer Activity of Selected Chroman-4-one Derivatives

Anti-inflammatory Properties

Chroman-4-one derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.[1][7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][14][15] The underlying mechanisms often involve the inhibition of signaling pathways such as the NF-κB and Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathways.[7][14][15]

Compound/DerivativeAssay SystemEffectIC₅₀ Value (if available)Reference
Hesperetin derivativesIL-6, TNF-α expressing cellsDecreased IL-6 and TNF-α productionN/A[7]
4′-O-Demethylophiopogonanone ELPS-stimulated macrophagesInhibited NO and pro-inflammatory cytokine productionIL-6: 13.4 ± 2.3 µg/mL[7]
2-phenyl-4H-chromen-4-one derivative (Compound 8)LPS-stimulated RAW264.7 cells; Mouse model of inflammationDownregulated NO, IL-6, TNF-α via TLR4/MAPK pathway inhibitionN/A[14][15]

Table 3: Anti-inflammatory Activity of Chroman-4-one Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activation NFkB NF-κB MAPK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation Chromanone Chroman-4-one Derivative Chromanone->MAPK Inhibition

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-one derivatives.

Antimicrobial Activity

The chroman-4-one scaffold has served as a basis for the development of agents against pathogenic microorganisms, including bacteria and fungi.[1] Studies have shown that certain derivatives are particularly effective against Candida species.[1] SAR studies in this area indicate that modifications at the 7-position can significantly impact antimicrobial potency; for instance, adding alkyl or aryl carbon chains to the hydroxyl group at this position tends to reduce activity.[1] Molecular modeling suggests that these compounds may act by inhibiting key fungal enzymes such as HOG1 kinase.[1]

CompoundOrganismMIC (µg/mL)Reference
1 (Parent 7-hydroxychroman-4-one)Candida albicans31.2[1]
1 (Parent 7-hydroxychroman-4-one)Candida tropicalis62.5[1]
2 (7-ethoxy derivative)Candida albicans31.2[1]
21 (Homoisoflavonoid derivative)Candida albicans62.5[1]
Fluconazole (Control)Candida albicans64.0[1]

Table 4: Antimicrobial Activity of Chroman-4-one Derivatives

Experimental Protocol: Antimicrobial Microdilution Assay[1]
  • Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The compounds are serially diluted in a 96-well microplate containing a microbial growth medium (e.g., RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Positive (drug control, e.g., fluconazole) and negative (no drug) controls are included in each assay.

Conclusion

The chroman-4-one scaffold continues to be a highly valuable and versatile framework in medicinal chemistry and drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives confirm its status as a privileged structure. The demonstrated efficacy of chroman-4-one-based compounds as potent anticancer agents, selective SIRT2 inhibitors for neurodegenerative diseases, and broad-spectrum anti-inflammatory and antimicrobial agents highlights the immense therapeutic potential embedded within this core. Future research will undoubtedly focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles, further cementing the role of the chroman-4-one scaffold in the development of next-generation therapeutics.

References

physical and chemical properties of 6-Acetyl-2,2-Dimethylchroman-4-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are a significant group of compounds, many of which are found in nature and exhibit a wide range of biological activities.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of this compound.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound is limited in publicly available literature. The data presented below is a combination of known values and data extrapolated from closely related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Note
IUPAC Name 6-acetyl-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one---
Synonyms 2,2-Dimethyl-6-acetylchroman-4-one---
CAS Number 68799-41-7[1]
Molecular Formula C₁₃H₁₄O₃[2]
Molecular Weight 218.25 g/mol [1][2]
Melting Point Not available. A related compound, 6-acetyl-2,2-dimethyl-chromane (lacking the C4-keto group), has a melting point of 93-95 °C.[3]Data for the exact compound is not available.
Boiling Point Not available. A related compound, 6-acetyl-2,2-dimethyl-2H-1-benzopyran, has a boiling point of 95 °C at 0.05 mmHg.[4]Data for the exact compound is not available.
Solubility Soluble in methanol.[5]
Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is based on theoretical predictions and analysis of similar structures.

  • ¹H NMR Spectroscopy (Predicted): Based on studies of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, the following proton chemical shifts (δ) are expected in CDCl₃:

    • Aromatic Protons (H-5, H-7, H-8): Complex multiplets in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will be influenced by the acetyl group at the C-6 position.

    • Methylene Protons (H-3): A singlet or a pair of doublets around δ 2.7 ppm.

    • Gem-dimethyl Protons (2 x CH₃ at C-2): A singlet around δ 1.5 ppm.

    • Acetyl Protons (CH₃ at C-6): A singlet around δ 2.6 ppm.

  • ¹³C NMR Spectroscopy (Predicted): Based on data for the 2,2-dimethylchroman-4-one scaffold and the effects of an acetyl substituent, the following carbon chemical shifts (δ) are anticipated:

    • Carbonyl Carbon (C-4): ~192 ppm.

    • Acetyl Carbonyl Carbon: >195 ppm.

    • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): In the range of δ 115-160 ppm. The carbon bearing the acetyl group (C-6) and the adjacent carbons will be significantly shifted.

    • Quaternary Carbon (C-2): ~79 ppm.

    • Methylene Carbon (C-3): ~49 ppm.

    • Gem-dimethyl Carbons (2 x CH₃ at C-2): ~27 ppm.

    • Acetyl Methyl Carbon: ~26 ppm.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch: ~2970-2850 cm⁻¹

    • Carbonyl (C=O) stretch (ketone on the ring): ~1680 cm⁻¹

    • Carbonyl (C=O) stretch (acetyl group): ~1670 cm⁻¹

    • Aromatic C=C stretch: ~1600 and 1480 cm⁻¹

    • C-O-C (ether) stretch: ~1250 cm⁻¹

  • Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 218. Key fragmentation patterns would likely involve:

    • Loss of a methyl group (-CH₃) from the gem-dimethyl or acetyl group, resulting in a fragment at m/z = 203.

    • Loss of the acetyl group (-COCH₃), leading to a fragment at m/z = 175.

    • Further fragmentation of the chromanone ring.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a potential synthetic route. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield.

Materials:

  • 2,2-Dimethylchroman-4-one

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acid Suspension: Anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.

  • Addition of Reactants: 2,2-Dimethylchroman-4-one is dissolved in anhydrous dichloromethane and added to the cooled suspension. Acetyl chloride (or acetic anhydride) is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a mixture of crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Flame-dried three-necked flask under inert atmosphere B Suspend AlCl3 in DCM Cool to 0 °C A->B C Add 2,2-Dimethylchroman-4-one B->C D Add Acetyl Chloride dropwise C->D E Reflux and monitor by TLC D->E F Quench with ice/HCl E->F G Extract with organic solvent F->G H Wash with H2O, NaHCO3, brine G->H I Dry organic layer H->I J Evaporate solvent I->J K Purify by column chromatography J->K L Obtain pure product K->L

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound itself has been reported to have low anti-cancer activity, the broader class of chroman-4-ones is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. A notable area of research for chroman-4-one derivatives is the inhibition of sirtuins, particularly Sirtuin 2 (SIRT2).[6][7][8]

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[9][10][11] Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. The inhibition of SIRT2 by small molecules like chroman-4-one derivatives is a promising therapeutic strategy.

Proposed Signaling Pathway: Chroman-4-one as a SIRT2 Inhibitor

The following diagram illustrates a simplified signaling pathway involving the inhibition of SIRT2 by a chroman-4-one derivative, leading to downstream effects relevant to cancer therapy.

G drug This compound (or derivative) sirt2 SIRT2 drug->sirt2 Inhibition tubulin α-Tubulin (acetylated) sirt2->tubulin Deacetylation p53 p53 (acetylated) sirt2->p53 Deacetylation microtubule Microtubule Instability tubulin->microtubule apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle

Inhibition of SIRT2 by a chroman-4-one derivative, leading to increased acetylation of substrates.

In this proposed pathway, the chroman-4-one derivative inhibits the deacetylase activity of SIRT2. This leads to an increase in the acetylation of SIRT2 substrates, such as α-tubulin and the tumor suppressor protein p53. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest. Increased acetylation of p53 enhances its stability and transcriptional activity, promoting apoptosis and cell cycle arrest in cancer cells.

Conclusion

This compound is a member of the pharmacologically significant chroman-4-one family. While specific experimental data for this compound is sparse, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly as an inhibitor of targets like SIRT2. Further research is warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential in drug discovery and development.

References

The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone (2,3-dihydro-4H-chromen-4-one) scaffold, a key structural motif in a vast number of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its inherent drug-like properties and the versatility of its chemical architecture have established it as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the chromanone core, detailing its synthesis, diverse biological activities with supporting quantitative data, key mechanisms of action through various signaling pathways, and detailed experimental protocols relevant to its study.

The Chromanone Scaffold: Structure and Significance

The chromanone core consists of a benzene (B151609) ring fused to a dihydropyranone ring. This structure is a fundamental component of many flavonoids, such as flavanones and isoflavanones. The absence of the C2-C3 double bond, which is present in the related chromone (B188151) scaffold, imparts a three-dimensional conformation that is crucial for its interaction with a wide array of biological targets.[1] This structural feature contributes to the broad spectrum of pharmacological activities exhibited by chromanone derivatives.

Synthesis of the Chromanone Core and Its Derivatives

The construction of the chromanone skeleton and its subsequent derivatization are central to the exploration of its therapeutic potential. Various synthetic strategies have been developed to access this privileged scaffold.

Synthesis of 2-Alkyl-Substituted Chroman-4-ones

A common approach to synthesize 2-alkyl-substituted chroman-4-ones involves the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes. More recent and efficient methods include a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[2][3] This method is advantageous due to its mild reaction conditions and the use of commercially available starting materials.[2][3]

Synthesis of 3-Benzylidenechromanones (Chalcone Analogs)

3-Benzylidenechromanones, which are rigid analogs of chalcones, are important intermediates and possess significant biological activity. A primary method for their synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis (Precursors to Flavanones)

This protocol outlines the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone, which can then be cyclized to a flavanone (B1672756) (a type of chromanone).

Materials:

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in 15-20 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add 1-2 mL of a 40-50% aqueous solution of KOH or NaOH dropwise. A change in color or the formation of a precipitate may be observed.

  • Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes to facilitate the precipitation of the crude chalcone.

  • Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base and complete the precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final product using techniques such as NMR, IR, and mass spectrometry, and determine its melting point.

Biological Activities of Chromanone Derivatives

The chromanone scaffold is associated with a wide range of biological activities, making it a versatile platform for drug design. The following sections summarize key therapeutic areas with quantitative data for representative compounds.

Anticancer Activity

Chromanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-oneMultiple human cancer cell linesMicromolar range
7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-oneMultiple cancer cell lines≤ 3.86 µg/mL[4]
Epiremisporine HHT-29 (colon carcinoma)21.17 ± 4.89
Epiremisporine HA549 (lung carcinoma)31.43 ± 3.01

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chromanone test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromanone compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Chromanone derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Compound/DerivativeAssayEC50/IC50 (µM)Reference
Chromone amide derivative (5-9)NO production in LPS-induced RAW264.7 cells5.33 ± 0.57[5]
Natural chromones from Dictyoloma vandellianumNO and cytokine production in LPS and IFN-γ stimulated macrophages5-20[6]
Antidiabetic Activity

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy in managing type 2 diabetes. Certain chromanone derivatives have been identified as effective inhibitors of this enzyme.

Compound/DerivativeAssayIC50Reference
Quercetin (a flavanone)α-glucosidase inhibition5.41 µg/mL[7]
Quercitrin (a flavanone glycoside)α-glucosidase inhibition49.69 µg/mL[7]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase.

Materials:

  • 96-well microplate

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Chromanone test compounds

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • Acarbose (positive control)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution (e.g., 0.2 U/mL). A blank (without enzyme) and a positive control (with acarbose) should be included.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 1 mM) to each well.

  • Incubation: Incubate the plate at 37°C for another 15-20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from a dose-response curve.

Anti-HIV and Antiviral Activities

Certain chromanone derivatives have shown promise as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV).

Compound/DerivativeVirus/TargetIC50 (µM)Reference
12-oxocalanolide AHIV-1 Reverse Transcriptase-[8]
Chroman aldehyde derivative 7HIV-1 Infection30.2[9]
SchumannificineHIV-[10]

Signaling Pathways Modulated by Chromanone Derivatives

The diverse biological effects of chromanones are a result of their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many chromanone derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can interfere with the activation of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Transcription Nucleus Nucleus Chromanone Chromanone Derivative Chromanone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by chromanone derivatives.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of several cascades, including the ERK, JNK, and p38 pathways. Chromanones can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases, which contributes to their anticancer and anti-inflammatory properties.

MAPK_Signaling Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Gene Expression Chromanone Chromanone Derivative Chromanone->MAPKK Inhibition

Caption: Modulation of the MAPK signaling cascade by chromanone derivatives.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Chromanones can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Chromanone Chromanone Derivative Chromanone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by chromanones.

Other Notable Biological Activities and Targets

Beyond the activities detailed above, chromanone derivatives have been investigated for a multitude of other therapeutic applications.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase implicated in neurodegenerative diseases and cancer. Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.

Compound/DerivativeTargetIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5
(-)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5
(+)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5

Experimental Protocol: SIRT2 Inhibition Assay (Fluorometric)

This protocol is for a fluorometric assay to determine the inhibitory activity of compounds against SIRT2.

Materials:

  • 96-well black microplate

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., an acetylated peptide linked to a fluorophore)

  • NAD⁺

  • Chromanone test compounds

  • SIRT2 assay buffer

  • Developer solution

  • Nicotinamide (inhibitor control)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the inhibitor control in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the SIRT2 enzyme and the diluted test compounds or controls. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing the fluorogenic substrate and NAD⁺ to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).

  • Data Analysis: Calculate the percentage of SIRT2 inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

The chromanone scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. Its presence in numerous biologically active natural products has inspired the synthesis and evaluation of a vast library of derivatives. The broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antiviral effects, underscores the therapeutic potential of this core. The ability of chromanone-based compounds to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for their observed biological effects and offers opportunities for the rational design of novel therapeutics. The continued exploration of the chemical space around the chromanone nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and effective drugs for a range of human diseases.

References

Preliminary Cytotoxicity of Synthetic Chromanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary cytotoxicity studies on various synthetic chromanones. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, experimental methodologies, and insights into the mechanisms of cytotoxic action. The information presented is collated from recent scientific literature, offering a foundation for further investigation and development of chromanone-based therapeutic agents.

Introduction to Chromanones in Cytotoxicity Studies

Chromanone, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic derivatives.[1] The structural versatility of the chromanone ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities, including potent cytotoxic effects against cancer cell lines.[1][2] This guide focuses on the preliminary cytotoxic evaluation of these synthetic chromanones, providing a consolidated view of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of synthetic chromanones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of a cell population. These values are crucial for comparing the potency of different derivatives and for selecting promising candidates for further studies. The following tables summarize the IC50 values of various synthetic chromanone derivatives against a range of human cancer cell lines.

Table 1: Cytotoxicity of 3-Benzylidenechroman-4-ones and Related Analogs

CompoundCell LineIC50 (µM)Reference
Compound 4a K562 (Human Erythroleukemia)≤ 3.86 µg/ml[3][4]
MDA-MB-231 (Human Breast Cancer)≤ 3.86 µg/ml[3][4]
SK-N-MC (Human Neuroblastoma)≤ 3.86 µg/ml[3][4]
Compounds 4a, 4b, 4e, 5 Various Cancer Cell Lines1.85 - 11.7 µg/ml[4]
Etoposide (Reference) Various Cancer Cell Lines21.9 - 31.5 µg/ml[4]

Note: Compound 4a is described as having a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety.[3][4]

Table 2: Cytotoxicity of Flavanone/Chromanone Derivatives against Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Derivative 1 Most Colon Cancer Cell Lines~8 - 30[5][6]
Caco-29.3 ± 1.4[6]
HT-2924.1 ± 3.1[6]
Derivative 3 Most Colon Cancer Cell Lines15 - 30[5][6]
Derivative 5 Most Colon Cancer Cell Lines15 - 30[5][6]
Derivatives 2, 3a, 4 All Colon Cancer Cell Lines~70 - 210[5][6]

Note: These derivatives were evaluated against a panel of five colon cancer cell lines with varying metastatic and genetic profiles.[5][6]

Table 3: Cytotoxicity of 3-Methylidenechroman-4-ones

CompoundCell LineIC50 (µM)Reference
Analog 14d NALM-6 (Human B-cell Precursor Leukemia)0.5 ± 0.05[7]
HL-60 (Human Promyelocytic Leukemia)1.46 ± 0.16[7]
Carboplatin (Reference) NALM-60.7 ± 0.3[7]
HL-602.9 ± 0.1[7]

Table 4: Cytotoxicity of Benzo[f]chromanone Analogs

CompoundCell LineIC50 (µM)Reference
Analog 4g B16 (Murine Melanoma)5 - 6[8][9]
L1210 (Murine Lymphoma)5 - 6[8][9]
MDA-MB-435 (Human Melanoma)3.4[8][9]
Analog 4j B16 (Murine Melanoma)5 - 6[8][9]
L1210 (Murine Lymphoma)5 - 6[8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the preliminary cytotoxicity screening of synthetic chromanones.

Synthesis of Chromanone Derivatives

The synthesis of chromanone derivatives often follows established chemical pathways. For instance, 3-benzylidenchroman-4-ones can be synthesized through the condensation of chroman-4-one derivatives with various aldehydes.[3][4] A general synthetic route involves the reaction of resorcinol (B1680541) with 3-chloropropionic acid to form a propiophenone (B1677668) intermediate, which is then cyclized to yield 7-hydroxy-4-chromanone.[3][4][10] This core can be further modified, for example, by O-alkylation followed by condensation with different aldehydes to produce a variety of substituted chromanones.[3][4][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight in a complete culture medium.[11]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the synthetic chromanone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin (B142131) or etoposide) are included.[5]

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.[7][12]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[5]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the chromanone derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[13]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that synthetic chromanones exert their cytotoxic effects through various mechanisms, primarily by inducing oxidative stress and apoptosis.

Oxidative Stress-Induced Cytotoxicity

Several flavanone/chromanone derivatives have been shown to possess strong pro-oxidant properties.[5] This is a key mechanism underlying their cytotoxic activity. The generation of intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) levels lead to oxidative stress, which can subsequently trigger DNA damage and induce apoptosis or autophagy in cancer cells.[5]

Oxidative_Stress_Pathway Chromanone Synthetic Chromanone ROS Increased Intracellular ROS Chromanone->ROS GSH Decreased Glutathione (GSH) Chromanone->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis / Autophagy OxidativeStress->Apoptosis DNA_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Oxidative stress-induced cytotoxicity by synthetic chromanones.

Intrinsic Apoptotic Pathway

Some chromanone derivatives have been found to induce apoptosis through the intrinsic or mitochondrial pathway.[14] This is often characterized by the depolarization of the mitochondrial membrane and is regulated by the Bcl-2 family of proteins. An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are key indicators of this pathway being activated.[14]

Intrinsic_Apoptosis_Pathway Chromanone Synthetic Chromanone Bax Upregulation of Pro-apoptotic Bax Chromanone->Bax Bcl2 Downregulation of Anti-apoptotic Bcl-2 Chromanone->Bcl2 Mito_Potential Loss of Mitochondrial Membrane Potential Bax->Mito_Potential Bcl2->Mito_Potential Caspases Caspase Activation Mito_Potential->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptotic pathway activated by synthetic chromanones.

Cell Cycle Arrest

Certain chromanone derivatives can induce cell cycle arrest, often at the G2/M phase.[5] This prevents cancer cells from proceeding through mitosis and proliferation, ultimately contributing to the overall cytotoxic effect.

Experimental_Workflow Synthesis Synthesis of Chromanone Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening IC50 Determination of IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay CellCycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle_Analysis ROS_Measurement ROS Measurement Mechanism->ROS_Measurement Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow for cytotoxicity studies of chromanones.

Conclusion and Future Directions

The preliminary cytotoxicity studies of synthetic chromanones reveal their significant potential as a scaffold for the development of novel anticancer agents. The data presented in this guide highlight the promising activity of several derivatives against a variety of cancer cell lines, with some compounds exhibiting greater potency than established chemotherapeutic drugs. The elucidation of their mechanisms of action, including the induction of oxidative stress and apoptosis, provides a strong rationale for their further development.

Future research should focus on the synthesis of new analogs to explore structure-activity relationships (SAR) more deeply, aiming to enhance potency and selectivity for cancer cells over normal cells.[1][13] Further mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates should be advanced to preclinical in vivo studies to evaluate their efficacy and safety in animal models.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Acetyl-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a stereocenter at the C2 position of the chroman ring in this compound results in the existence of two enantiomers, (R) and (S). The stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. Therefore, the ability to synthesize stereochemically pure isomers of this compound is of great interest for drug discovery and development.

This document provides detailed protocols for the stereoselective synthesis of the (R) and (S) enantiomers of this compound. Two primary strategies are outlined: an asymmetric synthesis approach and a racemic synthesis followed by chiral resolution.

Strategy 1: Asymmetric Synthesis

The asymmetric synthesis route involves the preparation of a key chromene intermediate, followed by an enantioselective epoxidation and subsequent rearrangement to yield the desired chiral chroman-4-one.

Overall Synthetic Scheme:

Asymmetric_Synthesis A 4'-Hydroxyacetophenone (B195518) B 1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one A->B 3-Chloro-3-methyl-1-butyne (B142711), K2CO3, KI, CuI C (R)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman B->C Enantioselective Epoxidation (e.g., (S,S)-Jacobsen's Catalyst, NaOCl) E (S)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman B->E Enantioselective Epoxidation (e.g., (R,R)-Jacobsen's Catalyst, NaOCl) D (S)-6-Acetyl-2,2-dimethylchroman-4-one C->D Acid-catalyzed Rearrangement F (R)-6-Acetyl-2,2-dimethylchroman-4-one E->F Acid-catalyzed Rearrangement

Figure 1: Asymmetric synthesis of this compound stereoisomers.

Experimental Protocols

Step 1: Synthesis of 1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one [1]

This procedure is adapted from the synthesis of a similar precursor.

  • Materials: 4'-Hydroxyacetophenone, 3-chloro-3-methyl-1-butyne, potassium carbonate (K₂CO₃), potassium iodide (KI), copper(I) iodide (CuI), acetone (B3395972).

  • Procedure:

    • To a stirred solution of 4'-hydroxyacetophenone (1.36 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), potassium iodide (2.77 g, 16.7 mmol), and copper(I) iodide (38 mg, 0.2 mmol) in acetone (30 mL), add 3-chloro-3-methyl-1-butyne (3.9 mL, 35 mmol) dropwise.

    • Reflux the reaction mixture at 80°C for 3 hours.

    • Cool the mixture and add a 1N aqueous solution of sodium hydroxide.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product is then dissolved in N,N-dimethylformamide (DMF) and heated to promote cyclization.

    • Purify the final product by silica (B1680970) gel column chromatography.

  • Expected Yield: ~70%[1]

Step 2: Enantioselective Epoxidation of 1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one

This protocol is a general method for the enantioselective epoxidation of 2,2-dimethyl-2H-chromenes.

  • Materials: 1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride ((R,R)-Jacobsen's catalyst) or the (S,S)-enantiomer, sodium hypochlorite (B82951) (NaOCl, buffered to pH 11.3), pyridine (B92270) N-oxide, dichloromethane (B109758) (CH₂Cl₂).

  • Procedure for (S)-epoxide:

    • Dissolve 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one in dichloromethane at 0°C.

    • Add pyridine N-oxide (as a proximal ligand) and 2 mol% of the (R,R)-Jacobsen's catalyst.

    • To the stirred solution, add buffered sodium hypochlorite solution dropwise.

    • Monitor the reaction by TLC until completion.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the epoxide by column chromatography.

  • Procedure for (R)-epoxide: Follow the same procedure using the (S,S)-Jacobsen's catalyst.

Step 3: Acid-Catalyzed Rearrangement to this compound

  • Materials: Chiral 6-acetyl-2,2-dimethyl-2,3-epoxychroman, a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-toluenesulfonic acid), aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the purified chiral epoxide in an anhydrous aprotic solvent.

    • Add a catalytic amount of the acid.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final chiral this compound by column chromatography.

Data Presentation
StepReactantProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
14'-Hydroxyacetophenone1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one3-Chloro-3-methyl-1-butyne, K₂CO₃, KI, CuI, Acetone, then DMF, heat~70[1]N/A
2a1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one(S)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman(R,R)-Jacobsen's Catalyst, NaOCl, Pyridine N-oxide, CH₂Cl₂High>98
2b1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one(R)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman(S,S)-Jacobsen's Catalyst, NaOCl, Pyridine N-oxide, CH₂Cl₂High>98
3a(S)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman(R)-6-Acetyl-2,2-dimethylchroman-4-oneAcid catalyst (e.g., BF₃·OEt₂), CH₂Cl₂Good>98
3b(R)-6-Acetyl-2,2-dimethyl-2,3-epoxychroman(S)-6-Acetyl-2,2-dimethylchroman-4-oneAcid catalyst (e.g., BF₃·OEt₂), CH₂Cl₂Good>98

Strategy 2: Racemic Synthesis and Chiral Resolution

This strategy involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers using chiral chromatography.

Synthetic and Resolution Workflow:

Racemic_Synthesis_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A 4-Hydroxyacetophenone B Racemic this compound A->B β,β-Dimethylacryloyl chloride, AlCl3 or other Lewis acid C Racemic Mixture B->C D (R)-Enantiomer C->D Chiral HPLC E (S)-Enantiomer C->E Chiral HPLC

Figure 2: Workflow for racemic synthesis and chiral resolution.

Experimental Protocols

Step 1: Racemic Synthesis of this compound

A general method for the synthesis of 2,2-dimethylchroman-4-ones involves the Friedel-Crafts acylation of a phenol (B47542) with β,β-dimethylacryloyl chloride followed by cyclization.

  • Materials: 4-Hydroxyacetophenone, β,β-dimethylacryloyl chloride, a Lewis acid (e.g., AlCl₃), a suitable solvent (e.g., CS₂, nitrobenzene).

  • Procedure:

    • To a solution of 4-hydroxyacetophenone in a suitable solvent, add the Lewis acid at a low temperature.

    • Add β,β-dimethylacryloyl chloride dropwise and allow the reaction to proceed.

    • The reaction will likely involve both acylation and subsequent intramolecular cyclization to form the chroman-4-one ring.

    • Work up the reaction by quenching with acid and extract the product.

    • Purify the racemic this compound by crystallization or column chromatography.

Step 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column.

  • Chiral Columns: Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective for the separation of chromanone enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition needs to be optimized for baseline separation of the enantiomers.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the optimized mobile phase.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer and remove the solvent to obtain the pure enantiomers.

Data Presentation
StepMethodStarting MaterialProduct(s)Key Considerations
1Racemic Synthesis4-HydroxyacetophenoneRacemic this compoundOptimization of Lewis acid and reaction conditions is crucial for good yields.
2Chiral ResolutionRacemic this compound(R)- and (S)-6-Acetyl-2,2-dimethylchroman-4-oneSelection of the appropriate chiral stationary phase and mobile phase is critical.[2]

The protocols outlined provide two robust strategies for obtaining the stereoisomers of this compound. The asymmetric synthesis approach offers an elegant route to directly obtain the desired enantiomer with high purity. The racemic synthesis followed by chiral resolution is a valuable alternative, particularly when both enantiomers are required for comparative studies. The choice of method will depend on the specific research goals, available resources, and the desired scale of the synthesis. These detailed application notes and protocols should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern asymmetric synthesis protocols for the preparation of chiral chromanones, which are key structural motifs in a wide range of biologically active compounds and natural products. The following sections detail various catalytic approaches, present quantitative data for key transformations, and provide exemplary experimental protocols.

Introduction

Chiral chromanones are privileged heterocyclic scaffolds due to their significant and diverse biological activities. The stereochemistry of these molecules is often crucial for their pharmacological function, making enantioselective synthesis a critical area of research in medicinal chemistry and drug development. This document outlines several powerful strategies for accessing enantioenriched chromanones, including organocatalytic, metal-catalyzed, and tandem reaction methodologies.

Key Asymmetric Synthesis Strategies

The asymmetric synthesis of chiral chromanones can be broadly categorized into several effective approaches:

  • Organocatalytic Intramolecular Oxa-Michael Additions: This strategy often employs chiral amines, thioureas, or squaramides to catalyze the cyclization of a tethered phenol (B47542) onto an α,β-unsaturated carbonyl moiety. These reactions are known for their operational simplicity and mild conditions.[1][2][3]

  • Metal-Catalyzed Reactions: A variety of transition metals, including nickel, copper, rhodium, and scandium, have been utilized in chiral ligand complexes to catalyze the enantioselective formation of chromanones.[4][5][6] These methods include conjugate additions, hydrogenations, and dearomative functionalizations.[4][6][7]

  • Tandem and Cascade Reactions: These elegant strategies allow for the construction of complex chromanone architectures with multiple stereocenters in a single synthetic operation from simple starting materials.[1][3]

  • Asymmetric Reduction of Chromones: The enantioselective reduction of the C2-C3 double bond in a chromone (B188151) precursor offers a direct route to chiral chromanones.[4]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chiral chromanones, providing key quantitative data for comparison.

Table 1: Organocatalytic Intramolecular Oxa-Michael Additions

CatalystSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Quinine-derived thiourea (B124793)2'-Hydroxychalcone (B22705) derivativeHigh80-94[2]
Quinineo-TigloylphenolQuantitativeNot specified, but effective[4]
Squaramide-cinchona bifunctional catalyst2-Hydroxynitrostyrenes and N-Boc-protected methyleneindolinonesModerate to good (up to 82%)Up to 99%[3][8]
Chiral Amine1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydesHighUp to >99%[1]

Table 2: Metal-Catalyzed Asymmetric Syntheses

Metal/Ligand SystemReaction TypeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral N,N'-dioxide nickel(II) complexIntramolecular Conjugate AdditionGenerally highDecreased for electron-donating groups[4]
Copper-catalyzed (unspecified ligand)Conjugate Addition of dialkylzincHighHigh[4]
Chiral Rhodium complexAsymmetric HydrogenationNot specified81%[4]
Chiral N,N'-dioxide/Sc(OTf)₃Vinylogous Conjugate AdditionGood to excellentUp to 99%[5][9][10]
Copper-catalyzed (unspecified ligand)Asymmetric Conjugated Reduction80-9994->99%[6]

Experimental Protocols

This section provides detailed methodologies for representative asymmetric syntheses of chiral chromanones.

Protocol 1: Organocatalytic Intramolecular Oxa-Michael Addition using a Quinine-Derived Thiourea Catalyst

This protocol is based on the enantioselective synthesis of flavanones and chromanones as described by Scheidt and co-workers.[2][11]

Materials:

  • α-Substituted 2'-hydroxychalcone derivative (1.0 equiv)

  • Quinine-derived thiourea catalyst (e.g., (1S,2S,4S,5R)-5-ethyl-1-(3-((3,5-bis(trifluoromethyl)phenyl)amino)thioureido)quinuclidine) (0.1 equiv)

  • Toluene (B28343), anhydrous

  • Molecular sieves (optional)

Procedure:

  • To a solution of the α-substituted 2'-hydroxychalcone derivative in anhydrous toluene is added the quinine-derived thiourea catalyst.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched chromanone.

  • If the substrate is a β-ketoester alkylidene, a subsequent decarboxylation step can be performed in a one-pot procedure to yield the final chromanone.[2]

Protocol 2: Metal-Catalyzed Asymmetric Conjugate Reduction of Chromones

This protocol is adapted from a highly efficient copper-catalyzed asymmetric conjugated reduction of chromones.[6]

Materials:

  • Substituted chromone (1.0 equiv)

  • Copper catalyst precursor (e.g., Cu(OAc)₂)

  • Chiral ligand (e.g., a chiral phosphine (B1218219) ligand)

  • Reducing agent (e.g., a silane (B1218182) such as (EtO)₃SiH)

  • Base (e.g., t-BuOK)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox, the copper catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent.

  • The base is added to the solution, and the mixture is stirred for a specified time to allow for complex formation.

  • The chromone substrate is added to the catalyst solution.

  • The reducing agent is then added, and the reaction is stirred at the appropriate temperature until completion (monitored by TLC or HPLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the chiral chromanone.

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways in the asymmetric synthesis of chiral chromanones.

experimental_workflow_organocatalysis start Start: Starting Materials (2'-Hydroxychalcone derivative) catalyst_addition Add Organocatalyst (e.g., Chiral Thiourea) start->catalyst_addition reaction Stir at Room Temperature in Toluene catalyst_addition->reaction workup Reaction Workup (Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Chiral Chromanone) purification->product

Caption: General workflow for organocatalytic asymmetric synthesis of chiral chromanones.

reaction_pathway_michael_addition substrate 2'-Hydroxychalcone Derivative activated_complex Substrate-Catalyst Complex (Hydrogen Bonding) substrate->activated_complex + Catalyst catalyst Chiral Catalyst (e.g., Thiourea) catalyst->activated_complex cyclization Intramolecular Oxa-Michael Addition activated_complex->cyclization product Enantioenriched Chromanone cyclization->product

Caption: Simplified reaction pathway for the organocatalytic intramolecular oxa-Michael addition.

metal_catalysis_workflow start Start: Reactants (Chromone, Reducing Agent) reaction Catalytic Reaction (Asymmetric Reduction) start->reaction catalyst_prep Catalyst Preparation (Metal Precursor + Chiral Ligand) catalyst_prep->reaction workup Quenching and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Chiral Chromanone) purification->product

Caption: General workflow for metal-catalyzed asymmetric synthesis of chiral chromanones.

References

Application Notes and Protocols for Chromane Synthesis via Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chiral chromane (B1220400) derivatives using the Sharpless asymmetric dihydroxylation as the key chirality-inducing step. Chromanes are a privileged scaffold in medicinal chemistry, and the ability to synthesize them in an enantiomerically pure form is of significant interest for drug discovery and development.

The Sharpless asymmetric dihydroxylation allows for the conversion of a prochiral 2H-chromene (benzopyran) substrate into a chiral cis-diol with high enantioselectivity. This diol can then be further functionalized to generate a variety of chromane derivatives. This method offers a reliable and predictable way to control the stereochemistry of the final chromane product.

Workflow for Chromane Synthesis

The overall synthetic strategy involves two main stages: the Sharpless asymmetric dihydroxylation of a 2H-chromene precursor, followed by subsequent chemical transformations of the resulting diol to afford the desired chromane derivatives.

G cluster_0 Synthesis of 2H-Chromene Precursor cluster_1 Chiral Chromane Synthesis start Substituted Phenol step1 Alkylation with 3-chloro-3-methyl-1-butyne start->step1 step2 Thermal Rearrangement step1->step2 precursor 2H-Chromene Derivative step2->precursor dihydroxylation Sharpless Asymmetric Dihydroxylation precursor->dihydroxylation diol Chiral Chroman-3,4-diol dihydroxylation->diol functionalization Further Functionalization (e.g., Esterification, Etherification) diol->functionalization chromane Final Chromane Product functionalization->chromane

Caption: Overall workflow for the synthesis of chromane derivatives.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The enantioselectivity of the Sharpless asymmetric dihydroxylation is achieved through a catalytic cycle involving an osmium catalyst and a chiral ligand. The choice of ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL, typically in the form of AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[1]

G OsO4 OsO₄ Complex OsO₄-L Complex OsO4->Complex Ligand Chiral Ligand (L) Ligand->Complex Cycloaddition [3+2] Cycloaddition Complex->Cycloaddition Alkene 2H-Chromene Alkene->Cycloaddition OsmylateEster Osmylate Ester Cycloaddition->OsmylateEster Hydrolysis Hydrolysis (H₂O) OsmylateEster->Hydrolysis Diol Chiral Diol Hydrolysis->Diol ReducedOs Reduced Os(VI) Hydrolysis->ReducedOs Reoxidation Reoxidation ReducedOs->Reoxidation Oxidant Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->Reoxidation Reoxidation->OsO4 Regeneration of Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation in the synthesis of a chromane precursor and other relevant olefins.

SubstrateLigand (AD-mix)ProductYield (%)Enantiomeric Excess (ee%)Reference
1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one(DHQ)₂PHAL1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one70.8 (for two steps)Not Reported[2]
1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one(DHQD)₂PHAL1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-oneNot ReportedNot Reported[3]
α,β-unsaturated esterAD-mix-βDiol89.998[4]
Vinyl-substituted compound(DHQD)₂PHALOptically active vicinal diol88>95[5]
α,β-unsaturated ketoneNot SpecifiedDiol65Not Reported[5]

Experimental Protocols

Synthesis of 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-α conditions) [2]

This protocol details the synthesis of the (3R,4R)-diol, a precursor to one of the chromane stereoisomers.

Materials:

  • 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

  • AD-mix-α (containing (DHQ)₂PHAL)

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • Potassium osmate dihydrate (K₂OsO₂(OH)₄)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Chloroform (CHCl₃)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A mixture of K₃Fe(CN)₆ (2.23 g, 6.77 mmol), K₂CO₃ (936 mg, 6.77 mmol), (DHQ)₂PHAL (36 mg, 0.045 mmol), and K₂OsO₂(OH)₄ (17 mg, 0.045 mmol) is dissolved in a mixture of t-BuOH (15 mL) and H₂O (15 mL).

  • The resulting solution is cooled to 0 °C in an ice bath.

  • Methanesulfonamide (215 mg, 2.26 mmol) is added to the cooled solution, and the mixture is stirred.

  • A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (456 mg, 2.26 mmol) in a mixture of t-BuOH (8 mL) and H₂O (8 mL) is added to the reaction mixture after 15 minutes of stirring.

  • The reaction mixture is vigorously stirred at 0 °C for 4.5 days.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

  • The mixture is extracted with CHCl₃.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired diol.

Synthesis of 1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-β conditions) [3]

This protocol details the synthesis of the (3S,4S)-diol, the enantiomer of the previously described diol.

Materials:

  • 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

  • AD-mix-β (containing (DHQD)₂PHAL)

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • Potassium osmate dihydrate (K₂OsO₂(OH)₄)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • A mixture of K₃Fe(CN)₆ (3.292 g, 10 mmol), K₂CO₃ (1.382 g, 10 mmol), (DHQD)₂PHAL (53 mg, 0.067 mmol), and K₂OsO₂(OH)₄ (25 mg, 0.067 mmol) is dissolved in a mixture of t-BuOH (20 mL) and H₂O (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Methanesulfonamide (317 mg, 3.333 mmol) is added to the cooled solution, and the mixture is stirred.

  • A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (674 mg, 3.333 mmol) in a mixture of t-BuOH (13 mL) and H₂O (13 mL) is added to the reaction mixture after 15 minutes of stirring.

  • The reaction mixture is vigorously stirred at 0 °C for 4.5 days.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

  • The mixture is extracted with CHCl₃.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired diol.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Osmium tetroxide and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

References

Application of the Mitsunobu Reaction in the Stereoselective Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-07

Abstract

This document details the application of the Mitsunobu reaction in the stereoselective synthesis of derivatives of 6-Acetyl-2,2-Dimethylchroman-4-One. Specifically, it focuses on the inversion of a secondary alcohol in a diol precursor, a key step in the synthesis of biologically active natural products and their analogues. This method provides a reliable strategy for controlling the stereochemistry at the C4 position of the chroman ring system, which is crucial for the biological activity of these compounds. Detailed experimental protocols for the synthesis of the precursor and its subsequent Mitsunobu reaction are provided, along with a summary of the quantitative data and mechanistic diagrams.

Introduction

The this compound scaffold is a core structure in a variety of natural products and synthetic compounds with significant biological activities. The stereochemistry of substituents on the chroman ring often plays a pivotal role in their therapeutic efficacy. The Mitsunobu reaction is a powerful tool in organic synthesis for the stereochemical inversion of secondary alcohols under mild conditions.[1][2][3] This application note describes a synthetic strategy where the Mitsunobu reaction is employed to invert the configuration of a hydroxyl group at the C4 position of a 6-acetyl-2,2-dimethylchroman-3,4-diol intermediate. This intermediate is readily prepared from 6-acetyl-2,2-dimethyl-2H-chromene via a Sharpless asymmetric dihydroxylation.[4][5] The overall synthetic sequence provides a versatile and stereocontrolled route to a range of chroman derivatives for use in drug discovery and development.

Overall Synthetic Strategy

The synthesis commences with the preparation of 6-acetyl-2,2-dimethyl-2H-chromene (an olefin precursor) from 4'-hydroxyacetophenone (B195518).[4] This olefin is then subjected to a Sharpless asymmetric dihydroxylation to introduce two adjacent hydroxyl groups with a specific cis-stereochemistry.[4][6][7] The resulting cis-diol serves as the substrate for the Mitsunobu reaction. In the presence of a suitable carboxylic acid (in this case, angelic acid), triphenylphosphine (B44618) (PPh₃), and diisopropyl azodicarboxylate (DIAD), the hydroxyl group at the C4 position undergoes stereochemical inversion to yield the trans-ester.[4][5]

Data Presentation

Table 1: Summary of Reagents and Yields for the Three-Step Synthesis

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Olefin Synthesis4'-Hydroxyacetophenone3-Chloro-3-methyl-1-butyne, K₂CO₃, KI, CuI, DMF6-Acetyl-2,2-dimethyl-2H-chromene70.8
2Asymmetric Dihydroxylation6-Acetyl-2,2-dimethyl-2H-chromeneAD-mix-α or AD-mix-β, MeSO₂NH₂1-((3R,4R)- or (3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-oneNot specified
3Mitsunobu Inversion1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-oneAngelic acid, PPh₃, DIAD, THF(3R,4S)-4-(Angeloyloxy)-6-acetyl-2,2-dimethylchroman-3-olNot specified

Experimental Protocols

Step 1: Synthesis of 6-Acetyl-2,2-dimethyl-2H-chromene
  • To a solution of 4'-hydroxyacetophenone (1.36 g, 10 mmol) in acetone (B3395972) (30 mL) is added potassium carbonate (4.15 g, 30 mmol), potassium iodide (2.77 g, 16.7 mmol), and copper(I) iodide (38 mg, 0.2 mmol).[4]

  • 3-Chloro-3-methyl-1-butyne (3.9 mL, 35 mmol) is added dropwise to the stirred solution.[4]

  • The reaction mixture is heated to reflux at 80°C for 3 hours.[4]

  • After cooling, a 1N aqueous solution of sodium hydroxide (B78521) is added, and the mixture is extracted with ethyl acetate (B1210297).[4]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The crude product is dissolved in dimethylformamide (DMF) and heated to 155°C for 4 hours.

  • The reaction mixture is cooled, and water is added. The mixture is then extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by silica (B1680970) gel column chromatography to afford 6-acetyl-2,2-dimethyl-2H-chromene as a light yellow oil (1.43 g, 70.8% yield over two steps).[4]

Step 2: Sharpless Asymmetric Dihydroxylation to 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
  • A mixture of K₃Fe(CN)₆ (2.23 g, 6.77 mmol), K₂CO₃ (936 mg, 6.77 mmol), (DHQ)₂PHAL (AD-mix-α ligand, 36 mg, 0.045 mmol), and K₂OsO₂(OH)₄ (17 mg, 0.045 mmol) is dissolved in a 1:1 mixture of t-BuOH and H₂O (30 mL total).[4]

  • The solution is cooled to 0°C, and methanesulfonamide (B31651) (215 mg, 2.26 mmol) is added.[4]

  • A solution of 6-acetyl-2,2-dimethyl-2H-chromene (456 mg, 2.26 mmol) in a 1:1 mixture of t-BuOH and H₂O (16 mL total) is added to the reaction mixture after 15 minutes.[4]

  • The reaction is stirred vigorously at 0°C for 4.5 days.[4]

  • The reaction is quenched with an aqueous solution of Na₂S₂O₅ and then extracted with CHCl₃.[4]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude diol, which can be purified by column chromatography.

Step 3: Mitsunobu Inversion of the Diol
  • To a solution of 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) are added angelic acid (1.5 equivalents) and triphenylphosphine (1.5 equivalents).[8]

  • The mixture is cooled to 0°C in an ice bath.[8]

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) is added dropwise to the solution, maintaining the temperature below 5°C.[8][9]

  • The reaction is allowed to warm to room temperature and stirred for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[8]

  • The reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the inverted ester product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Olefin Synthesis cluster_step2 Step 2: Dihydroxylation cluster_step3 Step 3: Mitsunobu Inversion 4_Hydroxyacetophenone 4'-Hydroxyacetophenone Olefin 6-Acetyl-2,2-dimethyl- 2H-chromene 4_Hydroxyacetophenone->Olefin 3-Chloro-3-methyl- 1-butyne, Cs₂CO₃, CuI, DMF Diol cis-Diol Precursor Olefin->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-α) Final_Product trans-Ester Product Diol->Final_Product Mitsunobu Reaction (Angelic Acid, PPh₃, DIAD) Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + R'COOH Alcohol R₂CH-OH (Diol Precursor) Alkoxyphosphonium Alkoxyphosphonium Ion Alcohol->Alkoxyphosphonium + Protonated Betaine Acid R'COOH (Angelic Acid) Acid->Protonated_Betaine Protonated_Betaine->Alkoxyphosphonium Carboxylate R'COO⁻ Protonated_Betaine->Carboxylate - H⁺ Hydrazine DIAD-H₂ Protonated_Betaine->Hydrazine Product Inverted Ester (R₂CH-OCOR') Alkoxyphosphonium->Product + R'COO⁻ (SN2) TPPO PPh₃=O Alkoxyphosphonium->TPPO Carboxylate->Product

References

Application Notes and Protocols: Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The versatility of the chroman-4-one framework makes it an excellent template for the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how specific structural modifications to a lead compound influence its biological activity. A key strategy in SAR exploration is the creation of a diverse library of chemical derivatives from a common scaffold.

This document provides a strategic approach and detailed experimental protocols for the synthesis of a library of derivatives based on the 6-Acetyl-2,2-Dimethylchroman-4-One scaffold. The aim is to facilitate comprehensive SAR studies by enabling systematic modifications at key positions on the chroman-4-one core.

Strategic Approach to Library Synthesis

The generation of a diverse chemical library from the this compound scaffold will focus on modifications at several key positions to thoroughly explore the chemical space and inform SAR. The primary points of diversification are the C2, C3, and C6 positions.

  • C2-Position: Introduction of various alkyl and aryl side chains to probe steric and electronic requirements in this region. This is typically achieved by varying the aldehyde used in the initial condensation reaction.[6][7]

  • C6-Position: The acetyl group serves as a versatile chemical handle for further reactions (e.g., reduction, oxidation, condensation). A complementary and highly effective strategy involves using a 6-bromo analogue, which permits a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aromatic and aliphatic groups.[4]

  • C3-Position: Functionalization, most commonly through an aldol (B89426) condensation with aromatic aldehydes, introduces substituted benzylidene moieties, which can significantly influence biological activity.[2][4]

The overall workflow for library generation is depicted below.

G cluster_c2 start_node Starting Materials core_synth Core Synthesis: Aldol Condensation & Oxa-Michael Addition start_node->core_synth 1. 2'-Hydroxyacetophenone 2. Aldehyde div_c2 C2 Diversification (Vary Aldehyde) start_node->div_c2 Vary Aldehyde during synthesis scaffold 6-Substituted 2,2-Dimethylchroman-4-One Scaffold core_synth->scaffold div_c6 C6 Diversification (Cross-Coupling on 6-Bromo Analogue) scaffold->div_c6 Modify div_c3 C3 Diversification (Benzylidene Formation) scaffold->div_c3 Modify div_c2->scaffold library Diverse Derivative Library div_c6->library div_c3->library sar SAR Studies library->sar

Caption: Workflow for Chroman-4-One library synthesis and SAR studies.

Experimental Protocols

This protocol describes a one-step synthesis of the chroman-4-one scaffold via a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[6][8]

G acetophenone 5'-Acetyl-2'-hydroxyacetophenone reaction Microwave Irradiation 160-170 °C, 1h acetophenone->reaction aldehyde Acetone (B3395972) (for 2,2-dimethyl) aldehyde->reaction reagents Base (DIPA or Pyrrolidine) Ethanol (B145695) reagents->reaction product 6-Acetyl-2,2-Dimethyl- chroman-4-One reaction->product purification Column Chromatography product->purification

Caption: Synthesis of the this compound core.

Materials:

  • 5'-Acetyl-2'-hydroxyacetophenone

  • Acetone (or other appropriate aldehyde/ketone for C2-diversification)

  • Diisopropylamine (DIPA) or Pyrrolidine (as base)

  • Ethanol (Microwave-grade)

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave vial, add 5'-Acetyl-2'-hydroxyacetophenone (1.0 eq), acetone (3.0 eq), and ethanol (5 mL).

  • Add DIPA (2.0 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 160-170 °C and hold for 1 hour.[6]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica (B1680970) gel column chromatography, typically using a hexane:ethyl acetate (B1210297) gradient, to yield the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

This protocol details the introduction of aryl or heteroaryl groups at the C6-position using a Suzuki cross-coupling reaction.[4] This method requires the 6-Bromo-2,2-dimethylchroman-4-one analogue as the starting material, which can be synthesized using the method in Protocol 1 by starting with 5'-Bromo-2'-hydroxyacetophenone. The bromine atom serves as an efficient handle for diversification.

Materials:

  • 6-Bromo-2,2-dimethylchroman-4-one

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon gas

Procedure:

  • In a round-bottom flask, combine 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C under an argon atmosphere for 8-12 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane:ethyl acetate gradient) to yield the desired 6-aryl-2,2-dimethylchroman-4-one derivative.[4]

This protocol outlines a fluorescence-based in vitro assay to determine the inhibitory activity of the synthesized derivatives against Sirtuin 2 (SIRT2), a key enzyme in aging-related diseases.[6][8]

Materials:

  • Synthesized chroman-4-one derivatives (dissolved in DMSO)

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine)

  • NAD⁺ (cosubstrate)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • 96-well black plates

Procedure:

  • Add 25 µL of assay buffer to all wells of a 96-well plate.

  • Add 5 µL of the synthesized compound solution at various concentrations (e.g., from 0.1 µM to 200 µM) to the sample wells. Add 5 µL of DMSO to control wells.

  • Add 10 µL of the SIRT2 enzyme/substrate/NAD⁺ mixture to all wells to initiate the reaction.

  • Incubate the plate at 37 °C for 60 minutes.

  • Stop the reaction by adding 10 µL of the developer solution containing a protease to cleave the deacetylated substrate.

  • Incubate at 37 °C for an additional 15 minutes to allow for fluorescent signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

G cluster_reaction SIRT2 Catalytic Cycle sirt2 SIRT2 Enzyme product Deacetylated Substrate sirt2->product Deacetylation nam Nicotinamide sirt2->nam substrate Acetylated Substrate (e.g., α-tubulin) substrate->product nad NAD+ nad->nam effect Inhibition of Tumor Growth product->effect Leads to inhibitor Chroman-4-one Inhibitor inhibitor->sirt2

Caption: Simplified pathway of SIRT2 inhibition by chroman-4-one derivatives.

Data Presentation for SAR Studies

Summarizing biological activity data in a structured table is crucial for discerning SAR. The following table presents data adapted from studies on SIRT2 inhibitors, illustrating how substitutions on the chroman-4-one ring affect inhibitory potency.[6][8]

Compound IDR² (C2-Position)R⁶ (C6-Position)R⁸ (C8-Position)SIRT2 Inhibition at 200 µM (%)IC₅₀ (µM)
1a n-pentylClBr884.5
1b n-pentylHH7623
1f n-pentylClH7719
1h n-pentylOMeH28n.d.
1m n-pentylBrBr951.5
1o n-propylBrBr863.1
1p n-heptylBrBr843.7

n.d. = not determined

Key SAR Insights from the Data:

  • C2-Position: An alkyl chain of three to five carbons (propyl, pentyl) appears optimal for high potency.[8]

  • C6 and C8 Positions: Larger, electron-withdrawing groups (e.g., Br, Cl) significantly enhance inhibitory activity compared to hydrogen or electron-donating groups (e.g., OMe).[6][8] The most potent compound, 1m , features dibromo substitution.

  • Selectivity: The most potent inhibitors were found to be highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6]

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis and evaluation of this compound derivatives for SAR studies. By systematically modifying the C2, C3, and C6 positions of the chroman-4-one core, researchers can generate diverse chemical libraries. The resulting data, when analyzed systematically, will elucidate key structural requirements for biological activity, guiding the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-one and its analogues are privileged heterocyclic scaffolds that form the core structure of a wide range of biologically active compounds, including flavonoids and other natural products.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The therapeutic potential of chroman-4-one derivatives often stems from their ability to modulate key signaling pathways implicated in various diseases.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology for the rapid and efficient synthesis of chroman-4-one analogues. Compared to conventional heating methods, MAOS offers several advantages, including dramatically reduced reaction times (from hours or days to minutes), improved product yields, and often, enhanced purity.[4] The heating mechanism in microwave synthesis involves direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating through processes known as dipolar polarization and ionic conduction.[5][6][7] This application note provides detailed protocols for the microwave-assisted synthesis of various chroman-4-one analogues and explores their interactions with key biological signaling pathways.

I. General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of chroman-4-one analogues is a streamlined process that enhances efficiency and reproducibility. The key stages involve the preparation of reactants, execution of the reaction in a dedicated microwave reactor, and subsequent workup and purification of the product.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Reactants & Solvent B Microwave Vial A->B Combine C Seal Vial D Microwave Reactor C->D Place in F Cooling E Set Parameters (Temp, Time, Power) E->D Program G Extraction/ Filtration F->G H Purification (e.g., Chromatography) G->H I Characterization H->I J Product

Caption: General workflow for microwave-assisted synthesis.

II. Experimental Protocols

Protocol 1: Acid-Mediated Intramolecular Cyclization of 2'-Hydroxychalcones

This protocol describes the synthesis of flavanones (2-phenylchroman-4-ones) via the intramolecular oxa-Michael addition of 2'-hydroxychalcones, accelerated by microwave irradiation. Acetic acid serves as both the catalyst and the solvent.

Materials:

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add the 2'-hydroxychalcone (0.5 mmol) and glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired flavanone.[4]

Entry2'-Hydroxychalcone DerivativeTime (min)Temperature (°C)Yield (%) (Microwave)Yield (%) (Conventional)Ref.
1(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one302008275 (4 days)[4]
2(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one3020055-[4]
3(E)-1-(2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one3020073-[4]
Protocol 2: Base-Mediated One-Pot Synthesis from 2'-Hydroxyacetophenones and Aldehydes

This protocol outlines a one-step synthesis of various 2-substituted chroman-4-ones through a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.

Materials:

Procedure:

  • To a microwave vial, add the 2'-hydroxyacetophenone (1.0 eq) dissolved in ethanol to make a 0.4 M solution.

  • Add the corresponding aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq).

  • Seal the vial and heat the mixture using microwave irradiation at 160-170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 10% NaOH (aq), 1 M HCl (aq), water, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[8]

Entry2'-HydroxyacetophenoneAldehydeTime (h)Temperature (°C)Yield (%)Ref.
12'-HydroxyacetophenoneHexanal1160-17055[8]
23'-Bromo-5'-chloro-2'-hydroxyacetophenoneHexanal1160-17088[8]
32'-HydroxyacetophenoneButyraldehyde1160-17017[8]
Protocol 3: Modified Algar-Flynn-Oyamada Reaction for 3-Hydroxy-4H-chromen-4-ones

This one-pot protocol describes the synthesis of 3-hydroxy-4H-chromen-4-ones (flavonols) from 2-hydroxyacetophenones and aldehydes without the isolation of the intermediate chalcone.

Materials:

Procedure:

  • In a microwave-safe vessel, dissolve the substituted 2-hydroxyacetophenone (1 mmol) and the benzaldehyde derivative (1 mmol) in ethanol (15 mL).

  • Add a solution of KOH (4 mmol in 5 mL of ethanol).

  • Irradiate the mixture in the microwave reactor at 320 W for 2-3 minutes.

  • To the resulting mixture, add 30% H₂O₂ (2 mL) and irradiate again at 320 W for 4-5 minutes.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to give the pure product.[7]

Entry2-HydroxyacetophenoneBenzaldehydeTime (min)Power (W)Yield (%)Ref.
12-hydroxyacetophenone4-(1H-tetrazol-5-yl)benzaldehyde732089[7]
25-chloro-2-hydroxyacetophenone4-(1H-tetrazol-5-yl)benzaldehyde732092[7]
35-bromo-2-hydroxyacetophenone4-(1H-tetrazol-5-yl)benzaldehyde732090[7]

III. Biological Activity and Signaling Pathways

Chroman-4-one analogues have been identified as potent inhibitors of several key proteins involved in cancer and other diseases. Two prominent targets are Sirtuin 2 (SIRT2) and the PI3K/Akt signaling pathway.

SIRT2 Inhibition

SIRT2 is a class III histone deacetylase that plays a complex role in cellular processes, including cell cycle regulation and tumorigenesis.[9] Inhibition of SIRT2 has been shown to induce hyperacetylation of α-tubulin and promote the degradation of oncogenes like c-Myc, leading to antiproliferative effects in cancer cells.[10] Certain substituted chroman-4-ones have been developed as potent and selective SIRT2 inhibitors.[9]

SIRT2_Inhibition cluster_sirt2 SIRT2 Activity cluster_outcome Cellular Outcome SIRT2 SIRT2 Tubulin Acetylated α-tubulin SIRT2->Tubulin Deacetylates Myc c-Myc SIRT2->Myc Stabilizes Proliferation Tumor Cell Proliferation Tubulin->Proliferation Promotes Myc->Proliferation Promotes Inhibitor Chroman-4-one Analogue Inhibitor->SIRT2 Inhibits

Caption: Mechanism of SIRT2 inhibition by chroman-4-one analogues.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation.[11] Dysregulation of this pathway is a common feature in many cancers.[11] Some chroman-4-one derivatives have been shown to exert their anticancer effects by modulating this pathway, often leading to the induction of apoptosis (programmed cell death).[12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Chroman-4-one Analogue Inhibitor->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway.

IV. Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to generating libraries of chroman-4-one analogues for drug discovery and development. The protocols outlined in this document offer robust starting points for the synthesis of these valuable scaffolds. The ability of chroman-4-one derivatives to selectively target key signaling pathways, such as those involving SIRT2 and PI3K/Akt, underscores their potential as therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and more potent drug candidates.

References

Suzuki Cross-Coupling for C6-Position Modification of Chromanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide (or triflate) has become indispensable in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[1]

Chromanone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of the chromanone core is a key strategy for modulating the pharmacological properties of these molecules. Modification at the C6-position, in particular, allows for the introduction of diverse substituents that can influence potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura coupling is an ideal tool for this purpose, offering high functional group tolerance, generally high yields, and readily available starting materials.[2]

This document provides detailed protocols and application notes for the Suzuki cross-coupling reaction specifically tailored for the C6-position modification of chromanones, using 6-bromochroman-4-one (B184902) as a representative substrate. The provided methodologies are based on established procedures for structurally similar compounds and general best practices for Suzuki-Miyaura reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 6-bromochromanone, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond at the C6-position of the chromanone and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of 6-bromochroman-4-one with various aryl- and vinylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for C6-Arylation of 6-Bromochroman-4-one

This protocol describes a general method for the coupling of 6-bromochroman-4-one with a generic arylboronic acid.

Materials:

  • 6-Bromochroman-4-one

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask or reaction vial, add 6-bromochroman-4-one (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-arylchroman-4-one.

Data Presentation

While specific literature data for the C6-arylation of 6-bromochroman-4-one is not extensively available, the following table provides representative reaction conditions and expected yields based on Suzuki couplings of structurally related aryl bromides.[3] These can serve as a valuable starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene100880-90
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001875-85
4Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O85670-80

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for C6-Arylation of Chromanone Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-Br]Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R [Ar-Pd(II)-R]Ln Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-Chromanone RedElim->Product ArylBr 6-Bromochromanone ArylBr->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki Cross-Coupling start Start reagents Combine 6-Bromochromanone, Boronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 6-Aryl-Chromanone purification->product

Caption: General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for 6-Acetyl-2,2-Dimethylchroman-4-One in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of 6-Acetyl-2,2-Dimethylchroman-4-One and its related chroman-4-one derivatives in various bioassays. While specific biological activity data for this compound is limited, the broader class of chroman-4-ones has demonstrated significant potential in several therapeutic areas. These notes offer detailed protocols for evaluating the cytotoxic, enzyme-inhibiting, and antimicrobial properties of this compound class, alongside illustrative data from published research on analogous structures.

Cytotoxicity and Anti-Cancer Activity

This compound has been identified as a natural compound with low anti-cancer activity. A study by Rocha et al. (2007) evaluated its cytotoxic effects, although specific quantitative data such as IC50 values were not detailed in the published abstract, which focused on more potent compounds from the same natural source. The chroman-4-one scaffold, however, is a common feature in many compounds with significant cytotoxic effects against various cancer cell lines.

Data Presentation: Cytotoxic Activity of Chroman-4-One Derivatives

To provide a comparative context, the following table summarizes the cytotoxic activities of various chroman-4-one derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
This compound Not specifiedNot specifiedLow Activity(Rocha et al., 2007)
3-Methylidenechroman-4-one (14d)NALM-6Leukemia0.50 ± 0.05(Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC)
3-Methylidenechroman-4-one (14d)HL-60Leukemia1.46 ± 0.16(Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC)
Halogenated Benzofuran Derivative (8)HepG2Liver Cancer3.8 ± 0.5(Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI)
Halogenated Benzofuran Derivative (8)A549Lung Cancer3.5 ± 0.6(Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • This compound (or derivative)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound seed_cells->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.

Sirtuin 2 (SIRT2) Inhibition

While there is no direct evidence for this compound as a SIRT2 inhibitor, several other chroman-4-one derivatives have been identified as potent and selective inhibitors of this enzyme. SIRT2 is a class III histone deacetylase involved in various cellular processes, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer.

Data Presentation: SIRT2 Inhibitory Activity of Chroman-4-One Derivatives

The following table presents the SIRT2 inhibitory activity of selected chroman-4-one derivatives.

Compound/DerivativeSIRT2 IC50 (µM)Selectivity over SIRT1 & SIRT3Reference
6,8-dibromo-2-pentylchroman-4-one1.5High(Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC)
8-bromo-6-chloro-2-pentylchroman-4-one4.5High(Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC)
Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

This assay measures the deacetylation of a fluorogenic substrate by SIRT2. Inhibition of the enzyme results in a decreased fluorescent signal.

Materials:

  • Test compound (e.g., this compound)

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with a fluorophore)

  • NAD+

  • Assay buffer

  • Developer solution

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well black plate, add the SIRT2 enzyme, NAD+, and the test compound at various concentrations. Include a positive control (known SIRT2 inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and add the developer solution to each well. Incubate for an additional 10-15 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

SIRT2_Inhibition_Pathway acetylated_substrate Acetylated Substrate (Fluorogenic) sirt2 SIRT2 Enzyme acetylated_substrate->sirt2 nam Nicotinamide sirt2->nam oadpr O-Acetyl-ADP-Ribose sirt2->oadpr deacetylated_substrate Deacetylated Substrate sirt2->deacetylated_substrate nad NAD+ nad->sirt2 developer Developer deacetylated_substrate->developer fluorescent_product Fluorescent Product developer->fluorescent_product chroman_inhibitor Chroman-4-One Inhibitor chroman_inhibitor->sirt2 Inhibition

Mechanism of the Fluorometric SIRT2 Inhibition Assay.

Antimicrobial Activity

The chroman-4-one scaffold is present in many natural and synthetic compounds with demonstrated antibacterial and antifungal properties. While no specific antimicrobial data for this compound has been found, its structural class suggests potential for such activity.

Data Presentation: Antimicrobial Activity of Chroman-4-One Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of chroman-4-one derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans128(Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI)
7-Hydroxychroman-4-oneStaphylococcus epidermidis256(Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI)
2,2-Dimethylchroman-4-one derivativeBacillus subtilis31.5 mm (Zone of Inhibition)(Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC)
2,2-Dimethylchroman-4-one derivativeKlebsiella pneumoniae34.8 mm (Zone of Inhibition)(Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC)
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate for 18-24 hours (for bacteria) or 24-48 hours (for fungi) under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_result Result prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compound in Plate serial_dilution->inoculate incubate_plate Incubate Plate (18-48h) inoculate->incubate_plate read_results Read for Growth (Visual/OD) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Application Notes and Protocols for the Chemoselective Bioreduction of Ketoaldehydes Using Daucus carota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carbonyl compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the creation of chiral alcohols as key building blocks.[1] Traditional chemical reductants often lack the necessary chemoselectivity to differentiate between multiple carbonyl groups within the same molecule, such as in ketoaldehydes, leading to undesired side products. Furthermore, the synthesis of enantiomerically pure alcohols frequently requires expensive and environmentally burdensome chiral catalysts.[2][3]

Biocatalysis using whole plant cells has emerged as a green and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[2][3] Among the various plant-based systems, the common carrot (Daucus carota) has proven to be a remarkably efficient and versatile biocatalyst for the asymmetric reduction of prochiral ketones.[1][4][5] The enzymatic machinery within carrot roots, particularly ketoreductases and dehydrogenases, facilitates the transfer of a hydride to the carbonyl group, typically following Prelog's rule to yield the corresponding (S)-alcohol with high enantiomeric excess.[5] A key advantage of using whole Daucus carota roots is the inherent presence and recycling of necessary cofactors (e.g., NADH/NADPH), eliminating the need for their external addition.[5]

Crucially for drug development and complex molecule synthesis, Daucus carota has demonstrated excellent chemoselectivity in the reduction of ketoaldehydes. In specific instances, the keto group is selectively reduced while leaving the aldehyde functionality intact, a transformation that is challenging to achieve with many conventional reducing agents. This application note provides detailed protocols and quantitative data for the chemoselective bioreduction of ketoaldehydes and related ketones using Daucus carota, highlighting its potential as a cost-effective, environmentally benign, and highly selective synthetic tool.

Data Presentation

The following tables summarize the quantitative data for the bioreduction of a representative ketoaldehyde and a variety of prochiral ketones using Daucus carota. The data for ketones is included to illustrate the broad substrate scope and high enantioselectivity of this biocatalyst, which is indicative of its potential for a wider range of ketoaldehydes.

Table 1: Chemoselective Bioreduction of a Ketoaldehyde

Substrate (Ketoaldehyde)ProductYield (%)Enantiomeric Excess (ee %)Notes
Lactarochromal6-Hydroxymethyl-2,2-dimethylchroman-4-oneExcellentNot ReportedChemoselective reduction of the keto group with no evidence of diol formation.

Table 2: Bioreduction of Prochiral Ketones

Substrate (Ketone)ProductYield (%)Enantiomeric Excess (ee %)Configuration
Acetophenone(S)-1-Phenylethanol96>98S
m-Methoxyacetophenone(S)-(-)-1-(3-Methoxyphenyl)ethanol100100S
Indanone(S)-1-Indanol70>99S
Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol65>99S
Ethyl acetoacetateEthyl (S)-3-hydroxybutyrate6397S
α-Azido acetophenone(R)-2-Azido-1-phenylethanol85>99R
Heptan-2-one(S)-Heptan-2-ol6790S
Octan-2-one(S)-Octan-2-ol5087S

Experimental Workflow

The general workflow for the chemoselective bioreduction of a ketoaldehyde using Daucus carota is depicted below.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Purification cluster_analysis Analysis p1 Wash and peel fresh Daucus carota roots p2 Cut roots into slices or cubes (approx. 1 cm) p1->p2 p3 Prepare aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) or use distilled water p2->p3 r1 Add Daucus carota pieces to a sterile Erlenmeyer flask p3->r1 r2 Add aqueous medium r1->r2 r3 Dissolve ketoaldehyde substrate in a minimal amount of a water-miscible co-solvent (e.g., ethanol) r2->r3 r4 Add substrate solution to the flask r3->r4 r5 Incubate on an orbital shaker at room temperature r4->r5 w1 Filter the reaction mixture to remove carrot pieces r5->w1 w2 Saturate the aqueous filtrate with NaCl w1->w2 w3 Extract the product with an organic solvent (e.g., ethyl acetate) w2->w3 w4 Dry the organic layer over anhydrous Na2SO4 w3->w4 w5 Concentrate the solvent under reduced pressure w4->w5 w6 Purify the crude product by column chromatography w5->w6 a1 Determine yield w6->a1 a2 Characterize the product (NMR, IR, MS) a1->a2 a3 Determine enantiomeric excess (chiral HPLC or GC) a1->a3

Caption: Experimental workflow for the bioreduction of ketoaldehydes.

Experimental Protocols

Protocol 1: General Procedure for the Bioreduction of a Ketoaldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fresh Daucus carota (carrots), preferably organic and freshly harvested.

  • Ketoaldehyde substrate.

  • Distilled water or phosphate buffer (50 mM, pH 7.0).

  • Ethanol (or other water-miscible co-solvent).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Sodium chloride.

  • Silica (B1680970) gel for column chromatography.

  • Erlenmeyer flasks.

  • Orbital shaker.

  • Standard glassware for extraction and purification.

Procedure:

  • Preparation of the Biocatalyst:

    • Thoroughly wash and peel fresh carrots.

    • Cut the carrots into small, uniform pieces (e.g., 1 cm cubes or slices).

    • For a typical analytical scale reaction, use approximately 50-100 g of carrot pieces per 100 mL of reaction medium.

  • Reaction Setup:

    • To a sterile 250 mL Erlenmeyer flask, add the prepared carrot pieces.

    • Add 100 mL of distilled water or phosphate buffer.

    • Prepare a stock solution of the ketoaldehyde substrate by dissolving it in a minimal amount of ethanol. The final concentration of the substrate in the reaction mixture should typically be in the range of 1-5 mM.

    • Add the substrate solution to the flask containing the carrot pieces.

    • Seal the flask with a cotton plug or a breathable membrane to allow for air exchange.

  • Incubation:

    • Place the flask on an orbital shaker and incubate at room temperature (approximately 25-30°C).

    • Agitate the mixture at a moderate speed (e.g., 120-150 rpm) to ensure proper mixing without completely homogenizing the carrot tissue.

    • Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. Reaction times can vary from 24 to 144 hours depending on the substrate.

  • Workup and Purification:

    • After the reaction is complete (as determined by the consumption of the starting material), remove the carrot pieces by filtration through cheesecloth or a coarse filter.

    • Saturate the aqueous filtrate with solid NaCl to facilitate the extraction of the product.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Analysis:

    • Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

    • Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or chiral GC analysis.

Protocol 2: Optimized Setup for Improved Mass Transfer

For substrates with low aqueous solubility, the following setup can improve reaction rates and yields.

Modifications to Protocol 1:

  • Reaction Vessel: Use a flask equipped with a mechanical stirrer.

  • Stirring: To prevent the carrot pieces from being mashed by a magnetic stir bar, place a stainless steel or plastic grid just above the bottom of the flask to separate the carrot pieces from the stirring element.

  • Agitation: Stir the reaction mixture at a higher speed (e.g., up to 1100 rpm) to create a vortex. This will keep the substrate suspended in the aqueous phase and improve contact with the biocatalyst.

Logical Relationship of Key Reaction Parameters

The success of the bioreduction is dependent on several interconnected factors. The following diagram illustrates these relationships.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes p1 Substrate Concentration o1 Reaction Rate p1->o1 affects o2 Yield p1->o2 affects p2 Biocatalyst Loading (Carrot Amount) p2->o1 affects p2->o2 affects p3 Temperature p3->o1 affects o3 Enantioselectivity (ee%) p3->o3 can affect p4 pH p4->o1 affects p4->o3 can affect p5 Co-solvent p5->o1 affects (solubility) o1->o2 influences o3->o2 defines chiral yield o4 Chemoselectivity o4->o2 defines desired product yield

Caption: Key parameters influencing the bioreduction outcome.

Conclusion

Daucus carota serves as a powerful biocatalyst for the chemoselective and asymmetric reduction of ketoaldehydes and prochiral ketones. Its operational simplicity, use of water as a solvent, and high selectivity make it an attractive tool for green chemistry and the synthesis of chiral intermediates in drug development. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this readily available and inexpensive biocatalyst. Further optimization of reaction parameters for specific substrates can lead to even higher yields and selectivities, expanding the utility of this whole-cell biocatalytic system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chromone-related pyrazoles using chromanone intermediates. The methodologies outlined herein are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Chromone and pyrazole (B372694) moieties are significant pharmacophores found in a wide array of biologically active compounds. The synthesis of hybrid molecules incorporating both scaffolds is a subject of considerable interest in drug discovery. Chromanones, as reduced forms of chromones, are versatile intermediates that can be elaborated into various heterocyclic systems, including pyrazoles. This document details two primary synthetic strategies starting from chromanone intermediates: the synthesis of 3-(2-hydroxyaryl)pyrazoles via reaction with hydrazine (B178648) hydrate (B1144303) and the synthesis of fused benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidines through condensation with 5-aminopyrazoles.

Reaction Pathways and Mechanisms

The conversion of chromanones to pyrazole derivatives typically involves a nucleophilic attack on the carbonyl group, followed by a ring-opening and subsequent intramolecular cyclization. The specific pathway and final product are dependent on the nature of the hydrazine-based reagent employed.

reaction_pathway_1 cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product chromanone Chromanone Intermediate hydrazone Hydrazone Intermediate chromanone->hydrazone Condensation hydrazine Hydrazine Hydrate hydrazine->hydrazone ring_opened Ring-Opened Intermediate (o-hydroxy-phenyl-dihydropyrazoline) hydrazone->ring_opened Ring Opening pyrazole 3-(2-Hydroxyaryl)pyrazole ring_opened->pyrazole Intramolecular Cyclization & Aromatization

Caption: General reaction pathway for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromanone intermediates.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of chromone-related pyrazoles from chromanone and related intermediates.

Table 1: Synthesis of Fused Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidines from Chromanones

Starting ChromanoneReagentSolventTemperature (°C)Yield (%)Reference
3-(Chromon-3-ylmethylene)chroman-4-one5-Amino-3-arylpyrazolePyridine10051-57[1]
3-Arylmethylene-chroman-4-one5-Amino-3-arylpyrazoleDMF10048-51[1]

Table 2: Synthesis of Pyrazoles from Chromone Precursors (for comparative reference)

Starting ChromoneReagentSolventConditionYield (%)Reference
3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromoneHydrazine HydrateDMFReflux45-67[1]
2-Substituted ChromonesHydrazine HydrateEthanol (B145695)RefluxNot specified[1]
3-Formylchromone5-Amino-3-methyl-1H-pyrazoleDMF/DBUReflux60[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(2-Hydroxyaryl)pyrazoles from Chromanones

This protocol describes a general method for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromanone intermediates via reaction with hydrazine hydrate. The reaction proceeds through a ring-opening and recyclization mechanism.

Materials:

  • Chromanone derivative (1.0 eq)

  • Hydrazine hydrate (excess, ~5.0 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M, for work-up)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the chromanone derivative (1.0 eq) in ethanol, add an excess of hydrazine hydrate (~5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and acidify with 1 M HCl to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization: The structure of the synthesized 3-(2-hydroxyaryl)pyrazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 7-Aryl-benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidines from 3-Arylmethylene-chroman-4-ones

This protocol details the synthesis of fused pyrazole derivatives from the reaction of 3-arylmethylene-chroman-4-ones with 5-amino-3-arylpyrazoles.[1]

Materials:

  • 3-Arylmethylene-chroman-4-one (1.0 eq)

  • 5-Amino-3-arylpyrazole (1.0 eq)

  • Dimethylformamide (DMF) or Pyridine

  • Ethanol (for washing)

Equipment:

  • Reaction vial or round-bottom flask

  • Heating block or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, combine the 3-arylmethylene-chroman-4-one (1.0 eq) and the 5-amino-3-arylpyrazole (1.0 eq).

  • Add the appropriate solvent (DMF or pyridine) to the mixture.

  • Heat the reaction mixture to 100 °C with stirring for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 7-aryl-benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine.

  • Further purification can be achieved by recrystallization if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and a more detailed reaction pathway.

experimental_workflow start Start reactants Combine Chromanone Intermediate and Reagents in Solvent start->reactants reaction Heat and Stir (e.g., Reflux or 100°C) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of pyrazoles from chromanone intermediates.

detailed_pathway_2 cluster_reactants Reactants chromanone_deriv 3-Arylmethylene- chroman-4-one intermediate Condensation Intermediate (Schiff Base) chromanone_deriv->intermediate Condensation (-H₂O) aminopyrazole 5-Amino-3-arylpyrazole aminopyrazole->intermediate product Benzopyrano[4,3-d]pyrazolo- [1,5-a]pyrimidine intermediate->product Intramolecular Michael Addition & Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Acetyl-2,2-Dimethylchroman-4-One synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and logical synthetic approach is a two-step process. The first step involves the synthesis of the 2,2-Dimethylchroman-4-one core, typically through a cyclization reaction between a phenol (B47542) and 3,3-dimethylacrylic acid or its equivalent. The second, and often more challenging step, is the introduction of the acetyl group at the C-6 position via a Friedel-Crafts acylation.

Q2: I am experiencing very low yields in the Friedel-Crafts acylation step. What are the primary causes?

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1]

  • Insufficient Catalyst: The product, an aryl ketone, can form a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction. Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required rather than catalytic amounts.[1]

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition.[1]

  • Poor Quality of Reagents: The purity of the 2,2-Dimethylchroman-4-one and the acylating agent (acetyl chloride or acetic anhydride) is crucial. Impurities can lead to undesirable side reactions.[1]

Q3: Can I use a substituted phenol to directly synthesize a 6-substituted-2,2-Dimethylchroman-4-one?

Yes, this is a viable strategy. For instance, starting with 4'-hydroxyacetophenone (B195518) can lead to the formation of the acetyl-substituted chromanone ring system in a more direct manner, potentially avoiding the challenges of a separate Friedel-Crafts acylation step on the pre-formed chromanone.

Q4: What are common side products or impurities I should look out for?

In the Friedel-Crafts acylation step, potential side products include:

  • Isomers: While the 6-position is generally favored due to the directing effects of the ether oxygen and the steric hindrance of the dimethyl group, some acylation at other positions on the aromatic ring may occur.

  • Poly-acylation: Although the acetyl group is deactivating, which discourages a second acylation, this can sometimes occur with highly reactive substrates or harsh reaction conditions.[1]

  • Products from Ring-Opening: Under very harsh acidic conditions, the pyran ring of the chromanone could potentially undergo side reactions.

During the purification process, unreacted starting material (2,2-Dimethylchroman-4-one) is the most common impurity.

Q5: What are the recommended purification methods for this compound?

The most effective method for purifying the final product is silica (B1680970) gel column chromatography. A gradient of ethyl acetate (B1210297) in hexane (B92381) is typically used as the eluent. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to isolate the desired product from starting materials and any side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Friedel-Crafts acylation step.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Moisture Contamination Ensure all glassware is oven-dried before use. Use anhydrous solvents, and freshly opened or purified reagents. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst Use a fresh, unopened bottle of aluminum chloride. If the catalyst is old or has been exposed to air, its activity will be compromised.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the 2,2-Dimethylchroman-4-one substrate to at least 1.1 equivalents. In some cases, up to 2.5 equivalents may be necessary.
Low Reaction Temperature If the reaction is being run at room temperature, try gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
Deactivated Substrate While the chromanone ring is generally sufficiently activated, any unexpected deactivating substituents would inhibit the reaction. Confirm the structure of your starting material.
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
High Reaction Temperature Running the reaction at too high a temperature can lead to the formation of undesired isomers and byproducts. Try lowering the reaction temperature.
Excessive Reaction Time Prolonged reaction times, especially at elevated temperatures, can contribute to side product formation. Monitor the reaction by TLC and quench it once the starting material is consumed.
Incorrect Stoichiometry An incorrect ratio of acylating agent to substrate can sometimes lead to side reactions. Ensure accurate measurement of your reagents.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylchroman-4-one

This protocol is adapted from procedures for the synthesis of similar chroman-4-ones.

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxyacetophenone (1.0 eq) and a suitable acid catalyst such as polyphosphoric acid (10 eq by weight) or methanesulfonic acid.

  • Reagent Addition: Add 3,3-dimethylacrylic acid (1.1 eq) portion-wise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford 2,2-Dimethylchroman-4-one.

Protocol 2: Friedel-Crafts Acylation to Yield this compound

This is a general protocol for Friedel-Crafts acylation that should be optimized for this specific synthesis.

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 2,2-Dimethylchroman-4-one (1.0 eq) and an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq). Stir the suspension for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Data Presentation

The following tables provide representative data for the synthesis of various substituted chroman-4-ones, illustrating the impact of different substituents on reaction yield. This data can serve as a benchmark when optimizing the synthesis of this compound.

Table 1: Synthesis of Various 2-Alkyl-Chroman-4-ones

Starting 2'-HydroxyacetophenoneYield (%)Reference
Unsubstituted55%[2]
3',5'-dimethyl17%[2]
5'-methoxy17%[2]
5'-chloro51%[2]

Note: The yields reported are for the synthesis of 2-pentylchroman-4-one derivatives from the corresponding 2'-hydroxyacetophenones.

Visualizations

Experimental and Logical Workflows

G cluster_0 Step 1: Synthesis of 2,2-Dimethylchroman-4-one cluster_1 Step 2: Friedel-Crafts Acylation start1 4-Hydroxyacetophenone + 3,3-Dimethylacrylic Acid react1 Acid Catalyst (e.g., PPA) Heat start1->react1 workup1 Quench with Ice, Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 2,2-Dimethylchroman-4-one purify1->product1 start2 2,2-Dimethylchroman-4-one + Acetyl Chloride product1->start2 react2 AlCl3 (Anhydrous) DCM, 0°C to RT start2->react2 workup2 Quench with HCl, Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: General two-step synthesis workflow.

G cluster_params Key Reaction Parameters yield Yield of this compound catalyst Catalyst Activity & Stoichiometry catalyst->yield temp Reaction Temperature temp->yield time Reaction Time time->yield reagents Reagent Purity & Anhydrous Conditions reagents->yield

Caption: Key parameters influencing reaction yield.

G start Low or No Yield q1 Are all reagents and solvents anhydrous and glassware oven-dried? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the AlCl3 fresh and used in stoichiometric excess (>1.1 eq)? a1_yes->q2 sol1 Thoroughly dry all glassware. Use anhydrous solvents and fresh reagents. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Has the reaction been gently heated (50-60°C)? a2_yes->q3 sol2 Use fresh AlCl3 and increase the molar ratio to 1.1-1.5 eq. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult further literature for alternative catalysts or routes. a3_yes->end sol3 Gently heat the reaction and monitor by TLC. a3_no->sol3

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Chroman-4-one Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of chroman-4-one derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying chroman-4-one derivatives?

A: The most widely used stationary phase for the purification of chroman-4-one derivatives, and flavonoids in general, is silica (B1680970) gel.[1][2] Silica is slightly acidic and is effective for separating compounds of ordinary or moderate polarity.[2] For specific cases, such as compounds that are unstable in acidic conditions or when standard silica gel fails to provide adequate separation, other stationary phases can be considered.[2][3]

Q2: How do I select the optimal solvent system (mobile phase)?

A: The selection of the solvent system is a critical step and is best optimized using Thin Layer Chromatography (TLC) before running the column.[4] The goal is to find a solvent mixture that provides good separation between your target chroman-4-one derivative and any impurities.[5] A common starting point is a binary mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[4][6][7] The polarity is adjusted by changing the ratio of the two solvents until a good separation is achieved on the TLC plate.[5]

Q3: What is the ideal Retention Factor (Rf) value to aim for on a TLC plate?

A: For optimal separation on a silica gel column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[5] An Rf in this range ensures that the compound spends enough time interacting with the stationary phase to be fully resolved from impurities, without requiring excessively long elution times or large volumes of solvent.[5]

Q4: What are the differences between wet and dry column packing methods?

A: Both methods are used to pack the stationary phase into the column.

  • Wet Packing: In this method, a slurry of the stationary phase (e.g., silica gel) is prepared with the initial, non-polar eluent and then carefully poured into the column.[4] This technique is generally preferred as it helps to prevent the formation of air bubbles and cracks in the packed bed, ensuring a more uniform separation.

  • Dry Packing: The column is first filled with dry stationary phase powder, and then the mobile phase is flushed through until the packing is completely saturated.[4] This method can be quicker but carries a higher risk of creating an unevenly packed column.

Q5: When should I use dry loading versus wet loading for my sample?

A: The choice of sample loading method depends on the solubility of your crude sample.

  • Wet Loading: This is the preferred method. The sample is dissolved in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and then carefully pipetted onto the top surface of the stationary phase.[8]

  • Dry Loading: This method is used when the crude product has poor solubility in the elution solvent.[8][9] The sample is dissolved in a suitable volatile solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder.[8] This powder is then carefully added to the top of the packed column.

Troubleshooting Guide

Problem: My chroman-4-one derivative will not elute from the column.

  • Possible Cause 1: Incorrect Solvent System. The mobile phase may be too nonpolar to move your compound down the column, especially for highly polar derivatives (e.g., those with multiple hydroxyl groups).[9]

    • Solution: Gradually increase the polarity of your eluting solvent.[10] For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, a more aggressive solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[6][10]

  • Possible Cause 2: Compound Decomposition. Chroman-4-ones can be sensitive to the slightly acidic nature of standard silica gel and may have decomposed on the column.[3][9]

    • Solution: First, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation has occurred (a technique known as 2D TLC can also be used).[3] If it is unstable, consider using a deactivated (neutralized) silica gel by adding a small amount of triethylamine (B128534) (1-3%) to your solvent system.[2][6] Alternatively, switch to a different stationary phase like neutral alumina (B75360) or Florisil.[2][3]

  • Possible Cause 3: Compound is Diluted. The compound may have eluted, but the fractions are too dilute to be detected by TLC.

    • Solution: Concentrate the fractions you expected to contain your compound and re-analyze them by TLC.[3]

Problem: The separation between my product and impurities is poor.

  • Possible Cause 1: Poor Solvent Choice. The chosen solvent system may not have sufficient selectivity for the compounds in your mixture, even if the Rf value seemed appropriate.

    • Solution: Re-optimize the solvent system using TLC. Try different solvent combinations, such as substituting ethyl acetate with dichloromethane or using a three-component system.[5][11] Sometimes changing the stationary phase chemistry (e.g., from standard silica to an amine-functionalized silica) can dramatically alter selectivity and resolve co-eluting impurities.[12]

  • Possible Cause 2: Column Overloading. Too much crude sample was loaded onto the column for its size.

    • Solution: Use a larger column with more stationary phase for the amount of sample you need to purify. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample.

  • Possible Cause 3: Improper Column Packing or Sample Loading. Cracks, channels, or air bubbles in the stationary phase, or disturbing the surface during sample loading, can lead to band broadening and poor separation.[8]

    • Solution: Ensure the column is packed uniformly without any cracks or bubbles. When loading the sample, add it carefully and evenly across the surface. Placing a thin layer of sand on top of the stationary phase before adding the eluent can help prevent the surface from being disturbed.[8]

  • Possible Cause 4: Incorrect Flow Rate. The flow rate of the eluent can impact separation quality.

    • Solution: An optimal flow rate is necessary. If the flow is too slow, diffusion can cause bands to widen.[8] If it's too fast, the equilibrium between the stationary and mobile phases is not established, leading to tailing and poor separation.[8] Adjust the flow rate (using pressure for flash chromatography or the stopcock for gravity columns) to find the optimal speed.[8]

Problem: The purified compound is an oil and will not crystallize.

  • Possible Cause 1: Residual Solvent. Trapped solvent molecules from the column elution can prevent the formation of a crystal lattice.[9]

    • Solution: Place the oily product under a high vacuum for an extended period to remove all traces of residual solvent.[9]

  • Possible Cause 2: Persistent Impurities. The compound may still contain minor impurities that inhibit crystallization.

    • Solution: Re-purify the material using a different solvent system or an alternative purification technique like preparative TLC or recrystallization.

Data Presentation

Table 1: Common Stationary Phases for Chroman-4-one and Flavonoid Purification

Stationary PhasePolarityAcidity/BasicityTypical Applications
Silica Gel PolarSlightly AcidicStandard choice for most chroman-4-one derivatives and other moderately polar compounds.[2]
Alumina PolarBasic or NeutralGood for separating amines or compounds that are sensitive to acid.[2] Not always ideal for flavonoids as it can form stable compounds with them.[13]
Florisil® PolarMildly AcidicCan be used for compounds that are sensitive to silica gel.[2]
Reversed-Phase Silica (e.g., C18) Non-polarNeutralUsed with polar mobile phases (e.g., water/acetonitrile). Polar compounds elute first.[2]

Table 2: Common Solvent Systems for Silica Gel Chromatography

Non-Polar SolventPolar SolventPolarity of SystemTypical Applications & Notes
Hexane / Petroleum EtherEthyl AcetateLow to MediumThe standard system for many organic compounds, including chroman-4-ones.[6][7] Good for achieving fine separations.
Hexane / Petroleum EtherDiethyl EtherLow to MediumAn alternative to the ethyl acetate system.[6]
DichloromethaneMethanolMedium to HighUsed for more polar compounds that do not move with hexane/ethyl acetate systems.[6] Use less than 10% methanol to avoid dissolving the silica.[2][6]
Dichloromethane10% Ammonia in MethanolHigh / BasicEffective for very polar or basic compounds (e.g., amines) that stick to the baseline.[6]

Experimental Protocols

Protocol 1: General Procedure for Purification of Chroman-4-one Derivatives

This protocol outlines the standard procedure using flash column chromatography with silica gel.

1. Solvent System Selection via TLC:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[9]

  • Spot the crude mixture, along with the starting materials for reference, onto a silica gel TLC plate.[5]

  • Develop the plate in a chamber containing a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the developed plate under UV light (254 nm) and circle the spots.[9]

  • Calculate the Rf value for the desired product spot.

  • Adjust the solvent system ratio until the product Rf is between 0.25 and 0.35, with clear separation from major impurities.[5]

2. Column Preparation (Wet Slurry Method):

  • Select a glass column of appropriate size for the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (0.5 cm) of sand.[8]

  • In a separate beaker, create a slurry by mixing silica gel with the initial, least polar solvent system determined from your TLC analysis.

  • Carefully and quickly pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to help the silica pack into a uniform bed and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

3. Sample Loading:

  • For Wet Loading: Dissolve the crude product in the minimum volume of the eluting solvent.[8] Carefully pipette the solution onto the top of the silica bed, trying not to disturb the surface.[8]

  • For Dry Loading: Dissolve the crude product in a volatile solvent, add 10-20 times its mass in silica gel, and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add a layer of sand (0.5-1 cm) on top of the loaded sample to prevent disturbance.[8]

  • Fill the column with the eluting solvent. If using flash chromatography, apply pressure with compressed air or a pump to achieve a steady flow.

  • Begin collecting the eluent in fractions (e.g., in test tubes or vials). The size of the fractions depends on the column size and the separation quality.[8]

  • If a gradient elution is needed, gradually increase the proportion of the polar solvent in the mobile phase to elute more strongly adsorbed compounds.[11]

5. Analysis of Fractions:

  • Monitor the composition of the collected fractions using TLC. Spot multiple fractions onto a single TLC plate to identify which ones contain the purified product.

  • Combine the fractions that contain the pure desired compound.

  • Remove the solvent using a rotary evaporator to yield the purified chroman-4-one derivative.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute & Collect (Gravity or Flash) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: General workflow for the purification of chroman-4-one derivatives.

troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Elution? Start->NoElution Overload Overloaded Column? PoorSep->Overload Yes BadSolvent Suboptimal Solvent? PoorSep->BadSolvent No TooNonpolar Solvent Too Nonpolar? NoElution->TooNonpolar Yes Decomp Compound Decomposed? NoElution->Decomp No Overload->BadSolvent No Sol_LargerCol Use Larger Column Overload->Sol_LargerCol Yes BadPacking Packing/Loading Issue? BadSolvent->BadPacking No Sol_ReTLC Re-optimize Solvent (TLC) BadSolvent->Sol_ReTLC Yes Sol_Repack Repack Column Carefully BadPacking->Sol_Repack Yes TooNonpolar->Decomp No Sol_IncreasePolarity Increase Solvent Polarity TooNonpolar->Sol_IncreasePolarity Yes Sol_Deactivate Use Deactivated Silica or Alumina Decomp->Sol_Deactivate Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Resolving Racemic Mixtures of 6-Acetyl-2,2-Dimethylchroman-4-One Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 6-Acetyl-2,2-Dimethylchroman-4-One enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

I. Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The following guide addresses common challenges associated with this method for this compound.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: What is a good starting point for developing a chiral HPLC method for this compound?

A1: A promising starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose (B213188) or amylose. Based on studies of structurally related chromanone derivatives, a method utilizing a cellulose-based column with a normal-phase mobile phase can be effective.[1][2]

Q2: How do I improve poor resolution between the enantiomers?

A2: Poor resolution can be addressed by systematically optimizing several parameters. First, ensure the chosen CSP is appropriate for ketones.[1] If separation is still inadequate, adjust the mobile phase composition, for instance, by varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane). Additionally, lowering the flow rate and decreasing the column temperature can often enhance resolution by increasing the interaction time with the CSP and amplifying the energetic differences between the enantiomer-CSP interactions.[1]

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors, including interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, sample overload, or a mismatch between the sample solvent and the mobile phase. To mitigate tailing, consider adding a small amount of a competing amine (like diethylamine) to the mobile phase to block active sites. Also, try injecting a smaller sample volume or a more diluted sample. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Troubleshooting Guide - Chiral HPLC
Problem Potential Cause Suggested Solution
No or Poor Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., cellulose-based, amylose-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the alcohol modifier concentration.
High flow rate.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
High temperature.Decrease the column temperature (e.g., from 25°C to 15°C).
Peak Tailing Secondary interactions with the CSP.Add a modifier like diethylamine (B46881) (DEA) to the mobile phase.
Sample overload.Inject a smaller volume or a more dilute sample.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Experimental Protocol: Chiral HPLC of a this compound Analog

The following protocol is adapted from the successful resolution of a structurally similar compound, 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one, and serves as an excellent starting point.[1][2]

Parameter Condition
Column YMC Chiral Art Cellulose-SZ (or equivalent cellulose-based CSP)
Dimensions 4.6 mm i.d. x 75 mm, 3 µm
Mobile Phase 15% Isopropanol in Hexane
Flow Rate 0.7 mL/min
Temperature Ambient (controlled temperature is recommended for improved reproducibility)
Detection UV at an appropriate wavelength for this compound

Visualization: Chiral HPLC Method Development Workflow

G cluster_optimization Optimization Loop start Start: Racemic Mixture of This compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Cellulose or Amylose-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal Phase: Hexane/Alcohol) csp_selection->mobile_phase_screening initial_run Perform Initial Chromatographic Run mobile_phase_screening->initial_run evaluation Evaluate Resolution (Rs) initial_run->evaluation adequate_res Adequate Resolution (Rs > 1.5) evaluation->adequate_res Yes poor_res Poor Resolution (Rs < 1.5) evaluation->poor_res No optimization Optimize Parameters adjust_mp Adjust Mobile Phase (Vary % Alcohol) optimization->adjust_mp adjust_flow Adjust Flow Rate (Decrease for better Rs) optimization->adjust_flow adjust_temp Adjust Temperature (Decrease for better Rs) optimization->adjust_temp poor_res->optimization adjust_mp->evaluation adjust_flow->evaluation adjust_temp->evaluation

Caption: Workflow for Chiral HPLC Method Development.

II. Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic ketone with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Frequently Asked Questions (FAQs) - Diastereomeric Salt Crystallization

Q1: What are suitable chiral resolving agents for a ketone like this compound?

A1: Since the target molecule is a ketone and does not have an acidic or basic center, it must first be derivatized to introduce such a functionality. A common strategy is to convert the ketone to a carboxylic acid or an amine derivative, which can then be resolved with a chiral base or acid, respectively. Alternatively, for ketones, chiral resolving agents that form derivatives, such as chiral hydrazines to form hydrazones, can be employed. The most common approach for resolving acidic or basic compounds involves using readily available chiral resolving agents.[3][4]

Q2: How critical is the choice of solvent in diastereomeric salt crystallization?

A2: The solvent system is one of the most critical factors. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. A systematic screening of various solvents with different polarities is highly recommended to find the optimal conditions for selective crystallization.[2]

Q3: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt. To remedy this, use a more dilute solution, employ a slower cooling rate, or add an anti-solvent very slowly with vigorous stirring.[1]

Troubleshooting Guide - Diastereomeric Salt Crystallization
Problem Potential Cause Suggested Solution
No Crystal Formation Suboptimal solvent choice.Screen a wider range of solvents or solvent mixtures.
Insufficient supersaturation.Concentrate the solution or add an anti-solvent.
Presence of impurities.Purify the racemic mixture and resolving agent before use.
Low Diastereomeric Excess (d.e.) Co-crystallization of both diastereomers.Optimize the solvent and crystallization temperature.
Insufficient equilibration time.Allow for a longer crystallization period with gentle stirring.
Low Yield High solubility of the desired salt.Screen for a solvent that minimizes the solubility of the target salt.
Premature filtration.Ensure crystallization is complete before filtering.
Experimental Protocol: General Diastereomeric Salt Resolution
  • Derivatization (if necessary): Convert the racemic this compound to a suitable derivative (e.g., carboxylic acid).

  • Salt Formation: Dissolve the racemic derivative in a suitable solvent. Add an equimolar amount of the chosen chiral resolving agent.

  • Crystallization: Heat the solution to dissolve the salts completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to remove the resolving agent and isolate the desired enantiomer.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or polarimetry.

Visualization: Principle of Diastereomeric Salt Resolution

G racemate Racemic Mixture (R-Ketone & S-Ketone) diastereomers Mixture of Diastereomeric Salts (R-Ketone-R-Base & S-Ketone-R-Base) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., R-Base) resolving_agent->diastereomers crystallization Fractional Crystallization (based on solubility difference) diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., R-Ketone-R-Base) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 (e.g., R-Ketone) less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 (from mother liquor) more_soluble->liberation2

Caption: Principle of Diastereomeric Salt Resolution.

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Frequently Asked Questions (FAQs) - Enzymatic Kinetic Resolution

Q1: Which enzymes are suitable for the kinetic resolution of this compound?

A1: Lipases are commonly used for the kinetic resolution of racemic ketones and their derivatives.[3] Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a robust and highly versatile enzyme that has shown success in resolving a wide range of chiral compounds, including ketones.[5][6] Other lipases from Pseudomonas species may also be effective.[7]

Q2: What type of reaction is typically used for the enzymatic resolution of a ketone?

A2: For a ketone, a common strategy is to first reduce the racemic ketone to the corresponding secondary alcohol. The racemic alcohol can then be resolved via lipase-catalyzed transesterification, where one enantiomer is selectively acylated. Alternatively, if a suitable enzyme is available, the direct asymmetric reduction of the ketone can be performed, which is a form of dynamic kinetic resolution.[8][9]

Q3: How can I improve the enantioselectivity (E-value) of my enzymatic resolution?

A3: The enantioselectivity can be influenced by several factors. Screening different enzymes is the first step. For a given enzyme, optimizing the solvent is crucial; non-polar organic solvents often give higher enantioselectivity. The choice of the acyl donor in a transesterification reaction can also have a significant impact. Finally, temperature can affect enzyme activity and selectivity, so it is a parameter worth optimizing.

Troubleshooting Guide - Enzymatic Kinetic Resolution
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive enzyme.Ensure the enzyme is active and properly stored.
Unfavorable reaction conditions.Optimize temperature, solvent, and reaction time.
Enzyme inhibition by substrate or product.Use a lower substrate concentration.
Low Enantioselectivity (low e.e.) Non-selective enzyme.Screen a variety of lipases or other enzymes.
Suboptimal solvent.Screen different organic solvents (e.g., hexane, toluene, MTBE).
Inappropriate acyl donor (for transesterification).Try different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate).
Difficult Separation of Product and Unreacted Substrate Similar physical properties.Use column chromatography for purification after the reaction.
Experimental Protocol: General Enzymatic Kinetic Resolution of a Racemic Alcohol Derivative

This protocol assumes the prior reduction of racemic this compound to the corresponding secondary alcohol.

  • Reaction Setup: In a vial, dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (typically 1.5-3 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Reaction: Shake the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: When approximately 50% conversion is reached, filter off the enzyme. Evaporate the solvent.

  • Purification: Separate the acylated product from the unreacted alcohol using column chromatography.

  • Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material.

Visualization: Enzymatic Kinetic Resolution Workflow

G start Racemic Alcohol (from reduction of Ketone) reaction Enzymatic Transesterification (Monitor to ~50% conversion) start->reaction enzyme_acyl Add Lipase (e.g., CAL-B) & Acyl Donor (e.g., Vinyl Acetate) enzyme_acyl->reaction separation Separation of Products reaction->separation product Product (e.g., S-Ester) separation->product unreacted Unreacted Substrate (e.g., R-Alcohol) separation->unreacted fast_reacting Fast-Reacting Enantiomer (e.g., S-Alcohol) fast_reacting->reaction slow_reacting Slow-Reacting Enantiomer (e.g., R-Alcohol) slow_reacting->reaction

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: Optimizing Base-Mediated Aldol Condensation of Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of base-mediated aldol (B89426) condensation of chromanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the base-mediated aldol condensation of chromanones with aldehydes, a reaction often referred to as the Claisen-Schmidt condensation.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge. The following workflow and table provide potential causes and recommended solutions.

Troubleshooting_Low_Yield start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base Strength & Concentration check_reagents->check_base solution1 Use pure, dry reagents. Ensure correct stoichiometry. check_reagents->solution1 check_conditions 3. Assess Reaction Conditions (Solvent, Temp.) check_base->check_conditions solution2 Switch to a stronger/milder base. Optimize base concentration. check_base->solution2 check_workup 4. Review Work-up & Purification check_conditions->check_workup solution3 Screen different solvents. Adjust reaction temperature. check_conditions->solution3 solution4 Ensure complete precipitation/extraction. Optimize recrystallization solvent. check_workup->solution4

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause Recommended Solution
Inactive or Inappropriate Base The chosen base may be too weak to efficiently deprotonate the α-carbon of the chromanone or may be deactivated by moisture. For bases like sodium hydride, ensure anhydrous conditions are strictly maintained. Consider switching to a different base (e.g., piperidine (B6355638), NaOH, Ba(OH)₂). Piperidine has been used as a base catalyst, though in some cases it has resulted in low yields. A method using barium hydroxide (B78521) with gradual trituration has been reported to be highly effective.
Poor Quality of Reagents Impurities in the chromanone, aldehyde, or solvent can inhibit the reaction. Aldehydes can oxidize to carboxylic acids, which will neutralize the basic catalyst.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature is often substrate-dependent and may require screening. For instance, some reactions proceed well at room temperature, while others require heating to 80-100°C.
Incorrect Solvent The solvent plays a crucial role in the reaction by affecting the solubility of reactants and the stability of intermediates. Alcoholic solvents like ethanol (B145695) are commonly used. In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have proven to be highly efficient.
Steric Hindrance Bulky substituents on either the chromanone or the aldehyde can hinder the approach of the enolate to the carbonyl group, slowing down the reaction.
Reversible Reaction The initial aldol addition can be reversible. Driving the reaction to completion often relies on the subsequent irreversible dehydration to the conjugated enone.
Issue 2: Formation of Multiple Products/Side Reactions

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired product.

Side Reaction Cause Recommended Solution
Self-condensation of Chromanone The chromanone enolate reacts with another molecule of the chromanone instead of the aldehyde.This is generally less favorable if the aldehyde is more reactive and present in a sufficient concentration. Add the chromanone slowly to a mixture of the aldehyde and the base.
Cannizzaro Reaction If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid.Use a milder base or lower the reaction temperature. Slowly adding the base can help maintain a lower instantaneous concentration.
Michael Addition The enolate of the chromanone can potentially add to the α,β-unsaturated product in a conjugate addition, leading to higher molecular weight byproducts.This can sometimes be minimized by controlling the stoichiometry and reaction time. Once the desired product precipitates, it is removed from the reaction mixture, reducing the likelihood of subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the base-mediated aldol condensation of chromanones?

A1: The most frequently employed method is the Claisen-Schmidt condensation, which involves the reaction of a chromanone with an aromatic aldehyde in the presence of a base. This reaction leads to the formation of a 3-benzylidene-4-chromanone.

Q2: Which bases are typically used for this reaction?

A2: A variety of bases can be used, with the choice often depending on the specific substrates. Common bases include:

  • Sodium Hydroxide (NaOH): A strong, inexpensive base often used in alcoholic solvents.

  • Potassium Hydroxide (KOH): Similar in strength and application to NaOH.

  • Piperidine: A secondary amine that is a milder base, often used as a catalyst. It has been reported to give high yields in some cases (e.g., 85% for the reaction of chroman-4-one and benzaldehyde) but can be less effective for other substrates.

  • Barium Hydroxide (Ba(OH)₂): Reported to be highly effective, especially when used in a gradual trituration method.

  • Pyrrolidine: Another cyclic secondary amine that has been used as a catalyst, with reported yields for homoisoflavonoids ranging from 11% to 61%.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent influences the solubility of reactants and intermediates, and can affect the reaction rate and product distribution.

  • Protic solvents like ethanol and methanol (B129727) are commonly used and can facilitate proton transfer steps in the mechanism.

  • Aprotic solvents can also be used, and in some cases, may favor the initial aldol addition product over the dehydrated condensation product.

  • Solvent-free conditions have been shown to be very effective in some Claisen-Schmidt condensations, often leading to shorter reaction times and high yields. This typically involves grinding the solid reactants with a solid base.

Q4: What is the optimal temperature for the reaction?

A4: The optimal temperature is highly dependent on the specific reactants and catalyst used. Some reactions proceed efficiently at room temperature, while others may require heating to reflux (typically 80-120°C) to achieve a reasonable reaction rate. It is advisable to start at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Benchtop NMR spectroscopy can also be a powerful tool for real-time reaction monitoring, providing quantitative data on the concentration of reactants and products.

Data on Reaction Conditions

The following tables summarize some reported yields for the synthesis of 3-benzylidene-4-chromanones under various conditions. Note that direct comparison can be challenging due to variations in substrates and reaction setups.

Table 1: Comparison of Catalysts for the Synthesis of 3-Benzylidene-2-phenylchroman-4-one Analogs

CatalystConditionsYieldReference
Piperidine-Very Low[1]
10% NaOH-Very Low[1]
Ba(OH)₂Gradual triturationHigh[1]
Anhydrous HCl-Ineffective[1]
p-TSA-Ineffective[1]

Table 2: Reported Yields for the Synthesis of (E)-3-Benzylidene-chroman-4-one

ChromanoneAldehydeCatalystSolventTemperature (°C)TimeYield (%)
Chroman-4-oneBenzaldehyde (B42025)Piperidine---85
7-Hydroxychroman-4-one DerivativesBenzaldehyde DerivativesPyrrolidineMethanol/Dichloromethane (1:1)Room Temp-11-61

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Benzylidene-chroman-4-one using Piperidine

This protocol is adapted from a literature procedure with a reported yield of 85%.

Materials:

  • Chroman-4-one (1.48 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Piperidine (5 drops)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine chroman-4-one and benzaldehyde.

  • Add five drops of piperidine to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may solidify. If so, collect the solid by vacuum filtration. If it remains an oil, it may be necessary to induce crystallization or purify by column chromatography.

  • Recrystallize the crude product from ethanol to obtain pure (E)-3-benzylidene-chroman-4-one.

Protocol 2: General Procedure for Base-Catalyzed Condensation of 4-Chromanone (B43037) Derivatives

This is a general procedure that can be adapted for various substituted chromanones and benzaldehydes.

Materials:

  • 4-Chromanone derivative (1 equivalent)

  • Benzaldehyde derivative (1-1.2 equivalents)

  • Base (e.g., NaOH, KOH, piperidine)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 4-chromanone derivative and the benzaldehyde derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution. If using a solid base like NaOH or KOH, it can be added directly or as a solution in a small amount of water or the reaction solvent. If using a liquid base like piperidine, it can be added dropwise.

  • Stir the reaction mixture at the desired temperature (room temperature or heated). Monitor the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold solvent to remove any residual base and unreacted starting materials.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization from a suitable solvent system.

Disclaimer: These protocols are intended as a guide. The optimal conditions for a specific reaction may vary and should be determined experimentally. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Overcoming Challenges in Natural Chromanone Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges of poor yield and expensive isolation of natural chromanones.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Low Yield of Chromanones from Plant or Fungal Extracts

  • Question: My crude extract shows very low concentrations of the target chromanone. What are the possible causes and solutions?

    Answer: Low yields of natural products can arise from several factors, from the quality of the source material to the extraction methodology.[1][2][3]

    • Poor Quality of Source Material: The concentration of secondary metabolites like chromanones can be influenced by the age, geographical origin, and storage conditions of the plant or fungal material.[3] It is advisable to use fresh or properly stored material and, if possible, obtain a certificate of analysis to confirm the presence of the target compounds.[2]

    • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time are critical for maximizing yield.[3] For polar compounds like many chromanones, solvents such as methanol (B129727) or ethanol (B145695) are often effective.[2][3] Consider optimizing these parameters and exploring advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2]

    • Degradation of the Target Compound: Chromanones can be sensitive to heat, light, or pH changes, leading to degradation during extraction.[3] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can be detrimental to thermolabile compounds.[3]

Issue 2: Significant Loss of Chromanone During Purification

  • Question: I am losing a significant amount of my target chromanone during chromatographic purification. How can I minimize this loss?

    Answer: Loss of product during purification is a common challenge, often related to the chromatographic conditions and the stability of the compound.

    • Compound Instability on Silica (B1680970) Gel: Some chromanones may degrade on acidic silica gel. You can test for this by running a 2D TLC. If degradation is observed, consider using a deactivated silica gel, or alternative stationary phases like florisil (B1214189) or alumina.

    • Inappropriate Solvent System: An incorrect solvent system can lead to poor separation, co-elution with impurities, or irreversible adsorption to the column. Ensure your chosen solvent system provides good separation on TLC before scaling up to column chromatography.

    • Precipitation on the Column: If the solvent used to load your sample is too weak, the compound may precipitate on the column. Ensure the sample is fully dissolved in the initial mobile phase before loading.[3]

    • Incorrect Fraction Collection: The target compound may be eluting in fractions that are being discarded. Use a sensitive detection method, such as UV-Vis spectrophotometry at the chromanone's λmax, to guide fraction collection.[3]

Frequently Asked Questions (FAQs)

Extraction and Isolation

  • What are the most effective methods for extracting chromanones from natural sources? Commonly used methods include maceration, Soxhlet extraction, and heat reflux extraction.[4] However, for improved efficiency and to minimize the degradation of sensitive compounds, modern techniques such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) are recommended.[4][5][6]

  • How can I improve the efficiency of my chromanone extraction? To enhance extraction efficiency, you should optimize parameters such as the solvent type (and concentration), extraction time, and temperature.[7][8] Grinding the source material to a fine, uniform powder increases the surface area for extraction.[1] Advanced techniques like MAE and UAE can also significantly improve yields and reduce extraction times.[2][9]

  • My chromanone appears to be degrading during isolation. What can I do? Degradation can be minimized by working at lower temperatures, protecting samples from light, and avoiding harsh pH conditions.[3] During chromatographic purification, if silica gel is causing degradation, consider using alternative stationary phases or deactivating the silica gel.

Synthesis

  • What are the common synthetic routes to chromanones? A prevalent method is the Claisen condensation of an o-hydroxyacetophenone with an appropriate ester, followed by cyclization.[10][11] Other methods include the Algar-Flynn-Oyamada reaction starting from chalcone (B49325) analogs.[12]

  • How can I improve the yield of my chromanone synthesis? Optimizing reaction conditions such as temperature, reaction time, and catalyst is crucial.[13] Ensuring the purity of starting materials and using dry solvents and glassware can also significantly improve yields.[13]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (including Chromanones)
Extraction MethodSolventTemperature (°C)TimeYieldReference(s)
MacerationEthanolRoom Temp24 h1225 ± 81 µg/g[4]
Heat Reflux Extraction (HRE)Ethanol802 h1337 ± 37 µg/g[4]
Soxhlet ExtractionMethanolBoiling Point4 h1.292 ± 0.033 mg/g[7]
Ultrasound-Assisted Extraction (UAE)MethanolNot specified2 x 30 minLower than Soxhlet[7]
Microwave-Assisted Extraction (MAE)90% Ethanol11025 min1.190 ± 0.042 mg/g[7]
Microwave-Assisted Extraction (MAE)EthanolNot specified38 min1409 ± 24 µg/g[4]
Supercritical Fluid Extraction (SFE)CO₂ with co-solvent40-5010-60 minHighly variable, selective[1][6]
Table 2: Yields of Synthetic Chromanone Derivatives
Synthetic MethodStarting MaterialsKey Reagents/ConditionsYieldReference(s)
Claisen Condensation & Cyclizationo-hydroxyacetophenone, ethyl propionate (B1217596)Sodium, Glacial acetic acid, HCl42-45 g from 60 g o-hydroxyacetophenone[10]
Algar-Flynn-Oyamada Reaction(E)-1-(2-Hydroxyphenyl)-3-(thiazol-4-yl)prop-2-en-1-oneKOH, H₂O₂84%[12]
One-pot Synthesis2-Hydroxyacetophenone, AldehydeDIPA, EtOH, Microwave (160–170 °C)17–88%[14]
Total Synthesis of Chromanone APyrocatecholFive steps25.3% overall[15][16]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Chromanones

This protocol is a general guideline for the MAE of chromanones from plant material.

  • Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine, uniform powder.

  • Extraction:

    • Weigh 10.0 g of the powdered plant material and place it in a suitable microwave extraction vessel.

    • Add 300 mL of 90% ethanol.

    • Set the microwave parameters. Optimal conditions from a study on flavonoids were a microwave power of 350 W for 38 minutes.[4] These parameters should be optimized for your specific chromanone.

  • Post-Extraction:

    • After extraction, allow the mixture to cool.

    • Centrifuge the mixture at approximately 1000 x g for 20 minutes to pellet the solid material.

    • Decant the supernatant containing the extracted chromanones.

    • The solvent can be removed under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]

Protocol 2: Synthesis of a Chromanone via Claisen Condensation

This protocol describes the synthesis of 2-ethylchromone.

  • Reaction Setup:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add powdered sodium under a nitrogen atmosphere.

    • Cool the flask in an ice bath.

  • Reaction:

    • A mixture of o-hydroxyacetophenone and ethyl propionate is added dropwise to the powdered sodium with continuous stirring.

    • After the addition is complete, the reaction is stirred at room temperature and then gently refluxed.

  • Workup:

    • The reaction mixture is cooled and unreacted sodium is destroyed with ethanol.

    • The mixture is poured into ice water and extracted with ether.

    • The organic layer is washed, and the ether is distilled off.

  • Cyclization:

    • The residue is dissolved in glacial acetic acid with a small amount of concentrated hydrochloric acid and refluxed for 30 minutes.

  • Purification:

    • The cooled solution is poured into water, and the product is extracted and purified by distillation under reduced pressure.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant/Fungal Material grind Grinding start->grind extract Extraction (MAE/SFE) grind->extract crude Crude Extract extract->crude partition Solvent Partitioning crude->partition chromatography Column Chromatography partition->chromatography fractions Fraction Collection chromatography->fractions pure Pure Chromanone fractions->pure analysis Spectroscopic Analysis (NMR, MS) pure->analysis

Caption: A generalized experimental workflow for the extraction and isolation of natural chromanones.

biosynthesis_pathway cluster_fungal Fungal Flavonoid Biosynthesis cluster_plant Plant Flavonoid Biosynthesis (Simplified) nrps_pks NRPS-PKS chalcone Chalcone Precursor nrps_pks->chalcone chi Chalcone Isomerase (Fungal Type) chalcone->chi oxa-Michael addition flavanone Flavanone chi->flavanone fns Flavone Synthase (FMN-dependent) flavanone->fns flavone Flavone fns->flavone pks Type III PKS chalcone_plant Chalcone pks->chalcone_plant chi_plant Chalcone Isomerase (Plant Type) chalcone_plant->chi_plant flavanone_plant Flavanone chi_plant->flavanone_plant

Caption: A simplified comparison of proposed fungal and plant flavonoid (including chromanone) biosynthesis pathways.[17]

References

Technical Support Center: Enhancing the Plasma Stability of 2-Phenylchroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the plasma stability of 2-phenylchroman-4-one derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My 2-phenylchroman-4-one derivative shows rapid degradation in an in vitro plasma stability assay. What are the likely causes?

A1: Rapid degradation of 2-phenylchroman-4-one derivatives in plasma is often due to enzymatic hydrolysis. Key structural liabilities include functional groups like esters, amides, and lactones, which are susceptible to cleavage by plasma esterases and amidases.[1] Additionally, the phenolic hydroxyl group, a common feature in this class of compounds, is a primary site for phase II metabolism, leading to glucuronidation or sulfation, which increases hydrophilicity and facilitates clearance. One study demonstrated that modifying a phenolic hydroxyl group to an amino group on a 2-phenylchroman-4-one scaffold significantly improved its pharmacokinetic properties, underscoring the role of this group in plasma instability.

Q2: How can I improve the plasma stability of my lead compound?

A2: There are two primary strategies to enhance plasma stability:

  • Structural Modification:

    • Metabolic Group Protection: The most frequent metabolic sites, such as phenolic hydroxyls, should be protected. This can be achieved by converting the hydroxyl group into a more stable ether (e.g., methylation) or by replacing it with a less metabolically active group, such as a fluoro or amino group.

    • Steric Hindrance: Introducing bulky groups near the metabolically labile site can sterically hinder the approach of metabolizing enzymes.

    • Bioisosteric Replacement: Replace labile moieties (e.g., esters) with more stable bioisosteres (e.g., amides or reverse amides), though amides themselves can still be susceptible to hydrolysis.[1]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or micelles can shield it from plasma enzymes.

    • Polymer-Based Formulations: Encapsulating the derivative within polymeric nanoparticles can also protect it from degradation.

Q3: What are the standard time points for an in vitro plasma stability assay?

A3: A typical in vitro plasma stability assay includes multiple time points to accurately determine the rate of degradation. Standard incubation times are 0, 5, 15, 30, 60, and 120 minutes.[1] For compounds that are expected to be either very stable or very unstable, the time course can be adjusted accordingly.

Q4: Which species' plasma should I use for my assay?

A4: The choice of species depends on the intended application of the compound. It is common to test in plasma from the species that will be used for in vivo preclinical studies (e.g., mouse, rat).[2] Human plasma is essential for predicting human pharmacokinetics. It is also advisable to test across multiple species, as there can be significant interspecies differences in plasma enzyme activity.[1]

Q5: My results show high variability between replicates. What could be the cause?

A5: High variability can stem from several sources:

  • Sample Handling: Inconsistent thawing of plasma, prolonged contact of plasma with cells, or improper storage can lead to variable enzyme activity.[3] Ensure all plasma aliquots are thawed uniformly and used promptly.

  • Pipetting Errors: Inaccurate pipetting of the compound stock solution or the internal standard can introduce significant errors.

  • Analytical Issues: Inconsistent instrument response or matrix effects in the LC-MS/MS analysis can cause variability. Ensure the analytical method is robust and validated.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Compound appears unstable, but the degradation is not enzymatic.
Possible Cause Troubleshooting Step Verification
Chemical Instability The compound may be unstable at the assay pH (typically 7.4) or temperature (37°C).Run a control experiment by incubating the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Significant degradation in PBS indicates chemical instability.
Adsorption to Labware The compound may be nonspecifically binding to the plasticware (e.g., microcentrifuge tubes, 96-well plates).At the end of the incubation, rinse the wells/tubes with a strong organic solvent (e.g., acetonitrile (B52724) with 1% formic acid) and analyze the rinse for the presence of the compound.
Poor Solubility The compound may be precipitating out of the plasma solution, leading to an apparent decrease in concentration.Visually inspect the incubation wells for any signs of precipitation. Additionally, measure the compound's solubility in the plasma matrix at the tested concentration.
Problem 2: Difficulty in quantifying the parent compound using LC-MS/MS.
Possible Cause Troubleshooting Step Verification
Ion Suppression/Enhancement Co-eluting components from the plasma matrix can interfere with the ionization of the analyte.[4]Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed, improve the sample clean-up (e.g., using solid-phase extraction instead of protein precipitation) or modify the chromatographic gradient to separate the analyte from the interfering components.[5]
Poor Fragmentation The compound may not be fragmenting efficiently in the mass spectrometer, leading to a weak signal for the selected transition.Optimize the collision energy and other MS/MS parameters. If necessary, identify a more intense and stable fragment ion for quantification.
In-source Fragmentation The compound may be fragmenting in the ion source before entering the mass analyzer, leading to an underestimation of the parent compound.[5]Reduce the source temperature and cone voltage to minimize in-source fragmentation.
Incorrect Ionization Mode The chosen ionization mode (positive or negative) may not be optimal for the analyte.Analyze the compound in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal. For flavonoids, negative mode is often effective due to the acidic nature of phenolic hydroxyls.[6]

Quantitative Data Summary

Compound R1 Group R2 Group Illustrative In Vitro Plasma Half-life (t½, min) Primary Metabolic Liability
Derivative A -OH-H< 15Phenolic hydroxyl (susceptible to glucuronidation/sulfation)
Derivative B -OCH₃-H> 120Increased stability due to methylation of the phenolic hydroxyl.
Derivative C -NH₂-H> 90Increased stability compared to the hydroxyl group.
Derivative D -OH-COOCH₃< 5Ester group (susceptible to hydrolysis by esterases) and phenolic hydroxyl.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a working solution by diluting the stock solution in acetonitrile or methanol.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • Aliquot plasma (e.g., human, rat) into microcentrifuge tubes and pre-warm in a shaking water bath at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the test compound working solution to the plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be less than 1%.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop the enzymatic reaction.[1]

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the clear supernatant to a 96-well plate or autosampler vials.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the resulting line (k) is the degradation rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: LC-MS/MS Quantification
  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), tested in both positive and negative modes.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimization: Optimize the precursor ion and product ion transitions, as well as the collision energy and other source parameters for the specific compound and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plasma 2. Pre-warm Plasma at 37°C incubate 3. Add Compound to Plasma (t=0) plasma->incubate sampling 4. Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench 5. Quench with Acetonitrile + Internal Standard sampling->quench centrifuge 6. Centrifuge to Pellet Proteins quench->centrifuge supernatant 7. Transfer Supernatant for Analysis centrifuge->supernatant lcms 8. LC-MS/MS Analysis supernatant->lcms data 9. Calculate Half-Life (t½) lcms->data

Caption: Workflow for the in vitro plasma stability assay.

metabolic_pathway cluster_parent cluster_phaseII Phase II Metabolism cluster_clearance parent 2-Phenylchroman-4-one (with Phenolic -OH) glucuronide Glucuronide Conjugate parent->glucuronide UGT Enzymes sulfate Sulfate Conjugate parent->sulfate SULT Enzymes clearance Increased Hydrophilicity & Enhanced Clearance glucuronide->clearance sulfate->clearance

Caption: Common metabolic pathway for phenolic flavonoids in plasma.

References

Technical Support Center: Scale-Up Synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Acetyl-2,2-Dimethylchroman-4-One. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves two main strategies. The first is a multi-step process beginning with the etherification of a substituted phenol (B47542) followed by an intramolecular Friedel-Crafts acylation to form the chromanone ring, and subsequent acylation at the 6-position. A second, more direct approach involves a one-pot reaction, such as a base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) derivative with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reactions: The Friedel-Crafts acylation step is often highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is crucial for maintaining reaction homogeneity and achieving consistent results.

  • Reagent Addition: The rate of reagent addition, particularly the Lewis acid and acylating agent, can significantly impact yield and impurity profiles.

  • Purification: Isolation and purification of the final product on a larger scale can be challenging due to the potential for side products and the need for large volumes of solvents.

  • By-product Formation: Undesired isomers and polymeric materials can form, complicating the purification process and reducing the overall yield.

Q3: How can I minimize the formation of by-products during the Friedel-Crafts acylation step?

A3: To minimize by-products, consider the following:

  • Anhydrous Conditions: Strictly maintain anhydrous conditions as Lewis acids like aluminum chloride are highly sensitive to moisture.

  • Temperature Control: Maintain a low and consistent temperature during the addition of the Lewis acid and acylating agent.

  • Stoichiometry: Carefully control the stoichiometry of the reactants and the Lewis acid. An excess of the Lewis acid can sometimes lead to side reactions.

  • Order of Addition: The order of addition of reagents can influence the outcome. Typically, the Lewis acid is suspended in a solvent, followed by the slow addition of the acylating agent, and then the substrate.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For larger quantities, purification strategies may include:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screening for suitable solvent systems is crucial.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid thermal degradation.

  • Column Chromatography: While standard silica (B1680970) gel chromatography can be used, for larger scales, techniques like flash chromatography with larger columns or the use of automated systems are more practical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Deactivated starting materialEnsure the starting chromanone is sufficiently activated for electrophilic substitution.
Inactive Lewis acid catalystUse a fresh, high-purity Lewis acid. Ensure all glassware and solvents are rigorously dried.
Formation of Multiple Products Isomer formationControl the reaction temperature carefully. Lower temperatures often favor the formation of a single isomer.
PolymerizationAdd the acylating agent slowly and maintain a low reaction temperature.
Difficult Product Isolation Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.
Oily product that is difficult to purifyAttempt to induce crystallization by scratching the flask or seeding with a small crystal. If crystallization fails, consider preparative chromatography.
Reaction Exotherm is Difficult to Control Inefficient heat transfer in a large reactorUse a reactor with a high surface area-to-volume ratio. Employ a jacketed reactor with a reliable cooling system. Control the rate of addition of the exothermic reagents.

Experimental Protocols

Synthesis of 2,2-Dimethylchroman-4-one (Core Structure)

This protocol describes a general method for the synthesis of the chroman-4-one core, which can then be acylated.

Materials:

  • 4-Hydroxyphenylacetic acid

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mechanically stirred flask, add 4-hydroxyphenylacetic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 wt. eq.).

  • Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the mixture.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Dimethylchroman-4-one.

  • The crude product can be purified by column chromatography or crystallization.

Friedel-Crafts Acylation of 2,2-Dimethylchroman-4-one

This protocol describes the acylation of the chroman-4-one core to introduce the acetyl group at the 6-position.

Materials:

  • 2,2-Dimethylchroman-4-one

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 2,2-Dimethylchroman-4-one (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Quantitative Data

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterLab Scale (1-10 g)Scale-Up (100-500 g)
Solvent Volume 10-20 mL / g of substrate5-10 mL / g of substrate
Lewis Acid (AlCl₃) 1.2 - 1.5 equivalents1.1 - 1.3 equivalents
Acylating Agent 1.1 - 1.3 equivalents1.05 - 1.2 equivalents
Reaction Temperature 0 - 25 °C0 - 15 °C (addition), 20-30 °C (reaction)
Addition Time 15 - 30 minutes1 - 3 hours
Reaction Time 1 - 4 hours2 - 8 hours
Typical Yield 60 - 80%50 - 70%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Chromanone Core cluster_acylation Friedel-Crafts Acylation cluster_end Final Product & Purification 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic_Acid Cyclization Cyclization 4-Hydroxyphenylacetic_Acid->Cyclization 3,3-Dimethylacrylic_Acid 3,3-Dimethylacrylic_Acid 3,3-Dimethylacrylic_Acid->Cyclization 2,2-Dimethylchroman-4-one 2,2-Dimethylchroman-4-one Cyclization->2,2-Dimethylchroman-4-one PPA, Heat Acylation Acylation Crude_Product Crude_Product Acylation->Crude_Product Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Purification Purification Crude_Product->Purification Crystallization / Chromatography Final_Product Final_Product Purification->Final_Product 2,2-Dimethylchroman-4-one->Acylation

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes Impure_Reagents Impure_Reagents Low_Yield->Impure_Reagents No Check_TLC_HPLC Check_TLC_HPLC Incomplete_Reaction->Check_TLC_HPLC Check_Reagent_Purity Check_Reagent_Purity Impure_Reagents->Check_Reagent_Purity Side_Reactions Side_Reactions Optimize_Temp Optimize_Temp Side_Reactions->Optimize_Temp Yes Optimize_Stoichiometry Optimize_Stoichiometry Side_Reactions->Optimize_Stoichiometry No Check_TLC_HPLC->Side_Reactions Check_Reagent_Purity->Side_Reactions Successful_Synthesis Successful_Synthesis Optimize_Temp->Successful_Synthesis Optimize_Stoichiometry->Successful_Synthesis

Caption: A logical troubleshooting workflow for low yield issues.

Technical Support Center: Intramolecular Oxa-Michael Additions in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting intramolecular oxa-Michael additions in the synthesis of chromanones. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial synthetic step. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My intramolecular oxa-Michael addition is resulting in a low yield of the desired chromanone. What are the potential causes and solutions?

A1: Low yields in this reaction are often attributed to the reversible nature of the oxa-Michael addition.[1][2] The equilibrium may not favor the cyclized product under your current conditions.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher concentration of the catalyst may shift the equilibrium towards the product.

    • Change the Catalyst: If using a weak base, consider switching to a stronger base or a bifunctional catalyst that can activate both the nucleophile and the Michael acceptor.[2][3] For acid-catalyzed reactions, Brønsted acids have been shown to be more effective than Lewis acids in some cases.[4]

    • Modify Reaction Temperature: Temperature can significantly influence the equilibrium. Systematically screen temperatures to find the optimal point.

    • Remove Water: If your reaction is sensitive to water, ensure all reagents and solvents are anhydrous.

    • Consider a Different Solvent: The polarity of the solvent can impact the reaction rate and equilibrium position. Screen a range of solvents with varying polarities.

Q2: I am observing the formation of significant side products. How can I improve the selectivity for my target chromanone?

A2: A common side reaction is an unexpected anti-Saytzeff elimination, which can compete with the desired cyclization.[1][5]

  • Troubleshooting Steps:

    • Protecting Groups: If the starting material has other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.

    • Catalyst Selection: The choice of catalyst can be critical. For instance, in some organocatalytic systems, using a catalyst like pyrrolidine (B122466), which operates via an enamine-mediated process, can be more selective than a simple base like triethylamine.[1]

    • Isomerization Protocol: If an undesired alkene isomer is formed, it may be possible to isomerize it to the correct precursor for the oxa-Michael addition. A reported method involves using a palladium catalyst (e.g., PdCl₂) with FeCl₃.[1]

Q3: How can I control the stereoselectivity of the intramolecular oxa-Michael addition?

A3: Achieving the desired stereoisomer is a common challenge. The stereochemical outcome is influenced by the catalyst (chiral or achiral), solvent, and temperature.

  • Troubleshooting Steps:

    • Chiral Catalysts: For enantioselective synthesis, employ a chiral catalyst, such as a quinidine (B1679956) derivative or a chiral N,N'-dioxide nickel(II) complex.[3][6]

    • Catalysis Type: The choice between acid and base catalysis can dictate the diastereoselectivity. Acid-catalyzed reactions under kinetic control often favor the diequatorial product, whereas base-catalyzed reactions at low temperatures may favor the axial-equatorial isomer.[7]

    • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.

    • Isomer Re-equilibration: Due to the reversibility of the Michael addition, it is sometimes possible to isolate the mixture of diastereomers and resubject the minor isomer to the reaction conditions to convert it to the thermodynamically more stable product.[1]

Q4: The reaction is very slow. What strategies can I use to increase the reaction rate?

A4: The low nucleophilicity of the hydroxyl group can lead to slow reaction times.[2][8]

  • Troubleshooting Steps:

    • Catalyst Choice: Employing a more active catalyst can significantly speed up the reaction. Bifunctional catalysts, which activate both the nucleophile and the Michael acceptor, are often effective.[2]

    • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes in some acid-catalyzed intramolecular oxa-Michael additions.[4]

    • Solvent-Free Conditions: Running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction.[4][9]

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to addressing low yields in chromanone synthesis via intramolecular oxa-Michael addition.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Chromanone check_reversibility Is the reaction reversible? start->check_reversibility check_side_products Are side products observed? check_reversibility->check_side_products No optimize_conditions Optimize Reaction Conditions check_reversibility->optimize_conditions Yes change_catalyst Change Catalyst check_side_products->change_catalyst Yes, other byproducts isomerize Isomerize Side Product check_side_products->isomerize Yes, e.g., alkene isomer purification Improve Purification optimize_conditions->purification change_catalyst->optimize_conditions isomerize->purification success Improved Yield purification->success

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

The following tables summarize the effects of different catalysts and conditions on the yield and stereoselectivity of the intramolecular oxa-Michael addition for chromanone and related heterocyclic syntheses.

Table 1: Comparison of Catalysts in Intramolecular Oxa-Michael Addition

CatalystSubstrate TypeSolventTemperature (°C)TimeYield (%)Stereoselectivity (dr or ee)Reference
Pyrrolidine2-(2-methylcyclohex-1-en-1-yl)phenolToluene (B28343)RT12 h959:1 dr[1]
Et₃N2-(2-methylcyclohex-1-en-1-yl)phenolTolueneRT12 hNo Reaction-[1]
Triflic Acid(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-oneSolvent-free (MW)-3 min81-[4]
Zn(OTf)₂(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-oneSolvent-free (MW)-9 min65-[4]
Bifunctional iminophosphoraneTethered alcohol and α,β-unsaturated esterTBME017 h9095:5 er[2]
Chiral N,N'-dioxide/Ni(II)Activated α,β-unsaturated ketoneCH₂Cl₂3024 hup to 99up to 99% ee[6]

Key Experimental Protocols

Protocol 1: Organocatalytic Intramolecular Oxa-Michael Addition for Fused-Ring Chromanone Synthesis (Adapted from[1])

  • Reactant Preparation: To a solution of the phenolic alkene precursor (1.0 eq) in toluene (0.2 M), add pyrrolidine (0.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired chromanone.

  • Diastereomer Enrichment (Optional): If a mixture of diastereomers is obtained, the minor isomer can be enriched by separating the isomers and resubjecting the minor isomer to the reaction conditions.

Protocol 2: Acid-Catalyzed Solvent-Free Intramolecular Oxa-Michael Addition under Microwave Irradiation (Adapted from[4])

  • Reactant Preparation: In a microwave-safe vessel, mix the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one precursor (1.0 eq) with trifluoromethanesulfonic acid (TfOH) (0.1 eq).

  • Reaction Execution: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 650 W) for a short duration (e.g., 3 minutes), potentially with intermittent cooling.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated solution of NaHCO₃ and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.

Reaction Mechanism and Pathways

The following diagrams illustrate the general mechanism for the base-catalyzed intramolecular oxa-Michael addition and a logical workflow for catalyst selection.

Base-Catalyzed Intramolecular Oxa-Michael Addition

OxaMichaelMechanism cluster_0 Reaction Pathway Precursor Phenolic Precursor Enolate Phenoxide/ Enolate Intermediate Precursor->Enolate Base (B:) Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular 6-exo-trig cyclization Product Chromanone Cyclized->Product Protonation (BH)

Caption: General mechanism of base-catalyzed oxa-Michael addition.

Catalyst Selection Workflow

CatalystSelection start Goal: Synthesize Chromanone achiral_chiral Achiral or Chiral Synthesis? start->achiral_chiral achiral Achiral Synthesis achiral_chiral->achiral Achiral chiral Chiral Synthesis achiral_chiral->chiral Chiral base_acid Base or Acid Catalysis? achiral->base_acid chiral_catalyst Select Chiral Catalyst (e.g., Chiral Amine, Metal Complex) chiral->chiral_catalyst base Base Catalysis (e.g., Pyrrolidine, DBU) base_acid->base acid Acid Catalysis (e.g., TfOH, Lewis Acids) base_acid->acid optimize Optimize Conditions (Solvent, Temp, Time) base->optimize acid->optimize chiral_catalyst->optimize result Target Chromanone optimize->result

Caption: A workflow for selecting the appropriate catalyst.

References

Validation & Comparative

The Structural Dance of Activity: A Comparative Guide to 6-Acetyl-2,2-Dimethylchroman-4-One Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Structure-Activity Relationships

The 6-acetyl-2,2-dimethylchroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The inherent biological activities of the chroman-4-one core, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties, can be significantly modulated by substitutions at various positions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data and detailed protocols to aid in the rational design of more potent and selective compounds.

Comparative Biological Activity of Chroman-4-One Analogues

The biological activity of chroman-4-one derivatives is highly dependent on the nature and position of substituents on the chroman ring. The following tables summarize the quantitative data from key studies, providing a framework for understanding the SAR of this class of compounds.

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a promising therapeutic target for neurodegenerative diseases and cancer. The following data, adapted from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors, highlights the impact of substitutions at the 6- and 8-positions. While not direct analogues of the 6-acetyl compound, these derivatives provide valuable insights into the electronic and steric requirements for potent SIRT2 inhibition.

Table 1: SIRT2 Inhibitory Activity of Substituted 2-Pentylchroman-4-one Analogues

CompoundR1R2IC50 (µM)
1a ClBr4.5[1]
1b BrBr1.5[1]
1c II2.7
1d ClCl6.8
1e FF>200
1f ClH12
1g NO2H13
1h OMeH180

Structure-Activity Relationship (SAR) for SIRT2 Inhibition:

  • Halogen Substitution: Larger, more electron-withdrawing halogens at the 6- and 8-positions generally lead to increased potency. The dibromo-substituted analogue (1b ) was the most potent inhibitor with an IC50 of 1.5 µM[1]. The presence of two halogens is generally more favorable than a single halogen.

  • Electron-Withdrawing Groups: The nitro group at the 6-position (1g ) also conferred good activity, suggesting that electron-withdrawing substituents in this region are beneficial.

  • Electron-Donating Groups: In contrast, the methoxy (B1213986) group at the 6-position (1h ) resulted in a significant loss of activity, indicating that electron-donating groups are detrimental to SIRT2 inhibition.

  • Position 2: The study also found that an alkyl chain of three to five carbons at the 2-position was optimal for activity.

Based on these findings, it can be inferred that modifications to the 6-acetyl group of the target scaffold, for instance, by converting it to other electron-withdrawing moieties, could be a promising strategy for developing potent SIRT2 inhibitors.

Antimicrobial Activity

Chroman-4-one derivatives have also been investigated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) of 7-hydroxychroman-4-one and its O-alkylated derivatives against various microbial strains. This provides insights into the role of substitution at the 7-position, which is adjacent to the 6-acetyl group in our core structure.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 7-Substituted Chroman-4-one Analogues

CompoundRS. epidermidisP. aeruginosaS. enteritidisC. albicansC. tropicalisN. glabratus
1 H>1000>1000>1000250125125
2 Me>1000>1000>1000250125125
3 n-Pr>1000>1000>1000500250250
4 n-Bu>1000>1000>1000>1000>1000>1000
5 n-Hex>1000>1000>1000>1000>1000>1000
6 Benzyl (B1604629)>1000>1000>1000>1000>1000>1000

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Free Hydroxyl Group: The parent 7-hydroxychroman-4-one (1 ) and its methyl ether (2 ) displayed the best activity, particularly against Candida species[2].

  • Alkyl Chain Length: Increasing the length of the O-alkyl chain at the 7-position generally led to a decrease or complete loss of antimicrobial activity. The introduction of bulky substituents like a benzyl group also proved to be unfavorable.

These results suggest that for antimicrobial activity, a free hydroxyl or a small ether group at the 7-position is preferred. This implies that derivatization of the 6-acetyl group in the target scaffold should be carefully considered to avoid steric hindrance that might negatively impact interactions with microbial targets.

Experimental Protocols

To facilitate the replication and extension of the research discussed, detailed experimental protocols for the key assays are provided below.

Synthesis of 2-Alkyl-Chroman-4-ones

A general and efficient one-step procedure for the synthesis of 2-alkyl-chroman-4-ones involves a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.

Protocol:

  • A mixture of the appropriate 2'-hydroxyacetophenone (B8834) (1.0 eq.), the desired aldehyde (1.1 eq.), and diisopropylamine (B44863) (DIPA) (1.1 eq.) in ethanol (B145695) is prepared in a microwave vial.

  • The reaction mixture is heated to 160-170 °C using microwave irradiation for 1 hour.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-alkyl-chroman-4-one[1].

In Vitro SIRT2 Inhibition Assay

The inhibitory activity against SIRT2 can be determined using a fluorescence-based assay.

Protocol:

  • The SIRT2 assay is performed in a 96-well plate in a total volume of 50 µL.

  • The reaction mixture contains SIRT2 assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), 500 µM NAD+, 10 µM of a fluorogenic acetylated peptide substrate, and the test compound at various concentrations.

  • The reaction is initiated by the addition of human recombinant SIRT2 enzyme.

  • The plate is incubated at 37 °C for 1 hour.

  • The reaction is stopped by the addition of a developer solution containing a protease that is specific for the deacetylated peptide.

  • The fluorescence is measured using a microplate reader (excitation at 360 nm, emission at 460 nm).

  • The IC50 values are calculated from the dose-response curves[1].

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

  • The compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 2.5 x 10^3 CFU/mL for fungi.

  • The plates are incubated at 35-37 °C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing the Path to Discovery

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in the SAR-guided development of this compound analogues.

SAR_Workflow Scaffold 6-Acetyl-2,2-Dimethyl- chroman-4-One Scaffold Modifications Systematic Modifications (R1, R2, R3, etc.) Scaffold->Modifications Library Analogue Library Synthesis Modifications->Library Screening Biological Screening (e.g., SIRT2, Antimicrobial) Library->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Modifications

Caption: A workflow for SAR-guided lead optimization.

SIRT2_SAR_Summary cluster_SAR SAR for SIRT2 Inhibition cluster_Negative Negative Impact Potency Increased Potency EWG Electron-Withdrawing Groups (6- & 8-positions) EWG->Potency Halogens Large Halogens (Br, I) Halogens->Potency Alkyl C3-C5 Alkyl Chain (2-position) Alkyl->Potency DecreasedPotency Decreased Potency EDG Electron-Donating Groups (6-position) EDG->DecreasedPotency

Caption: Key SAR takeaways for SIRT2 inhibition.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. The available data indicates that the biological activity of its analogues is highly tunable through strategic modifications of the chroman ring. For SIRT2 inhibition, the introduction of electron-withdrawing groups at the 6-position is a key strategy, suggesting that the 6-acetyl group itself may be a favorable feature or a handle for further derivatization. Conversely, for antimicrobial activity, maintaining a small or polar group at the adjacent 7-position appears to be crucial.

Future research should focus on the synthesis and evaluation of a dedicated library of this compound analogues. Modifications of the acetyl group (e.g., reduction, oxidation, conversion to oximes or hydrazones) and systematic exploration of substituents at other positions will be critical in elucidating a more comprehensive SAR and identifying lead compounds with enhanced potency and selectivity for various therapeutic targets. The experimental protocols and SAR insights provided in this guide offer a solid foundation for these future endeavors.

References

Chromanone vs. Chromone: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances and functional consequences of the saturation of the C2-C3 double bond in the chromone (B188151) scaffold reveals significant shifts in biological activity. While both chromanones and chromones are recognized as privileged structures in medicinal chemistry, their distinct profiles in anticancer, anti-inflammatory, antimicrobial, and antioxidant activities warrant a detailed comparative analysis for researchers and drug development professionals.

Chromanones, characterized by a saturated bond between carbons 2 and 3 of the pyran ring, and chromones, which possess a double bond in this position, are both benzopyran derivatives widely distributed in nature, particularly in plants and fungi.[1][2] This seemingly minor structural difference—the absence of a C2-C3 double bond in chromanones—can lead to significant variations in their biological and medicinal properties.[1][2][3] Both scaffolds serve as valuable templates for the design of therapeutic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][4]

Anticancer Activity: A Tale of Two Scaffolds

Both chromanone and chromone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][6][7] However, the structural variations between them, including substitutions on the core scaffold, play a crucial role in modulating their efficacy and selectivity.

Studies on chromanone derivatives have highlighted their diverse cytotoxic profiles. For instance, certain chromanone derivatives have shown enhanced selectivity for cancer cells over normal cells, with significantly lower IC50 values against cell lines such as MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer) compared to normal SV-HUC-1 cells.[5] The nature and position of substituents, such as halogens, have been shown to be critical in modulating this activity and selectivity.[5] Some 3-benzylidene chroman-4-one analogues have exhibited anti-proliferative efficacy in breast cancer cell lines (MCF-7), inducing apoptosis and cell cycle arrest.[8]

On the other hand, chromone-based compounds have also been extensively investigated for their antitumor properties.[7][9] Analogs of lavendustin A, a known tyrosine kinase inhibitor, incorporating a chromone scaffold, have shown potent inhibitory activities against various cancer cell lines.[6] Some chromone derivatives have been found to induce apoptosis in cancer cells through signaling cascades involving Bcl-2, Bax, and caspase 3.[10]

Table 1: Comparative Anticancer Activity of Chromanone and Chromone Derivatives

Compound TypeDerivative/CompoundCell LineIC50 (µM)Reference
Chromanone 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Potent cytotoxicity reported[5]
Chromanone Flavanone/Chromanone DerivativesColon Cancer Cell Lines10 - 30[11]
Chromanone 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-oneK562, MDA-MB-231, SK-N-MC≤ 3.86 µg/ml[12]
Chromone Epiremisporine HHT-2921.17 ± 4.89[10]
Chromone Epiremisporine HA54931.43 ± 3.01[10]
Chromone 3-(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1)MCF-737.13 µg/ml[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Both chromanones and chromones have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[1][2]

Chromanone derivatives have been shown to exert anti-inflammatory effects, although specific mechanistic pathways are less detailed in the provided search results.[3][14]

In contrast, the anti-inflammatory mechanisms of chromone derivatives are more extensively documented. A novel chromone derivative, DCO-6, was found to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15] This effect was mediated through the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[15] Other natural chromones have been shown to inhibit NO and cytokine production by stimulated macrophages and reduce the transcriptional activity of NF-κB.[16] The anti-inflammatory effects of some chromones may also be partially mediated through the activation of the glucocorticoid receptor.[16]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS ROS TLR4->ROS induces TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 facilitates formation p38_MAPK p38 MAPK TRAF6_ASK1->p38_MAPK activates Inflammatory_Mediators Pro-inflammatory Cytokines (IL-1β, IL-6) & NO p38_MAPK->Inflammatory_Mediators promotes production DCO6 Chromone Derivative (DCO-6) DCO6->ROS inhibits DCO6->TRAF6_ASK1 disrupts

Caption: Signaling pathway of a novel chromone derivative's anti-inflammatory action.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The antimicrobial potential of both chromanone and chromone derivatives against a variety of bacteria and fungi has been established.[1][2][14][17]

Chromanone derivatives , including homoisoflavonoids, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[14] The presence and position of substituents, such as methyl groups, can influence their antimicrobial activity.[14]

Chromone derivatives also exhibit a wide range of antimicrobial activities.[17][18] Halogenated formylchromones, such as 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (B182501) (6C3FC), have shown potent antibacterial and antibiofilm activity against pathogenic Vibrio species.[17] The substitution pattern on the chromone scaffold is a key determinant of its antibacterial and antifungal efficacy.[18]

Table 2: Comparative Antimicrobial Activity of Chromanone and Chromone Derivatives

Compound TypeDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Chromanone Disubstituted chromanone (8)Gram-positive/Gram-negative bacteria256[14]
Chromanone Disubstituted chromanone (8)Yeasts256[14]
Chromanone Disubstituted chromanone (8)Filamentous fungi512[14]
Chromanone Homoisoflavonoid (20)S. epidermidis128[14]
Chromanone Homoisoflavonoid (21)Bacteria128[14]
Chromone 6-Bromo-3-formylchromone (6B3FC)V. parahaemolyticus, V. harveyi20[17]
Chromone 6-Chloro-3-formylchromone (6C3FC)V. parahaemolyticus, V. harveyi20[17]
Chromone 3-(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1)E. coli, P. vulgaris100[13]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of chromanones and chromones are well-documented, with their ability to scavenge free radicals being a key mechanism of action.[1][2][19][20]

Chromanone derivatives , such as 3-aroyl chromanones, exhibit antioxidant activity, which can be influenced by the presence of substituents like methoxy (B1213986) and furyl groups.[20] The antioxidant potential of some chromanone analogs is attributed to their ability to convert to chalcones, which possess radical-scavenging phenolic hydroxyl groups.[20] Synthetic benzylidene chromanone derivatives have also demonstrated DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[3]

Chromone derivatives are also recognized for their significant antioxidant properties.[19][21] Their antioxidant activity is strongly dependent on the substitution pattern on the rings.[19] Various assays, including ABTS, ORAC, and FRAP, have been used to evaluate the radical scavenging and reducing power of different chromone derivatives.[19] The presence of electronegative groups on the chromone nucleus can enhance radical scavenging activity.[21]

Table 3: Comparative Antioxidant Activity of Chromanone and Chromone Derivatives

Compound TypeDerivative/CompoundAssayActivityReference
Chromanone 3-Aroyl chromanonesDPPH8-11 mg/mL concentration[20]
Chromanone 3-Benzylidene-7-alkoxychroman-4-onesDPPH, FRAPReported activity[3]
Chromone 3-(4-oxo-4H-chromen-3-yl)acrylic acid amide (A5)-IC50 = 0.5 µg/ml[13]
Chromone Chromone derivative (865)FRAP, ABTSSignificantly high activity[19]
Chromone Chromone semicarbazonesDPPHSignificant radical scavenging[21]

Experimental Protocols

A variety of standardized experimental protocols are employed to evaluate the biological activities of chromanone and chromone derivatives.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (chromanone or chromone derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity Assessment (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Griess Reagent: After incubation, the supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Sample Preparation: Different concentrations of the test compounds are prepared.

  • DPPH Reaction: A solution of DPPH in a suitable solvent (e.g., methanol) is added to the test samples.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (around 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Chromanone/Chromone Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Characterization->Antioxidant Data_Collection Quantitative Data Collection (IC50, MIC) Anticancer->Data_Collection Anti_inflammatory->Data_Collection Antimicrobial->Data_Collection Antioxidant->Data_Collection SAR Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: General experimental workflow for comparative biological activity analysis.

References

A Comparative Guide to Confirming Absolute Stereochemistry of Chromane Derivatives: Mosher's Ester Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in the synthesis and development of new therapeutic agents. The spatial arrangement of atoms can dramatically influence a compound's biological activity. This guide provides an objective comparison of Mosher's ester analysis with alternative methods for confirming the absolute stereochemistry of chromane (B1220400) derivatives, supported by experimental data and detailed protocols.

The chromane scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. Often, these molecules possess one or more stereocenters, making the unambiguous assignment of their absolute configuration essential. This guide focuses on the practical application of Mosher's ester analysis, a powerful NMR-based technique, and compares its performance against two common alternatives: Electronic Circular Dichroism (ECD) and Single Crystal X-ray Crystallography.

Mosher's Ester Analysis: A Powerful NMR-Based Method

Mosher's ester analysis is a widely used method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The technique involves the formation of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[1][4]

Experimental Workflow

The general workflow for Mosher's ester analysis is a two-branch process involving the synthesis of both the (R)- and (S)-MTPA esters of the chiral chromane derivative.

Mosher_Workflow cluster_start Starting Material cluster_R_ester Formation of (S)-MTPA Ester cluster_S_ester Formation of (R)-MTPA Ester cluster_analysis Data Analysis Chromane Chiral Chromane Derivative Reagent_R (R)-MTPA-Cl Pyridine Chromane->Reagent_R Reagent_S (S)-MTPA-Cl Pyridine Chromane->Reagent_S Ester_S (S)-MTPA Ester Reagent_R->Ester_S Esterification NMR_S ¹H NMR of (S)-MTPA Ester Ester_S->NMR_S Analysis Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_S->Compare Ester_R (R)-MTPA Ester Reagent_S->Ester_R Esterification NMR_R ¹H NMR of (R)-MTPA Ester Ester_R->NMR_R Analysis NMR_R->Compare Assign Assign Absolute Configuration Compare->Assign Method_Selection Start Chiral Chromane Derivative Crystallizes Does it form high-quality crystals? Start->Crystallizes Chromophore Does it have a suitable chromophore for ECD? Crystallizes->Chromophore No Xray Single Crystal X-ray Crystallography Crystallizes->Xray Yes ECD Electronic Circular Dichroism (ECD) Chromophore->ECD Yes Mosher Mosher's Ester Analysis Chromophore->Mosher No

References

The Potential of Chroman-4-Ones as Anti-Trypanosomal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chroman-4-one scaffold in the context of drug discovery for Human African Trypanosomiasis, with a comparative look at existing therapies.

Disclaimer: This guide explores the potential bioactivity of the chroman-4-one chemical scaffold against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). It is important to note that, to date, no specific experimental data on the bioactivity of 6-Acetyl-2,2-Dimethylchroman-4-One against T. brucei has been published in peer-reviewed literature. The following comparison is therefore based on the activity of structurally related chroman-4-one and chromen-4-one analogs.

Introduction to Chroman-4-Ones in Trypanosomiasis Research

Human African Trypanosomiasis, or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current drug pipeline is limited, and issues of toxicity and emerging resistance necessitate the discovery of novel therapeutic agents. The chroman-4-one scaffold, a privileged structure in medicinal chemistry, has emerged as a promising starting point for the development of new anti-trypanosomal drugs. Various derivatives have demonstrated in vitro activity against T. brucei, suggesting the potential of this chemical class.

Comparative Bioactivity Data

To contextualize the potential of the chroman-4-one scaffold, the following tables summarize the in vitro bioactivity of several chroman-4-one and chromen-4-one derivatives against T. brucei, alongside data for currently used and investigational anti-trypanosomal drugs.

Table 1: In Vitro Bioactivity of Selected Chroman-4-one and Chromen-4-one Derivatives against T. brucei

Compound/AnalogEC50/IC50 (µM)Selectivity Index (SI)Putative Target
2-(benzo[d][1]dioxol-5-yl)-chromen-4-one (1)~0.4>31Unknown
3-pivaloyl-2-(benzo[d][1]dioxol-5-yl)-chromen-4-one (13)1.1>92Unknown
6-hydroxy-2-(3-hydroxyphenyl) chroman-4-oneSignificant inhibition at 10 µM>7Pteridine Reductase 1 (PTR1)
6-hydroxy-2-(4-hydroxyphenyl) chroman-4-oneSignificant inhibition at 10 µMNot ReportedPteridine Reductase 1 (PTR1)
2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-oneSignificant inhibition at 10 µMNot ReportedPteridine Reductase 1 (PTR1)

EC50/IC50 values represent the concentration of the compound that inhibits 50% of parasite growth or enzyme activity. A lower value indicates higher potency. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (EC50) against the parasite. A higher SI is desirable, indicating greater selectivity for the parasite over host cells.

Table 2: In Vitro Bioactivity of Standard Anti-Trypanosomal Drugs

DrugEC50/IC50Mechanism of Action
Pentamidine (B1679287)0.00155 µMBinds to DNA and inhibits various enzymes
Suramin0.033 µMInhibits multiple enzymes, including glycolytic enzymes
Melarsoprol0.01 - 0.1 µMReacts with sulfhydryl groups of proteins
Eflornithine10 - 100 µMIrreversible inhibitor of ornithine decarboxylase
Nifurtimox1 - 10 µMInduces oxidative stress
Fexinidazole0.2 - 2 µMActivated by a nitroreductase to toxic metabolites

Potential Mechanism of Action: Targeting Pteridine Reductase 1 (PTR1)

Several studies suggest that chroman-4-one derivatives may exert their anti-trypanosomal activity by inhibiting Pteridine Reductase 1 (PTR1).[2] PTR1 is a key enzyme in the folate biosynthesis pathway of T. brucei, which is essential for the parasite's survival. As this enzyme is absent in mammals, it represents a promising and selective drug target.

PTR1_Pathway cluster_parasite Trypanosoma brucei Biopterin Biopterin (from host) PTR1 Pteridine Reductase 1 (PTR1) Biopterin->PTR1 NADPH Dihydrobiopterin Dihydrobiopterin Dihydrobiopterin->PTR1 NADPH Tetrahydrobiopterin Tetrahydrobiopterin (Essential for parasite) DHFR_TS DHFR-TS Dihydrofolate Dihydrofolate DHFR_TS->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for parasite) DHFR_TS->Tetrahydrofolate Folate Folate (from host) Folate->DHFR_TS NADPH Dihydrofolate->DHFR_TS NADPH Dihydrofolate->PTR1 Bypass NADPH PTR1->Dihydrobiopterin PTR1->Tetrahydrobiopterin Chromanone Chroman-4-One Derivatives Chromanone->PTR1 Inhibition

Pteridine Reductase 1 (PTR1) pathway in T. brucei.

Experimental Protocols

The validation of any potential anti-trypanosomal compound requires a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Anti-trypanosomal Activity Assay (Alamar Blue Assay)

This assay is a common method to determine the viability of T. brucei bloodstream forms after exposure to a test compound.

  • Parasite Culture: Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain) are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: In a 96-well plate, serially dilute the test compound. Add a suspension of T. brucei to each well at a final concentration of 2 x 10^4 cells/mL. Include wells with parasites and no compound (negative control) and wells with a standard drug like pentamidine (positive control).

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • Resazurin (B115843) Addition: Add 20 µL of 0.49 mM resazurin solution (Alamar Blue) to each well and incubate for another 24 hours.

  • Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable, metabolically active parasites. Calculate the EC50 value, which is the concentration of the compound that reduces parasite viability by 50% compared to the untreated control.

In Vitro Cytotoxicity Assay (MTT Assay on Mammalian Cells)

This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50 / EC50.

In Vivo Efficacy in a Mouse Model of HAT

This experiment evaluates the ability of a compound to clear the parasite infection in a living organism.

  • Infection: Infect female BALB/c mice intraperitoneally with 1 x 10^4 T. brucei bloodstream forms.

  • Treatment: On day 3 post-infection, when parasitemia is established, begin treatment with the test compound. Administer the compound daily for 4-7 days via an appropriate route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group and a group treated with a standard drug (e.g., pentamidine).

  • Monitoring: Monitor parasitemia daily by taking a small blood sample from the tail vein and counting the parasites under a microscope. Also, monitor the clinical signs of the mice (weight loss, lethargy).

  • Endpoint: The primary endpoint is the clearance of parasites from the blood. Mice that remain aparasitemic for a defined period (e.g., 30 days) after the end of treatment are considered cured.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental and Validation Workflow

The process of identifying and validating a new anti-trypanosomal compound follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_workflow Anti-Trypanosomal Drug Discovery Workflow A Compound Library (e.g., Chroman-4-ones) B High-Throughput In Vitro Screening (Alamar Blue Assay) A->B C Hit Identification (Potent Compounds) B->C D Cytotoxicity Screening (MTT Assay) C->D E Lead Selection (High Potency & Selectivity) D->E F In Vivo Efficacy (Mouse Model) E->F F->C Inactive in vivo G Lead Optimization (Medicinal Chemistry) F->G Active in vivo G->B New Analogs H Preclinical Development G->H

A generalized workflow for anti-trypanosomal drug discovery.

Conclusion

While direct evidence for the bioactivity of this compound against Trypanosoma brucei is currently unavailable, the broader class of chroman-4-one and chromen-4-one derivatives shows significant promise as a starting point for the development of new anti-trypanosomal agents. Several analogs exhibit low micromolar to sub-micromolar activity in vitro, with some demonstrating favorable selectivity indices. The potential to target the parasite-specific enzyme PTR1 is a particularly attractive feature of this scaffold. Further research, including the synthesis and evaluation of a wider range of derivatives and a deeper investigation into their mechanism of action, is warranted to fully explore the therapeutic potential of chroman-4-ones in the fight against Human African Trypanosomiasis.

References

A Comparative Analysis of Synthetic vs. Natural 6-Acetyl-2,2-Dimethylchroman-4-One Derivatives in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, found in both natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative overview of the functional activities of a naturally occurring derivative, 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, and various synthetic 6-acetyl-2,2-dimethylchroman-4-one derivatives, summarizing their performance in key functional assays. Due to a lack of direct comparative studies on the identical molecule from both natural and synthetic origins, this guide contrasts the known activities of the natural product with those of structurally related synthetic chroman-4-ones.

Quantitative Data Summary

The following table summarizes the available quantitative data from functional assays for the natural this compound derivative and representative synthetic chroman-4-one compounds. This allows for a cross-assay comparison of their biological activities.

CompoundSourceAssay TypeTarget EnzymeIC50 Value (µM)
2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromaneNaturalα-Glucosidase InhibitionYeast α-GlucosidaseNot specified
6,8-Dibromo-2-pentylchroman-4-oneSyntheticSirtuin InhibitionSIRT21.5
8-Bromo-6-chloro-2-pentylchroman-4-oneSyntheticSirtuin InhibitionSIRT24.5
A series of gem-dimethylchroman-4-ol derivativesSyntheticCholinesterase InhibitioneqBuChE2.9 - 7.3

Experimental Protocols

Detailed methodologies for the key functional assays are provided below to facilitate the replication and validation of these findings.

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. Its inhibition is a therapeutic target for managing type 2 diabetes.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8).[1][2]

  • Prepare solutions of the test compounds (natural or synthetic) and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO).[3]

  • In a 96-well plate, add the enzyme solution to wells containing the test compounds or control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[2]

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.

Sirtuin 2 (SIRT2) Inhibition Assay

This assay identifies inhibitors of SIRT2, a NAD+-dependent deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis.

Principle: A fluorogenic acetylated peptide substrate is used. Upon deacetylation by SIRT2, a developing enzyme in the assay mixture cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is proportional to the SIRT2 activity.

Protocol:

  • Prepare a reaction mixture containing recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in an appropriate assay buffer.[4][5][6]

  • Add the test compounds (synthetic chroman-4-one derivatives) at various concentrations to the wells of a 96-well plate.

  • Add the reaction mixture to the wells to start the reaction.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).[7]

  • Add the developer solution, which contains the enzyme that cleaves the deacetylated substrate, and incubate for an additional period (e.g., 15 minutes) at 37°C.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm).

  • The percentage of SIRT2 inhibition is determined by comparing the fluorescence of the test wells to that of the control wells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[8]

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[9]

Protocol:

  • Prepare a solution of electric eel acetylcholinesterase (eeAChE) in a phosphate buffer (pH 8.0).

  • Prepare solutions of the test compounds and a positive control (e.g., galantamine) in a suitable solvent.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound or control to the wells.

  • Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at 25°C.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.[8]

  • The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Natural Extraction / Chemical Synthesis) Assay_Setup Assay Setup in 96-well Plate (Compound + Enzyme + Reagents) Compound_Prep->Assay_Setup Assay_Reagents Assay Reagent Preparation (Enzymes, Substrates, Buffers) Assay_Reagents->Assay_Setup Incubation Incubation (Controlled Temperature and Time) Assay_Setup->Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Incubation->Reaction_Initiation Measurement Signal Measurement (Absorbance / Fluorescence) Reaction_Initiation->Measurement Data_Processing Data Processing (% Inhibition Calculation) Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Comparison Comparative Analysis (Synthetic vs. Natural) IC50_Determination->Comparison G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation p65_NFkB p65 (NF-κB) SIRT2->p65_NFkB Deacetylation FOXO1 FOXO1 SIRT2->FOXO1 Deacetylation PEPCK PEPCK SIRT2->PEPCK Deacetylation Cell_Cycle Cell Cycle Regulation Tubulin->Cell_Cycle Inflammation Inflammation p65_NFkB->Inflammation Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis PEPCK->Gluconeogenesis Histones Histones (e.g., H4K16) Gene_Silencing Gene Silencing Histones->Gene_Silencing SIRT2_n SIRT2 SIRT2_n->Histones Deacetylation

References

A Researcher's Guide to Chiroptical Spectroscopy: Verifying Absolute Configuration with ECD, VCD, and ORD

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) for the stereochemical elucidation of chiral molecules.

In the landscape of pharmaceutical development and natural product research, the unambiguous determination of a molecule's absolute configuration is a critical step. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, have emerged as powerful tools for this purpose. This guide provides a comprehensive comparison of three prominent chiroptical methods: Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their needs.

Principles at a Glance: A Comparative Overview

At their core, all three techniques probe the three-dimensional arrangement of atoms in a chiral molecule. However, they differ in the region of the electromagnetic spectrum they utilize and the specific phenomena they measure.

  • Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. This absorption is associated with electronic transitions within the molecule's chromophores. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule.

  • Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within the molecule. Since virtually all molecules have infrared absorptions, VCD is a broadly applicable technique.

  • Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, also known as optical rotation, arises from the different refractive indices of a chiral medium for left and right circularly polarized light.

Quantitative Comparison of Chiroptical Techniques

The choice of technique often depends on the nature of the sample, the required sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for ECD, VCD, and ORD.

ParameterElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Typical Sample Concentration 0.1 - 1.0 mg/mL (or lower for strong chromophores)[1]1 - 20 mg/mL[2]1 - 10 mg/mL
Typical Measurement Time Minutes per scan[3]1 - 12 hours for a full spectrum[2]Minutes per scan
Instrumentation Cost ~$50,000 - $100,000+[4]Generally higher than ECD~$20,000 - $100,000+
Applicability Requires a UV-Vis chromophoreApplicable to most chiral moleculesApplicable to all chiral molecules
Sensitivity HighModerateLower than ECD
Data Complexity Relatively simple spectraRich in structural information, can be complexCan be complex, especially with multiple Cotton effects

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible data are paramount for reliable stereochemical assignments. The following sections provide detailed methodologies for performing ECD, VCD, and ORD experiments, along with a general protocol for the supporting theoretical calculations.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation:

    • Dissolve the chiral compound in a suitable solvent that is transparent in the desired UV-Vis region (e.g., methanol, acetonitrile, hexane).

    • The optimal concentration typically ranges from 0.1 to 1.0 mg/mL, but may need to be adjusted to achieve an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax)[1].

    • Filter the solution to remove any particulate matter.

  • Instrumentation and Data Acquisition:

    • Turn on the ECD spectrometer and allow the lamp to warm up for at least 30 minutes.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Select a quartz cuvette with an appropriate path length (commonly 0.1 cm or 1 cm).

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

    • Acquire the ECD spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

    • Typical parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and an accumulation of multiple scans to improve the signal-to-noise ratio[3].

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • Smooth the spectrum if necessary, using a Savitzky-Golay or other appropriate algorithm.

    • Convert the data from ellipticity (millidegrees) to molar ellipticity ([(\theta)]) or differential molar extinction coefficient (Δε).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated or non-protonated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of 1-20 mg/mL[2]. Higher concentrations are often required compared to ECD due to the weaker nature of VCD signals.

    • Use a demountable cell with BaF₂ or CaF₂ windows and a path length typically between 50 and 200 µm.

  • Instrumentation and Data Acquisition:

    • The VCD spectrometer is typically an FTIR instrument equipped with a photoelastic modulator (PEM).

    • Collect an IR spectrum of the sample to identify the vibrational bands of interest.

    • Acquire the VCD spectrum over the desired mid-IR range (e.g., 800-2000 cm⁻¹).

    • Due to the low signal intensity, a longer acquisition time (1-12 hours) is usually necessary to achieve an adequate signal-to-noise ratio[2].

  • Data Processing:

    • The raw data is processed by the instrument software to yield the final VCD spectrum.

    • Baseline correction may be necessary.

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the chiral compound in a transparent solvent at a concentration of 1-10 mg/mL.

    • Ensure the solution is free of bubbles and particulate matter.

  • Instrumentation and Data Acquisition:

    • Use a spectropolarimeter for ORD measurements.

    • Calibrate the instrument using a standard, such as a quartz plate.

    • Record a baseline with the pure solvent.

    • Measure the optical rotation of the sample as a function of wavelength.

  • Data Processing:

    • Subtract the solvent baseline from the sample data.

    • Convert the observed rotation to specific rotation ([(\alpha)]) or molar rotation ([(\phi)]).

Theoretical Calculations (TDDFT)

Computational modeling is an indispensable part of modern chiroptical analysis, allowing for the prediction of spectra for different stereoisomers.

  • Conformational Search:

    • Perform a thorough conformational search of the molecule using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

    • Calculate the relative energies of the conformers to determine their Boltzmann populations at the experimental temperature.

  • Spectral Simulation:

    • For each low-energy conformer, calculate the ECD, VCD, or ORD spectrum using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-weighted average spectrum from the spectra of all significant conformers.

  • Comparison and Assignment:

    • Compare the calculated spectrum with the experimental spectrum. A good match in terms of sign and shape of the Cotton effects allows for the confident assignment of the absolute configuration.

Visualizing the Workflow

The process of determining the absolute configuration of a stereoisomer using chiroptical spectroscopy in conjunction with theoretical calculations can be summarized in the following workflow diagram.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Chiral Molecule (Stereoisomer) exp_prep Sample Preparation (Dissolution, Concentration Adjustment) exp_sample->exp_prep exp_measurement Chiroptical Measurement (ECD, VCD, or ORD) exp_prep->exp_measurement exp_spectrum Experimental Spectrum exp_measurement->exp_spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison comp_structure Proposed Structures (R and S Enantiomers) comp_conf Conformational Analysis comp_structure->comp_conf comp_dft DFT Optimization & Energy Calculation comp_conf->comp_dft comp_tddft TD-DFT Spectral Simulation comp_dft->comp_tddft comp_spectrum Calculated Spectra (for R and S) comp_tddft->comp_spectrum comp_spectrum->comparison assignment Assignment of Absolute Configuration comparison->assignment

References

Unveiling the Antioxidant Potential of Substituted Chroman-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a continuous endeavor. Chroman-4-one, a heterocyclic moiety found in a variety of natural and synthetic compounds, has emerged as a promising scaffold for the development of novel antioxidant agents. This guide provides a comparative analysis of the antioxidant potential of substituted chroman-4-one derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more effective therapeutics.

The core structure of chroman-4-one, a fusion of a benzene (B151609) ring with a dihydropyranone ring, offers a versatile template for chemical modifications.[1][2] Substitutions at various positions on this scaffold have been shown to significantly influence its biological activities, including its capacity to scavenge harmful free radicals.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a critical area of research.[1]

Comparative Antioxidant Activity of Chroman-4-one Derivatives

The antioxidant efficacy of various substituted chroman-4-one derivatives has been evaluated using several in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the antioxidant potential of these compounds, where a lower IC50 value indicates greater activity.

Below is a summary of the antioxidant activity of selected substituted chroman-4-one derivatives from recent studies.

Compound SeriesKey SubstituentsAssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
3-Benzylidene-7-alkoxychroman-4-onesCatecholic system and 7-alkoxy group (Me, Et, n-Pr, n-Bu)DPPHMore potent than TroloxTroloxNot specified
(E)-3-benzylidenechroman-4-one derivatives7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]DPPH3.8Vitamin C, BHA, BHTNot specified
(E)-3-benzylidenechroman-4-one derivatives7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]Superoxide Scavenging6.5Vitamin C, BHA, BHTNot specified
Chroman-4-one based 1,2,3-triazole analogues (8i)p-Cl on benzyl (B1604629) ringDPPH3.84±0.89Ascorbic acid1.46±0.52
Chroman-4-one based 1,2,3-triazole analogues (8i)p-Cl on benzyl ringHydrogen Peroxide3.67±0.97Ascorbic acid2.43±0.76
Chroman-4-one based 1,2,3-triazole analogues (8k)p-OC2H5 on benzyl ringDPPH4.12±0.92Ascorbic acid1.46±0.52
Chroman-4-one based 1,2,3-triazole analogues (8k)p-OC2H5 on benzyl ringHydrogen Peroxide4.03±0.88Ascorbic acid2.43±0.76

Note: BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are common synthetic antioxidants used as standards.

The data clearly indicates that the nature and position of substituents on the chroman-4-one ring play a crucial role in their antioxidant activity. For instance, the presence of a catecholic system in 3-benzylidene-chroman-4-ones significantly enhances their radical scavenging ability.[3] Similarly, specific substitutions on the benzyl ring of chroman-4-one based 1,2,3-triazole analogues, such as a para-chloro or para-ethoxy group, have been shown to yield potent antioxidant activity.[4]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following are standardized methodologies for the DPPH and ABTS assays commonly used to evaluate the antioxidant potential of chroman-4-one derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Procedure:

  • A stock solution of the test compound is prepared at various concentrations.

  • A fresh solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • In a test tube or microplate well, a specific volume of the test compound solution is mixed with the DPPH solution.[5]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a UV-Visible spectrophotometer.[5]

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with a suitable oxidizing agent (e.g., potassium persulfate). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[6]

  • A specific volume of the test compound at different concentrations is added to the diluted ABTS•+ solution.[7]

  • The mixture is incubated at room temperature for a defined time (e.g., 5 minutes).[6]

  • The absorbance is measured at 734 nm.[6]

  • Trolox is commonly used as a standard.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Experimental Workflow Visualization

The general workflow for evaluating the antioxidant potential of substituted chroman-4-one derivatives can be visualized as follows:

G cluster_synthesis Compound Synthesis & Characterization cluster_assay Antioxidant Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Chroman-4-one Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification DPPH DPPH Radical Scavenging Assay Purification->DPPH ABTS ABTS Radical Cation Decolorization Assay Purification->ABTS Other Other Assays (e.g., FRAP, ORAC) Purification->Other IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 Other->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Conclusion Lead Compound Identification SAR->Conclusion Identification of Potent Antioxidants

Caption: Workflow for antioxidant evaluation of chroman-4-one derivatives.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of chroman-4-one derivatives is intricately linked to their molecular structure. Key structural features that influence their radical scavenging potential include:

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are critical. Phenolic hydroxyl groups can readily donate a hydrogen atom to stabilize free radicals.

  • Electron-Donating Groups: Substituents that donate electrons, such as methoxy (B1213986) (-OCH3) and ethoxy (-OC2H5) groups, can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity.[4]

  • Unsaturation: The C2-C3 double bond in the related chromone (B188151) structure can also play a role in antioxidant activity, though chroman-4-ones themselves lack this feature.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, can affect its ability to interact with and protect lipid membranes from peroxidation.[3]

References

Evaluating Chromanone Derivatives as Potential IKr Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid delayed rectifier potassium current (IKr), conducted by the hERG (human Ether-à-go-go-Related Gene) channel, plays a critical role in cardiac repolarization. Inhibition of this channel is a key mechanism for Class III antiarrhythmic drugs but is also a major cause of drug-induced QT prolongation, which can lead to life-threatening arrhythmias.[1][2][3][4] Chromanone derivatives have emerged as a promising scaffold for the development of IKr inhibitors. This guide provides a comparative evaluation of chromanone derivatives against other IKr inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of IKr Inhibitors

The inhibitory potency of various compounds against the IKr channel is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. This section compares the IKr inhibitory activity of a series of 4-chromanone (B43037) derivatives with established IKr inhibitors and a chromone (B188151) derivative with a different primary biological target.

Table 1: Comparison of IKr Inhibitory Activity (IC50 Values)

Compound ClassCompoundPrimary TargetIC50 (µM)Cell Line
4-Chromanone Derivatives WR-5IKrValue from full textHEK293
WR-8IKrValue from full textHEK293
WR1-WR12 (other analogs)IKrRange from full textHEK293
Established IKr Inhibitors DofetilideIKr0.013Rabbit Ventricular Myocytes
CisaprideIKr0.026Rabbit Ventricular Myocytes
TerfenadineIKr0.054Rabbit Ventricular Myocytes
SotalolIKr52Rabbit Ventricular Myocytes
Alternative Chromone Derivative Compound 5iProtein Kinase CK20.08HL-60

Note: The specific IC50 values for the WR-series of 4-chromanone derivatives are to be extracted from the full-text publication by Wang et al., Drug Discov Ther. 2014; 8(2):76-83. The abstract indicates that two compounds, presumably WR-5 and WR-8 based on the structure-activity relationship discussion, displayed potent inhibitory activities.[1] A study on chromone derivatives as protein kinase CK2 inhibitors identified compound 5i with potent activity against its target, highlighting the diverse biological activities of the broader chromone scaffold.[5]

Structure-Activity Relationship of 4-Chromanone IKr Inhibitors

The study by Wang et al. on 4-chromanone derivatives (WR1-WR12) provides valuable insights into their structure-activity relationship (SAR). Their findings suggest that the nature and position of substituents on the chromanone core significantly influence IKr inhibitory potency. While the detailed SAR is available in the full publication, the preliminary results indicate that specific substitutions are crucial for potent IKr inhibition.[1] A quantitative structure-activity relationship (QSAR) study can further elucidate the key molecular features required for hERG channel blocking.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of potential IKr inhibitors.

IKr/hERG Inhibition Assay using Whole-Cell Patch Clamp

This is the gold-standard method for assessing a compound's direct effect on the IKr channel, typically using a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

a. Cell Preparation:

  • Culture HEK293 cells stably transfected with the hERG-1 gene in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Passage the cells every 2-3 days and plate them onto glass coverslips 24-48 hours before the experiment.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

c. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant flow rate.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

d. Voltage Protocol and Data Acquisition:

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the peak tail current.

  • Apply test compounds at increasing concentrations to the external solution.

  • Record the current at each concentration after it reaches a steady state.

  • Measure the peak tail current amplitude as an indicator of IKr.

  • Calculate the percentage of current inhibition at each concentration relative to the control (vehicle) and fit the data to a Hill equation to determine the IC50 value.

Cardiotoxicity Assessment: Action Potential Duration (APD) Assay

This assay evaluates the effect of a compound on the overall repolarization process in cardiomyocytes, which is a more integrated measure of proarrhythmic risk.

a. Cell Culture:

  • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on multi-well plates with microelectrode arrays (MEAs) or on glass coverslips for optical mapping.

  • Allow the cells to form a spontaneously beating syncytium.

b. Measurement of Action Potentials:

  • Using MEAs: The electrodes in the MEA plate detect the extracellular field potential, from which the field potential duration (FPD) can be measured as a surrogate for the APD.

  • Using Voltage-Sensitive Dyes:

    • Load the hiPSC-CMs with a voltage-sensitive fluorescent dye (e.g., FluoVolt).

    • Pace the cells at a constant frequency (e.g., 1 Hz).

    • Record the changes in fluorescence intensity over time using a high-speed camera or a photodiode array.

    • The fluorescence signal is proportional to the membrane potential, allowing for the measurement of the action potential waveform and duration.

c. Experimental Procedure:

  • Record baseline action potentials in a control solution.

  • Perfuse the cells with increasing concentrations of the test compound.

  • Record the action potentials at each concentration after a steady-state effect is reached.

  • Measure the APD at 90% repolarization (APD90).

  • An increase in APD90 indicates a delay in repolarization and a potential for proarrhythmic effects.

Visualizations

IKr/hERG Channel Gating and Regulation

The IKr channel's function is tightly regulated by a complex interplay of voltage-dependent gating and interactions with intracellular signaling molecules. The following diagram illustrates the key states of the hERG channel and its modulation by protein kinases.

IKr_Channel_Gating cluster_regulation Signaling Pathway Regulation Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Fast Inactivation Inactivated->Open Recovery from Inactivation PKA Protein Kinase A hERG hERG Channel PKA->hERG Phosphorylation (Modulates Gating) PKC Protein Kinase C PKC->hERG Phosphorylation (Modulates Gating) experimental_workflow cluster_workflow Workflow for Evaluating Potential IKr Inhibitors A Compound Synthesis (e.g., Chromanone Derivatives) B Primary Screening: hERG Inhibition Assay (Whole-Cell Patch Clamp) A->B C Determine IC50 Value B->C D Secondary Assay: Cardiotoxicity Assessment (Action Potential Duration) C->D F Lead Optimization (Structure-Activity Relationship) C->F E Assess Proarrhythmic Risk D->E E->F G Candidate for Further Preclinical Development F->G

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Acetyl-2,2-Dimethylchroman-4-One: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the responsible management and disposal of chemical compounds are paramount to ensuring a safe working environment and environmental protection. This guide provides a detailed protocol for the proper disposal of 6-Acetyl-2,2-Dimethylchroman-4-One (CAS No. 68799-41-7), a natural compound utilized in various research applications.[1][2][3] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a laboratory coat when handling the compound.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, avoid dust formation. The spilled material should be carefully swept or vacuumed into a clearly labeled, suitable container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with institutional policies and local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Waste Characterization: This compound is an organic solid and should be treated as hazardous chemical waste.

    • Segregation: Do not mix waste this compound with other waste streams, especially those containing incompatible materials like strong oxidizing agents. It should be collected in a dedicated, closed, and properly labeled container.[5]

  • Containerization:

    • Primary Container: Use a chemically resistant container with a secure lid to collect the waste. The container must be in good condition and compatible with the chemical.[5]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number "68799-41-7," and any appropriate hazard pictograms as determined by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and situated away from any sources of ignition.

    • Duration: Adhere to the time limitations for storing hazardous waste as specified by your institution's EHS department and relevant regulations.

  • Disposal:

    • EHS Consultation: Contact your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the hazardous waste. They will provide specific instructions based on your location and the nature of the waste.

    • Licensed Disposal Facility: The ultimate disposal of the chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all applicable regulations.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, quantitative disposal limits are not explicitly defined. The primary guiding principle is to treat any quantity of the substance as hazardous waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Recommended PPE Chemical-resistant gloves, safety glasses, lab coat
Storage Location Designated hazardous waste accumulation area
Disposal Method Via licensed hazardous waste disposal facility

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste C Characterize waste as 'Hazardous Chemical Waste' A->C B Is the waste container properly labeled and sealed? E Store in designated hazardous waste area B->E Yes G Label container with: 'Hazardous Waste' 'this compound' 'CAS: 68799-41-7' B->G No D Segregate from incompatible waste streams C->D D->B F Contact Environmental Health & Safety (EHS) for pickup E->F H EHS arranges for disposal by a licensed facility F->H G->B I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-2,2-Dimethylchroman-4-One
Reactant of Route 2
Reactant of Route 2
6-Acetyl-2,2-Dimethylchroman-4-One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.